Technical Documentation Center

Dioleoyl phosphatidylcholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dioleoyl phosphatidylcholine
  • CAS: 52088-89-8

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture of Dioleoyl Phosphatidylcholine (DOPC): A Technical Guide for Advanced Lipid-Based Drug Delivery

As an application scientist who has spent over a decade optimizing lipid nanoparticles (LNPs) and liposomal formulations, I view lipid selection not merely as a material choice, but as the foundational engineering of a m...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist who has spent over a decade optimizing lipid nanoparticles (LNPs) and liposomal formulations, I view lipid selection not merely as a material choice, but as the foundational engineering of a micro-environment. Understanding the precise physicochemical architecture of Dioleoyl Phosphatidylcholine (DOPC) is critical for rational formulation design. This whitepaper provides an authoritative, mechanistic breakdown of DOPC's behavior and a self-validating protocol for its application in nanomedicine.

The Molecular Architecture of DOPC

Dioleoyl phosphatidylcholine (DOPC) is a synthetic/semi-synthetic, zwitterionic phospholipid that serves as a structural cornerstone in biomimetic membrane models and drug delivery vehicles. Structurally, DOPC consists of a hydrophilic phosphatidylcholine headgroup esterified to a glycerol backbone, which is in turn linked to two oleoyl (18:1 cis-9) fatty acid chains[1].

The causality of DOPC's unique thermodynamic behavior lies in these acyl chains. Unlike saturated lipids such as DPPC (dipalmitoylphosphatidylcholine), which pack tightly into rigid gel phases at room temperature, the cis-9 double bonds in DOPC introduce a 30-degree steric "kink" in the hydrophobic tails[2]. This geometric disruption prevents dense acyl chain packing, expanding the area per molecule and ensuring the lipid bilayer remains in a highly fluid, liquid-crystalline ( Lα​ ) phase across a broad physiological temperature range.

Quantitative Physicochemical Profiling

To engineer robust lipid formulations, one must strictly adhere to the fundamental thermodynamic parameters of the constituent lipids. Table 1 summarizes the critical physicochemical properties of DOPC.

Table 1: Key Physicochemical Parameters of DOPC

ParameterValueMechanistic Significance
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphocholineZwitterionic nature provides a neutral net charge at physiological pH, minimizing non-specific cellular toxicity[1].
Molecular Weight 786.1 g/mol Essential for precise molarity calculations during stoichiometric lipid mixing[1].
Phase Transition Temp ( Tm​ ) -17 °CEnsures the bilayer is highly fluid at room and body temperatures, facilitating the encapsulation of thermolabile APIs[2].
Critical Micelle Concentration ~100 nMAn exceptionally low CMC dictates that DOPC monomers spontaneously form highly stable bilayers rather than dissolving as free molecules[3].
Area per Molecule 72.4 Ų (at 30 °C)The steric bulk of the cis-double bonds increases surface area, accommodating high cholesterol solubility (up to ~67 mol%)[4].
Thermodynamic Self-Assembly and Phase Behavior

The self-assembly of DOPC in aqueous media is driven entirely by the hydrophobic effect. When DOPC is dispersed in water at concentrations exceeding its Critical Micelle Concentration (CMC) of ~100 nM, the system minimizes thermodynamic free energy by shielding the hydrophobic oleoyl chains from the aqueous environment[3].

Because the cross-sectional area of the phosphatidylcholine headgroup is roughly equal to the cross-sectional area of the two splayed oleoyl chains, DOPC possesses a critical packing parameter of approximately 1. This cylindrical geometry dictates that DOPC will spontaneously assemble into planar bilayers (which eventually close into vesicles) rather than spherical micelles or inverted hexagonal phases.

G M DOPC Monomers (Aqueous Phase) CMC Concentration > CMC (~100 nM) M->CMC Increase Concentration SelfAssembly Spontaneous Self-Assembly CMC->SelfAssembly Hydrophobic Effect Bilayer Fluid Bilayer (Lα Phase) (Tm > -17°C) SelfAssembly->Bilayer Packing Parameter ~1

Figure 1: Thermodynamic self-assembly pathway of DOPC driven by the hydrophobic effect.

Methodological Workflow: Engineering DOPC Large Unilamellar Vesicles (LUVs)

A robust experimental protocol must function as a self-validating system. The following methodology for preparing 100 nm DOPC LUVs via thin-film hydration and extrusion incorporates physical checkpoints to verify success at each stage without requiring immediate Dynamic Light Scattering (DLS) analysis[5].

Workflow Step1 1. Lipid Dissolution (Chloroform/Methanol) Step2 2. Solvent Evaporation (N2 Gas & Vacuum) Step1->Step2 Prevents oxidation Step3 3. Thin-Film Hydration (Aqueous Buffer at RT) Step2->Step3 Forms MLVs Step4 4. Freeze-Thaw Cycles (Liquid N2 / RT Water) Step3->Step4 Disrupts lamellae Step5 5. Membrane Extrusion (100 nm Polycarbonate) Step4->Step5 Sizes vesicles Step6 DOPC LUVs (~100 nm Uniform Size) Step5->Step6 Final product

Figure 2: Step-by-step workflow for the preparation of DOPC Large Unilamellar Vesicles.

Step-by-Step Methodology:
  • Lipid Dissolution: Dissolve DOPC powder in a 2:1 (v/v) chloroform/methanol mixture to a concentration of 20 mM in a round-bottom flask.

    • Causality: The organic solvent ensures complete disruption of intermolecular lipid interactions, preventing pre-aggregation and ensuring a homogenous mixture if other lipids (like cholesterol) are added.

  • Thin-Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure. Follow immediately with a gentle nitrogen ( N2​ ) gas stream for 2 hours.

    • Causality: N2​ flushing is non-negotiable. The two cis-double bonds in DOPC are highly susceptible to lipid peroxidation. Displacing oxygen preserves the chemical integrity of the acyl chains.

    • Self-Validation: The formation of a uniform, translucent film on the lower half of the flask indicates complete solvent removal.

  • Hydration: Add the target aqueous buffer (e.g., 1X PBS, pH 7.4) to the flask. Vortex vigorously for 15 minutes at room temperature.

    • Causality: Because the Tm​ of DOPC is -17 °C, hydration can safely occur at room temperature[2]. This is a profound operational advantage over saturated lipids (which require heating above 50 °C), allowing for the encapsulation of highly heat-sensitive biologicals like mRNA or thermolabile proteins.

    • Self-Validation: The buffer will transition into a milky, opaque suspension, confirming the spontaneous formation of Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycling (Optional but Recommended): Subject the MLV suspension to 5 alternating cycles of freezing in liquid nitrogen and thawing in a room-temperature water bath.

    • Causality: Ice crystal formation physically fractures the concentric lipid lamellae, promoting the uniform distribution of the encapsulated buffer and reducing the lamellarity of the vesicles.

  • Membrane Extrusion: Pass the suspension 11 times through a mini-extruder housing a 100 nm polycarbonate track-etched membrane[5].

    • Causality: High-shear extrusion forces the MLVs to restructure into uniformly sized LUVs. An odd number of passes ensures the final extrudate is collected in the clean exit syringe, preventing contamination by unextruded macro-vesicles.

    • Self-Validation: The suspension will visually shift from a milky opaque state to a slightly opalescent, translucent liquid. This optical clearing is a direct physical validation that the particle size has been successfully reduced to ~100 nm.

Strategic Applications in Drug Delivery

In the realm of advanced nanomedicine, DOPC is rarely used in isolation. It acts as a highly fluid structural "helper lipid" in complex formulations. Its expanded area per molecule allows it to accommodate significant molar ratios of cholesterol (up to 67 mol%) without inducing phase separation[4]. This makes DOPC an excellent foundational matrix for liposomal formulations requiring high membrane flexibility, such as those designed to navigate tight interstitial spaces in tumor microenvironments or to stabilize the lipid envelopes of targeted LNPs.

References
  • PubChem. "Dioleoyl phosphatidylcholine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Milardi, D., et al. "Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol." Journal of Molecular Biology. Available at:[Link]

  • Wikipedia. "Lipid bilayer phase behavior - Transition Temperatures." Available at:[Link]

  • Chem, Y., et al. "Liposome Encapsulation of Conjugated Polyelectrolytes: Toward a Liposome Beacon." Journal of the American Chemical Society, 2008. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanical and Structural Properties of DOPC Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quintessential Model Membrane 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) stands as a cornerstone in membrane biophysics and drug deli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Model Membrane

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) stands as a cornerstone in membrane biophysics and drug delivery research. As a zwitterionic phospholipid with two unsaturated 18-carbon acyl chains, each containing a single cis-double bond, DOPC's physical characteristics at physiological temperatures make it an excellent mimic for the fluid-like state of biological membranes.[1][2] Its low phase transition temperature of approximately -17°C ensures that it remains in a liquid crystalline state, which is crucial for studying membrane dynamics and the interactions of embedded proteins or therapeutic molecules.[1] This guide provides a comprehensive overview of the core mechanical and structural properties of DOPC lipid bilayers, the experimental and computational methodologies used for their characterization, and the implications of these properties for scientific research and pharmaceutical development.

The structure of a DOPC molecule consists of a hydrophilic phosphocholine headgroup and two hydrophobic oleoyl tails.[3][4] This amphipathic nature drives the self-assembly of DOPC into bilayer structures in aqueous environments, forming vesicles or planar membranes that are foundational to their use as model systems.[2]

Part 1: Structural Properties of DOPC Bilayers

The structural organization of a DOPC bilayer is fundamental to its function as a barrier and a matrix for membrane proteins. Key parameters that define this structure include the area per lipid and the bilayer thickness.

Area Per Lipid (APL)

The area per lipid is a critical parameter that reflects the lateral packing density of lipids in the bilayer. It is influenced by factors such as temperature, hydration, and the presence of other molecules like cholesterol.

Bilayer Thickness

The thickness of the DOPC bilayer is another crucial structural parameter, typically defined as the distance between the phosphate groups of the two leaflets (head-to-head distance).

PropertyExperimental ValueSimulation Value
Area per Lipid (Ų) 67.4 ± 1.0[5][6]68.8 - 69.15[5][7]
Bilayer Thickness (Å) 38.0[5]38.5[5]

Causality Behind Experimental and Computational Values:

Experimental values for APL and thickness are often derived from scattering techniques that average over a large ensemble of molecules, providing a macroscopic view of the bilayer structure.[6] In contrast, molecular dynamics (MD) simulations offer a detailed, atomistic perspective, where these parameters are calculated from the time-averaged positions of individual atoms in a simulated membrane patch.[7][8] The close agreement between experimental and simulation data validates the force fields used in MD simulations and provides confidence in their ability to predict membrane behavior.[5]

Experimental Determination of Structural Properties: X-ray and Neutron Scattering

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful, non-destructive techniques for determining the structure of lipid bilayers.[9][10][11][12] These methods rely on the scattering of X-rays or neutrons by the electrons or atomic nuclei in the sample, respectively, to generate a scattering pattern that can be analyzed to reveal structural information at the nanometer scale.[10][13]

Experimental Workflow: Structural Characterization by Scattering Techniques

G cluster_prep Sample Preparation cluster_scattering Scattering Experiment cluster_analysis Data Analysis prep1 Hydrate DOPC lipid film prep2 Extrude through polycarbonate membrane to form unilamellar vesicles prep1->prep2 Vortexing scat1 Expose vesicle suspension to X-ray or neutron beam prep2->scat1 Sample loading scat2 Record scattering pattern on a 2D detector scat1->scat2 ana1 Radially average 2D scattering pattern to obtain 1D intensity profile scat2->ana1 Data transfer ana2 Fit the intensity profile with a bilayer model ana1->ana2 ana3 Extract structural parameters (Area per Lipid, Thickness) ana2->ana3

Caption: Workflow for determining DOPC bilayer structural properties using scattering techniques.

Step-by-Step Protocol for SAXS/SANS Measurement:

  • Vesicle Preparation:

    • A thin film of DOPC is created by evaporating the solvent from a lipid solution in a round-bottom flask.

    • The lipid film is hydrated with a buffer solution (e.g., H₂O for SAXS, or a mixture of H₂O and D₂O for SANS to enhance contrast) and vortexed to form multilamellar vesicles.[14]

    • To obtain unilamellar vesicles of a defined size, the suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder.[15]

  • Scattering Measurement:

    • The vesicle suspension is loaded into a sample holder (e.g., a quartz capillary).

    • The sample is placed in the path of a collimated X-ray or neutron beam.[14]

    • The scattered radiation is collected on a two-dimensional detector.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity versus the scattering vector, q.

    • This intensity profile is then fitted using a mathematical model that describes the electron density (for SAXS) or scattering length density (for SANS) profile of the lipid bilayer.[9][10]

    • From this model, key structural parameters such as the area per lipid and bilayer thickness can be extracted with high precision.[16]

Part 2: Mechanical Properties of DOPC Bilayers

The mechanical properties of a DOPC bilayer dictate its response to external forces and are crucial for processes such as membrane deformation, fusion, and the function of mechanosensitive channels.

Bending Rigidity (Kc)

Bending rigidity, or bending modulus, quantifies the energy required to curve the membrane. It is a measure of the membrane's stiffness and resistance to bending.

Area Expansion Modulus (Ka)

The area expansion modulus, also known as the area compressibility modulus, measures the membrane's resistance to stretching in the lateral plane.[17]

PropertyExperimental ValueSimulation Value
Bending Rigidity (x 10⁻²⁰ J) 1.6 - 9.1[18][19]7.5 - 8.3[18]
Area Expansion Modulus (dyn/cm or mN/m) 265 ± 12[5]241.3 ± 24[5]

Expert Insights on Mechanical Properties:

The wide range of reported experimental values for bending rigidity can be attributed to the different techniques employed and the specific experimental conditions, such as the buffer environment.[18] For instance, micropipette aspiration and flicker noise spectroscopy on giant unilamellar vesicles (GUVs) provide direct measurements of membrane mechanics, while neutron spin echo (NSE) probes membrane fluctuations at a molecular level.[18][20] Computational approaches, such as those based on real-space fluctuation analysis of MD simulations, offer a powerful complement to experiments, allowing for a detailed examination of the relationship between molecular structure and macroscopic mechanical properties.[21]

Experimental Determination of Mechanical Properties

A variety of techniques are employed to measure the mechanical properties of lipid bilayers, each with its own set of advantages and limitations.

This technique involves aspirating a GUV into a micropipette with a known diameter and applying a controlled suction pressure.[22][23][24][25] By measuring the deformation of the vesicle as a function of the applied pressure, one can determine both the bending rigidity and the area expansion modulus.[22][26]

Experimental Workflow: Micropipette Aspiration

G cluster_prep GUV Formation cluster_aspiration Aspiration Experiment cluster_analysis Data Analysis prep1 Prepare DOPC lipid film on platinum wires prep2 Electroformation in sucrose solution to form GUVs prep1->prep2 asp1 Transfer GUVs to observation chamber prep2->asp1 asp2 Aspirate a single GUV into a micropipette asp1->asp2 asp3 Apply and vary suction pressure asp2->asp3 asp4 Record vesicle deformation with a microscope and camera asp3->asp4 ana1 Measure projection length of the vesicle inside the pipette asp4->ana1 ana2 Calculate membrane tension and area strain ana1->ana2 ana3 Determine Bending Rigidity and Area Expansion Modulus ana2->ana3

Caption: Workflow for measuring DOPC bilayer mechanical properties using micropipette aspiration.

Step-by-Step Protocol for Micropipette Aspiration:

  • Giant Unilamellar Vesicle (GUV) Formation:

    • GUVs (vesicles with diameters of 10-100 µm) are typically formed by electroformation. A thin film of DOPC is deposited on platinum electrodes, which are then immersed in a sucrose solution. An AC electric field is applied, causing the lipid film to swell and form GUVs.[22]

  • Micropipette Aspiration:

    • The GUV suspension is transferred to a custom-built observation chamber on a microscope stage.

    • A single, defect-free GUV is selected and aspirated into a glass micropipette with a precisely known inner diameter (typically 5-10 µm).[22]

    • A controlled suction pressure is applied to the pipette using a manometer system.[23]

  • Data Acquisition and Analysis:

    • The deformation of the GUV, specifically the length of the vesicle projection inside the micropipette, is recorded at different suction pressures using a camera.[26]

    • The relationship between the applied tension (calculated from the suction pressure) and the apparent area strain of the vesicle is analyzed to extract the area expansion modulus.[22]

    • At low tensions, analysis of the vesicle's shape fluctuations can be used to determine the bending rigidity.

AFM can be used to probe the mechanical properties of supported lipid bilayers with nanoscale resolution.[27][28][29][30] In force spectroscopy mode, the AFM tip is used to indent the bilayer, and the resulting force-distance curve provides information about the membrane's stiffness and breakthrough force.[28][31]

Experimental Workflow: Atomic Force Microscopy

G cluster_prep SLB Formation cluster_afm AFM Force Spectroscopy cluster_analysis Data Analysis prep1 Prepare small unilamellar vesicles (SUVs) by sonication or extrusion prep2 Deposit SUVs onto a solid support (e.g., mica) prep1->prep2 prep3 Vesicles rupture and fuse to form a supported lipid bilayer (SLB) prep2->prep3 afm1 Approach the AFM tip to the SLB surface prep3->afm1 afm2 Indent the bilayer and record the force-distance curve afm1->afm2 afm3 Retract the tip afm2->afm3 ana1 Analyze the force-distance curve to determine breakthrough force and bilayer thickness afm3->ana1 ana2 Fit the indentation portion of the curve with a mechanical model ana1->ana2 ana3 Extract mechanical properties (e.g., Young's modulus) ana2->ana3

Caption: Workflow for characterizing the mechanical properties of a supported DOPC bilayer using AFM.

Step-by-Step Protocol for AFM Force Spectroscopy:

  • Supported Lipid Bilayer (SLB) Formation:

    • Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion of a DOPC suspension.

    • A droplet of the SUV suspension is deposited onto a freshly cleaved, hydrophilic substrate such as mica.[28]

    • The vesicles adsorb to the surface, rupture, and fuse to form a continuous, supported lipid bilayer.

  • AFM Measurement:

    • The SLB is imaged in liquid using AFM to confirm its integrity and homogeneity.

    • For force spectroscopy, the AFM tip is positioned over the bilayer and then moved vertically towards the surface.[31]

    • The deflection of the cantilever is recorded as a function of the tip's vertical position, generating a force-distance curve.

  • Data Analysis:

    • The approach curve shows an initial non-contact region, followed by a region of increasing force as the tip indents the bilayer.

    • A sudden drop in force indicates the point where the tip breaks through the bilayer (the breakthrough force).[28]

    • The indentation portion of the curve can be fitted with a suitable contact mechanics model to extract mechanical properties such as the Young's modulus, which is related to the area expansion modulus.[27]

Part 3: The Interplay of Structure and Mechanics in Research and Development

Understanding the fundamental structural and mechanical properties of DOPC bilayers is paramount for their application in drug delivery and as model systems for studying membrane proteins.

  • Drug Delivery: The fluidity and mechanical stability of DOPC-based liposomes influence their drug loading capacity, release kinetics, and in vivo circulation time.[1][32] For instance, a more flexible membrane (lower bending rigidity) might facilitate the encapsulation of large drug molecules, while a higher area expansion modulus could contribute to greater stability and reduced leakage of the encapsulated cargo.

  • Membrane Protein Research: The thickness and lateral pressure profile of the DOPC bilayer can significantly impact the conformation and function of reconstituted membrane proteins.[3][32] A mismatch between the hydrophobic thickness of a protein and the surrounding lipid bilayer can induce membrane deformation and alter protein activity. The mechanical properties of the bilayer also play a crucial role in the function of mechanosensitive ion channels, which respond to changes in membrane tension.

Conclusion

This guide has provided a detailed overview of the core structural and mechanical properties of DOPC lipid bilayers, highlighting the experimental and computational methodologies used for their characterization. The presented data and protocols offer a valuable resource for researchers and professionals working in biophysics, drug development, and related fields. A thorough understanding of these fundamental properties is essential for the rational design of lipid-based drug delivery systems and for elucidating the complex interplay between lipids and proteins in biological membranes.

References

  • Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC. (n.d.).
  • Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains - PMC. (n.d.).
  • Determination of the Mechanical Properties of Model Lipid Bilayers Using Atomic Force Microscopy Indentation | Langmuir - ACS Publications. (2020, October 30).
  • X-ray scattering from unilamellar lipid vesicles - IUCr Journals. (n.d.).
  • Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. (2015, July 22).
  • Multifrequency AFM reveals lipid membrane mechanical properties and the effect of cholesterol in modulating viscoelasticity | PNAS. (2018, February 26).
  • Structural comparison of DOPC, DOPE and DOPG unsaturated lipids. DOPC... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PMC. (2023, January 19).
  • (PDF) Micropipet Aspiration for Measuring Elastic Properties of Lipid Bilayers. (2025, August 10).
  • MD Simulations of Lipid Bilayers - The Stephen White Laboratory at UC Irvine. (2010, January 5).
  • Structure of Fluid Lipid Bilayers - The Stephen White Laboratory at UC Irvine. (2020, February 25).
  • Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - MDPI. (2022, October 29).
  • Lipid bilayer structure determined by the simultaneous analysis of neutron and X-ray scattering data - PubMed. (2008, September 15).
  • Average area per lipid molecule vs. DPPC content in DOPC, DPPC and... - ResearchGate. (n.d.).
  • Neutron scattering studies on dynamics of lipid membranes - PMC. (2023, May 22).
  • Molecular Dynamics simulations of DPPC and DOPC bilayers with and... - ResearchGate. (n.d.).
  • Molecular Dynamics Simulations of the Interactions of DMSO with DPPC and DOPC Phospholipid Membranes | The Journal of Physical Chemistry B - ACS Publications. (2012, September 4).
  • PHYSICAL REVIEW E 104, 044405 (2021) Measuring the bending modulus of lipid bilayers with cholesterol. (2021, October 8).
  • Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - NSF PAR. (2023, February 1).
  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Phospholipid | MedChemExpress. (n.d.).
  • Effect of different DOPC/DOPS ratios on the structural properties of biological membranes | Poster Board #3044 - American Chemical Society. (n.d.).
  • Investigation of lipid bilayer formation by AFM - details | Park Systems. (2022, March 18).
  • Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases - Frontiers. (n.d.).
  • Lipid Rafts: Phase Separation in Lipid Bilayers studied with Atomic Force Microscopy - 2013. (2013, August 12).
  • Structural Investigations of Protein–Lipid Complexes Using Neutron Scattering. (n.d.).
  • Simulation values of DOPC bilayers with modified L-J parameters for hydrocarbon chains. … (n.d.).
  • The average area per lipid vs. temperature for a DPPC : POPG : DOPC 3 : 1 - ResearchGate. (n.d.).
  • X-ray Scattering from Unilamellar Lipid Vesicles - ResearchGate. (n.d.).
  • 18:1 (Δ9-Cis) PC (DOPC) 850375 1,2-dioleoyl-sn-glycero-3-phosphocholine. (n.d.).
  • On Calculating the Bending Modulus of Lipid Bilayer Membranes from Buckling Simulations | The Journal of Physical Chemistry B - ACS Publications. (2020, June 29).
  • Structural Characterization of Nanoparticle-Supported Lipid Bilayer Arrays by Grazing Incidence X-ray and Neutron Scattering | ACS Applied Materials & Interfaces. (2023, January 10).
  • Local stress and elastic properties of lipid membranes obtained from elastic energy variation - arXiv. (n.d.).
  • Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications - Xenocs. (n.d.).
  • The Application of Micropipette Aspiration in Molecular Mechanics of Single Cells - PMC. (n.d.).
  • Membrane Mechanical Properties of Synthetic Asymmetric Phospholipid Vesicles - PMC. (n.d.).
  • Biophysical implications of lipid bilayer rheometry for mechanosensitive channels - PNAS. (2014, September 8).
  • Micropipette aspiration of living cells. (n.d.).
  • 1 Biomembranes - 1.1 Micropipette aspiration. (n.d.).
  • Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains. (2012, September 15).
  • Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - Biological Physics Group. (n.d.).
  • Structures of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC),... - ResearchGate. (n.d.).
  • Mechanical properties of lipid bilayers from molecular dynamics simulation - PMC. (n.d.).
  • Area per Lipid in DPPC-Cholesterol Bilayers: Analytical Approach - arXiv.org. (n.d.).
  • The effect of cholesterol on the bending modulus of DOPC bilayers: re-analysis of NSE data. (2025, February 19).
  • The influence of dioleoylphosphatidylcholine (DOPC) on the lipid sponge phase system. (2025, December 17).
  • Lipid bilayer mechanics - Wikipedia. (n.d.).
  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - MDPI. (n.d.).

Sources

Foundational

Phase transition temperature of DOPC lipid membranes

The Biophysics of DOPC Lipid Membranes: A Comprehensive Guide to Phase Transition Temperature ( Tm​ ) and Formulation Dynamics Executive Summary In the design of liposomal drug delivery systems and lipid nanoparticles (L...

Author: BenchChem Technical Support Team. Date: March 2026

The Biophysics of DOPC Lipid Membranes: A Comprehensive Guide to Phase Transition Temperature ( Tm​ ) and Formulation Dynamics

Executive Summary

In the design of liposomal drug delivery systems and lipid nanoparticles (LNPs), the thermodynamic properties of the constituent phospholipids dictate the stability, permeability, and fusion characteristics of the final formulation. DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a cornerstone unsaturated lipid utilized extensively to confer membrane fluidity. Its defining biophysical characteristic is an exceptionally low phase transition temperature ( Tm​ ) of approximately -17°C .

This technical guide provides an in-depth analysis of the mechanistic basis of DOPC's phase behavior, comparative thermodynamic data, and a self-validating experimental protocol for accurately determining its Tm​ using cryogenic Differential Scanning Calorimetry (DSC).

The Mechanistic Basis of DOPC's Phase Transition

The phase transition temperature ( Tm​ ) is defined as the temperature required to induce a change in the lipid's physical state from an ordered, tightly packed gel phase ( Lβ​ ) to a disordered, highly fluid liquid-crystalline phase ( Lα​ ) .

The causality behind DOPC's extremely low Tm​ lies in its molecular architecture. DOPC is an 18:1 ( Δ 9-Cis) PC, meaning it possesses two 18-carbon acyl chains, each containing a cis-double bond at the 9th carbon position.

  • Steric Hindrance: The cis-double bond introduces a rigid ~30-degree "kink" into the hydrocarbon chain.

  • Disruption of Van der Waals Forces: This structural kink physically prevents the acyl chains from packing tightly against one another. As demonstrated by structural studies using Raman and Spin-Label EPR Spectroscopy [1], this creates "free volume-like" defects within the bilayer.

  • Thermodynamic Consequence: Because the cooperative Van der Waals interactions are drastically reduced compared to saturated lipids, significantly less thermal energy is required to melt the acyl chains. Consequently, DOPC remains in a highly fluid, liquid-disordered state at room and physiological temperatures, exhibiting unique librational dynamics even at cryogenic temperatures [2].

PhaseTransition Lbeta Gel Phase (Lβ) Ordered Acyl Chains Strong Van der Waals Tm Phase Transition (Tm) Endothermic Process Lbeta->Tm Heat Absorption Lalpha Liquid-Crystalline (Lα) Disordered Chains High Lateral Mobility Tm->Lalpha Conformational Change Lalpha->Lbeta Cooling (Exothermic)

Figure 1: Thermodynamic logic of lipid phase transitions between the gel and liquid-crystalline states.

Comparative Lipid Thermodynamics (Data Presentation)

To contextualize DOPC's fluidity, it is essential to compare its Tm​ against other standard glycerophospholipids used in formulation [3]. As acyl chain length increases, Tm​ increases; as the degree of unsaturation increases, Tm​ decreases.

Lipid NameAcyl Chain StructureSaturation Profile Tm​ (°C)State at 37°C (Physiological)
DOPC 18:1 ( Δ 9-Cis) PCDi-unsaturated-17 Highly Fluid ( Lα​ )
POPC 16:0 - 18:1 PCMono-unsaturated-2 Fluid ( Lα​ )
DMPC 14:0 PCSaturated24 Fluid ( Lα​ )
DPPC 16:0 PCSaturated41 Solid/Gel ( Lβ​ )
DSPC 18:0 PCSaturated55 Solid/Gel ( Lβ​ )

Experimental Methodologies for Tm​ Determination

While newer, high-throughput methods like Differential Scanning Fluorimetry (DSF) using polarity-sensitive probes have been developed to analyze thermotropic phase transitions [4], Differential Scanning Calorimetry (DSC) remains the gold standard. DSC directly measures the heat capacity ( Cp​ ) of the lipid bilayer as a function of temperature, allowing for the precise calculation of both Tm​ (the peak of the endotherm) and the enthalpy of transition ( ΔH ).

Because DOPC transitions at -17°C, standard Peltier-cooled DSC instruments are insufficient. Cryogenic DSC , utilizing liquid nitrogen cooling accessories, is strictly required to scan the sub-zero thermal landscape.

Self-Validating Protocol: Cryogenic DSC for DOPC

The following protocol is designed as a self-validating system. Every step includes the biophysical causality justifying the action, ensuring that the resulting thermogram represents the true thermodynamic equilibrium of the DOPC membrane.

Step-by-Step Methodology
  • Lipid Film Preparation & Hydration:

    • Action: Dissolve DOPC in chloroform, dry under a gentle nitrogen stream to form a thin film, and place under vacuum for 2 hours to remove residual solvent. Hydrate the film with a physiological buffer (e.g., PBS, pH 7.4) at room temperature (20°C–25°C).

    • Causality: Hydration must always occur above the lipid's Tm​ . Because DOPC's Tm​ is -17°C, room temperature hydration ensures the lipid spontaneously forms fully hydrated, thermodynamically stable multilamellar vesicles (MLVs). Hydrating below Tm​ traps the lipids in structurally heterogeneous, metastable gel phases.

  • Degassing the Sample:

    • Action: Subject the hydrated MLV suspension and the reference buffer to gentle vacuum degassing for 10 minutes.

    • Causality: Dissolved gases will nucleate into microbubbles during the thermal scan. Bubble expansion or collapse generates sharp, artifactual endotherms/exotherms that easily mask the subtle thermal signature of the lipid phase transition.

  • Loading the Cryo-DSC:

    • Action: Load 20–50 μ L of the DOPC suspension into the sample pan. Load an exact, matched volume of the degassing buffer into the reference pan. Seal hermetically.

    • Causality: The reference pan must contain the exact buffer to subtract the specific heat capacity of the water/salts, isolating the ΔH strictly associated with the lipid acyl chain melting.

  • Thermal Equilibration & Scanning:

    • Action: Cool the instrument to -40°C at a controlled rate (e.g., 1°C/min). Hold at -40°C for 15 minutes. Perform a heating scan from -40°C to +20°C. Discard this first scan. Cool back to -40°C, equilibrate, and perform a second heating scan.

    • Causality (Erasing Thermal History): The first scan contains endothermic relaxation peaks associated with the mechanical stress of sample preparation (pipetting, sealing). The second scan represents the reversible, thermodynamically true Tm​ .

  • Thermogram Analysis:

    • Action: Integrate the area under the curve of the second heating scan to determine ΔH , and identify the peak maximum as the Tm​ (-17°C).

DSCWorkflow Prep 1. Lipid Film Hydration (Hydrate > -17°C) Degas 2. Degassing (Remove Microbubbles) Prep->Degas Load 3. Load Sample & Reference (Matched Buffer) Degas->Load Equil 4. Thermal Equilibration (Erase Thermal History) Load->Equil Scan 5. Cryogenic Scan (-40°C to +20°C) Equil->Scan Analyze 6. Thermogram Analysis (Extract Tm & ΔH) Scan->Analyze

Figure 2: Self-validating cryogenic DSC workflow for determining the Tm of DOPC membranes.

Implications for Drug Development

Understanding the Tm​ of DOPC is not merely an academic exercise; it is a critical formulation parameter. Because DOPC is in a highly fluid ( Lα​ ) state at physiological temperature (37°C), incorporating it into a liposome or LNP drastically increases the lateral mobility of the membrane.

Formulators utilize DOPC when designing systems that require rapid membrane fusion with target cells (e.g., endosomal escape of mRNA). Conversely, if a formulation requires extended systemic circulation and strict prevention of premature drug leakage, formulators will substitute DOPC with high- Tm​ lipids like DSPC (55°C), which remain in a rigid, impermeable gel state in the bloodstream.

References

  • Low-Temperature Dynamical and Structural Properties of Saturated and Monounsaturated Phospholipid Bilayers Revealed by Raman and Spin-Label EPR Spectroscopy - The Journal of Physical Chemistry B. 1

  • Unsaturated lipid bilayers at cryogenic temperature: librational dynamics of chain-labeled lipids from pulsed and CW-EPR - Physical Chemistry Chemical Physics. 2

  • Phase Transition Temperatures for Glycerophospholipids - Avanti Polar Lipids. 3

  • Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry - Biological and Pharmaceutical Bulletin. 4

Sources

Exploratory

The Biophysical Imperative of the Cis-Double Bond in DOPC Acyl Chains: A Technical Guide for Advanced Lipid Formulations

Introduction: The Structural Mechanics of the Δ9-Cis Kink In the design of lipid-based drug delivery systems, the selection of phospholipids is never arbitrary; it is an exercise in applied thermodynamics. At the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Mechanics of the Δ9-Cis Kink

In the design of lipid-based drug delivery systems, the selection of phospholipids is never arbitrary; it is an exercise in applied thermodynamics. At the core of many advanced formulations—ranging from small-molecule liposomes to mRNA lipid nanoparticles (LNPs)—is DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine).

Unlike its saturated counterparts (such as DPPC or DSPC), DOPC features 18-carbon acyl chains with a single unsaturated 1[1]. As a Senior Application Scientist, I emphasize to my teams that this single chemical feature is the functional engine of the lipid. The cis-double bond restricts bond rotation and forces a rigid ~30° bend (or "kink") in the hydrocarbon chain. This steric hindrance prevents the tight, highly ordered van der Waals packing seen in saturated lipids, fundamentally altering the thermodynamic landscape of the resulting bilayer.

G N1 Cis-Double Bond (18:1 Δ9) N2 Acyl Chain Kink (~30° Angle) N1->N2 Induces N3 Steric Hindrance (Reduced Van der Waals) N2->N3 Causes N4 Increased Area per Lipid (~72.4 Ų) N3->N4 Expands N5 Lower Phase Transition (Tm ≈ -17°C) N3->N5 Depresses N6 Enhanced Membrane Fluidity & Fusogenicity N4->N6 Promotes N5->N6 Maintains

Figure 1: Logical pathway illustrating the biophysical consequences of the cis-double bond in DOPC.

Thermodynamic and Structural Consequences

The structural kink introduced by the cis-double bond manifests in two critical biophysical parameters that dictate formulation behavior:

Phase Transition Temperature ( Tm​ )

The Tm​ is the temperature at which a lipid bilayer transitions from a rigid gel phase ( Lβ​ ) to a fluid, liquid-crystalline phase ( Lα​ ). The steric disruption caused by the cis-double bond drastically lowers the energy required to "melt" the acyl chains. While saturated DSPC has a Tm​ of ~55.6°C,2[2]. (Note:3[3]). This guarantees that DOPC membranes remain highly fluid at physiological temperatures (37°C).

Cross-Sectional Area per Lipid ( AL​ )

Because the kinked chains cannot pack tightly, they occupy more lateral space within the membrane leaflet. High-resolution X-ray scattering data demonstrates that the4[4]. This expanded area creates "free volume" or defects in the hydrophobic core, which is highly advantageous for embedding hydrophobic active pharmaceutical ingredients (APIs).

Data Presentation: Quantitative Comparison

Table 1: Biophysical Parameters of DOPC vs. Saturated Phosphatidylcholines

LipidAcyl Chain StructureDouble BondsPhase Transition ( Tm​ )Area per Lipid ( AL​ )Membrane State at 37°C
DSPC 18:005[5]~47.0 ŲRigid Gel ( Lβ​ )
DPPC 16:00~41.0°C4[4]Rigid Gel ( Lβ​ )
DOPC 18:1 (Δ9-Cis)1 per chain1[1]4[4]Fluid ( Lα​ )

Functional Implications in Drug Delivery Systems

Helper Lipid Dynamics in LNPs

In the realm of nucleic acid delivery, DOPC is frequently utilized as a2[2]. The cis-double bond imparts a high degree of membrane fluidity, which is essential for the dynamic structural rearrangements required during endosomal escape. Without this fluidity, the LNP cannot efficiently fuse with the endosomal membrane, leading to lysosomal degradation of the mRNA/siRNA payload[6].

Hydrophobic Drug Solubilization

For small-molecule chemotherapeutics, the disordered acyl chain core of DOPC provides an ideal microenvironment. Studies have shown that7[7]. The increased free volume prevents the drug molecules from prematurely crystallizing and precipitating out of the carrier.

Experimental Workflows: Establishing Self-Validating Systems

As formulation scientists, we cannot rely on assumptions; we must build self-validating systems where the output of one protocol inherently verifies the success of the previous step. Below are the foundational methodologies for working with DOPC, complete with the causality behind each procedural choice.

Protocol 1: Preparation of Unilamellar DOPC Liposomes via Thin-Film Hydration

This protocol utilizes the8[8]. The visual transition from a cloudy suspension to a translucent dispersion serves as a real-time, qualitative validation of successful size reduction.

  • Lipid Solubilization: Dissolve DOPC powder in a 3:1 (v/v) chloroform/methanol mixture.

    • Causality: Chloroform ensures complete solvation of the hydrophobic acyl chains, while methanol disrupts hydrogen bonding among the zwitterionic phosphocholine headgroups, ensuring a molecularly dispersed, aggregate-free solution.

  • Film Formation: Evaporate the solvent under reduced pressure (200–300 mbar) at 35°C using a rotary evaporator.

    • Causality: Gradual evaporation prevents lipid bumping and ensures the formation of a uniform, homogeneous lipid film on the flask wall, maximizing the surface area for hydration.

  • Desiccation: Place the lipid film under high vacuum for a minimum of 2 hours.

    • Causality: Removes trace organic solvents that could alter the thermodynamic properties of the bilayer or induce cytotoxicity in downstream cell assays.

  • Hydration: Add the target aqueous buffer (e.g., 10 mM Tris, pH 7.4) and agitate to yield a final concentration of 1–10 mg/mL.

    • Causality: Unlike DPPC (which requires heating above 41°C), DOPC can be hydrated easily at room temperature because its Tm​ is ~ -17°C. The lipid spontaneously forms multilamellar vesicles (MLVs) in the fluid phase.

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate filter 11 to 15 times using a mini-extruder.

    • Causality: An odd number of passes ensures the final extrudate ends up in the collection syringe, leaving any large, unextruded vesicles behind in the donor syringe.

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

The cis-double bond is highly susceptible to oxidative degradation (lipid peroxidation). This DSC protocol acts as a self-validating system: the presence of a sharp endothermic peak at -17°C validates both the chemical purity of the double bond and the homogeneity of the liposomes.

  • Sample Preparation: Dilute the extruded DOPC liposomes to a final lipid concentration of 1 mM in the exact hydration buffer used in Protocol 1.

  • Reference Matching: Fill the DSC reference cell with the identical batch of plain buffer.

    • Causality: Precise buffer matching eliminates background heat capacity ( ΔCp​ ) artifacts arising from solvent transitions, isolating the thermal signal of the lipid bilayer.

  • Thermal Scanning: Using a VP-DSC,9[9].

    • Causality: A slow, controlled scan rate ensures thermal equilibrium across the sample cell, providing a sharp, accurate endothermic peak without thermal lag.

  • Data Analysis: Extract the Tm​ and enthalpy ( ΔH ). A broadened peak or a shift toward higher temperatures indicates that the cis-double bonds have oxidized or cross-linked, signaling that the batch must be discarded.

DSC_Workflow S1 Sample Prep: DOPC Liposomes in Buffer S3 Thermal Cycling: -30°C to 20°C at 1°C/min S1->S3 Load into VP-DSC S2 Reference Cell: Matched Buffer Only S2->S3 Load into VP-DSC S4 Measure Differential Heat Flow (ΔCp) S3->S4 Apply Heat S5 Endothermic Peak Analysis (Identify Tm ≈ -17°C) S4->S5 Data Extraction

Figure 2: Step-by-step DSC workflow for validating DOPC liposome thermodynamic properties.

Conclusion

The inclusion of DOPC in a formulation is a deliberate biophysical strategy. The 18:1 Δ9-Cis acyl chain architecture dictates the macroscopic properties of the delivery vehicle—from its low phase transition temperature to its expanded cross-sectional area. By understanding the causality behind these molecular interactions and implementing rigorous, self-validating analytical controls like DSC, formulation scientists can reliably engineer lipid nanoparticles and liposomes with optimal fluidity, stability, and drug-loading capacity.

References

  • [1] 18:1 (Δ9-Cis) PC (DOPC) - Avanti Polar Lipids. avantiresearch.com. URL:

  • [2] Avanti™ DOPC | Croda Pharma. crodapharma.com. URL:

  • [6] Lipid nanoparticles-based RNA therapies for breast cancer treatment. nih.gov. URL:

  • [4] Structure of Fully Hydrated Fluid Phase Lipid Bilayers with Monounsaturated Chains. cmu.edu. URL:

  • [7] Enhanced Loading of Paclitaxel in Cationic Liposomes by Replacement of Oleoyl with Linoleoyl Lipid Tails with Benefits in Cancer. biorxiv.org. URL:

  • [5] Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. mdpi.com. URL:

  • [3] Direct observation of thermally induced fluctuation in lipid membranes using TEM-based gold nanoparticle tracking. explorationpub.com. URL:

  • [9] Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. d-nb.info. URL:

  • [8] Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. nih.gov. URL:

Sources

Foundational

The Mechanics of DOPC Bilayers: A Technical Guide to Spontaneous Curvature and Elasticity

Executive Summary For researchers and drug development professionals engineering liposomal delivery systems or modeling cellular membranes, understanding the mechanical properties of the lipid bilayer is non-negotiable....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering liposomal delivery systems or modeling cellular membranes, understanding the mechanical properties of the lipid bilayer is non-negotiable. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) serves as the benchmark unsaturated phospholipid in biophysics. Because of its specific molecular geometry and unsaturation, DOPC forms highly fluid, stable lamellar phases at room temperature.

This whitepaper provides an in-depth mechanistic analysis of two critical physical parameters of DOPC bilayers: Spontaneous Curvature ( J0​ ) and Elastic Moduli (Bending Modulus, Kc​ , and Area Expansion Modulus, KA​ ). We will dissect the causality behind their experimental measurement and provide self-validating protocols for laboratory replication.

The Physics of Spontaneous Curvature ( J0​ )

Spontaneous curvature ( J0​ , sometimes denoted as c0​ ) is a measure of a lipid monolayer's intrinsic tendency to bend. It is fundamentally driven by the lipid packing parameter ( P=v/a0​lc​ ), where v is the hydrophobic tail volume, a0​ is the optimal headgroup area, and lc​ is the critical chain length.

  • Cylindrical Lipids ( P≈1 ): Lipids like DOPC have a headgroup cross-sectional area that roughly matches the sweep of their unsaturated acyl chains. This results in a spontaneous curvature very close to zero, driving the self-assembly of flat lamellar bilayers.

  • Conical Lipids ( P>1 ): Lipids like DOPE (dioleoylphosphatidylethanolamine) have small headgroups, yielding a negative spontaneous curvature that drives the formation of inverted hexagonal ( HII​ ) phases[1].

  • Inverted Conical Lipids ( P<1 ): Lysolipids like LPC possess a single tail, creating a positive spontaneous curvature that favors micelle formation[1].

Despite being largely cylindrical, precise measurements reveal that the DOPC monolayer possesses a slightly negative spontaneous curvature of −0.091 nm−1 [1]. This slight deviation from zero is critical for accommodating membrane proteins and facilitating membrane fusion events.

G Shape Lipid Molecular Shape (Packing Parameter) Cylindrical Cylindrical (DOPC) J0 ≈ 0 Shape->Cylindrical Conical Conical (DOPE) J0 < 0 Shape->Conical Inverted Inverted Cone (LPC) J0 > 0 Shape->Inverted Bilayer Stable Lamellar Bilayer Cylindrical->Bilayer Self-Assembly Hexagonal Inverted Hexagonal (HII) Conical->Hexagonal Self-Assembly Micelle Micellar Phase Inverted->Micelle Self-Assembly

Logical relationship between lipid molecular shape, spontaneous curvature, and phase assembly.

Elasticity: Bending ( Kc​ ) and Area Expansion ( KA​ ) Moduli

While spontaneous curvature dictates the preferred shape of the membrane, the elastic moduli dictate the energy required to deform it.

Bending Modulus ( Kc​ )

The bending modulus represents the energy penalty for bending the membrane away from its spontaneous curvature. For a pure DOPC bilayer, Kc​ is approximately 8.5×10−20 J (or roughly 19−20kB​T at room temperature)[2],[3]. Because DOPC has two unsaturated oleoyl chains, the kinks introduced by the cis-double bonds prevent tight lipid packing. This lowers the cohesive van der Waals forces between the chains, resulting in a highly flexible, fluid membrane compared to saturated lipids like DPPC.

Area Expansion Modulus ( KA​ )

The area expansion modulus measures the membrane's resistance to lateral stretching. For DOPC, KA​ is typically measured at 265 mN/m [4]. Stretching a membrane exposes the hydrophobic core to water, incurring a massive thermodynamic penalty. Consequently, lipid bilayers can only withstand about a 3–5% area expansion before catastrophic rupture occurs[5].

Quantitative Data Summary

The table below summarizes the core mechanical properties of DOPC and contrasts them with structurally divergent lipids to highlight the impact of molecular architecture.

LipidMolecular ShapeSpontaneous Curvature ( J0​ )Bending Modulus ( Kc​ )Area Expansion Modulus ( KA​ )
DOPC Cylindrical −0.091 nm−1 ≈8.5×10−20 J ≈265 mN/m
DOPE Conical −0.36 nm−1 N/A (Forms HII​ phase)N/A
LPC Inverted Cone +0.26 nm−1 N/A (Forms Micelles)N/A

Field-Proven Methodologies

To ensure scientific integrity, the values discussed above must be derived from rigorous, self-validating experimental frameworks. Below are the step-by-step protocols used to isolate these specific mechanical parameters.

Protocol 1: Measuring Spontaneous Curvature via SAXS

Causality: Because DOPC natively forms a flat lamellar phase ( Lα​ ), it is impossible to directly measure the radius of curvature of its relaxed monolayer. To bypass this, DOPC is "doped" into a template lipid (like DOPE) that natively forms an inverted hexagonal phase ( HII​ ). The addition of DOPC alters the HII​ lattice parameter proportionally to its intrinsic curvature.

Step-by-Step Workflow:

  • Sample Preparation: Prepare lipid mixtures of DOPE and DOPC at varying molar ratios (e.g., 0%, 10%, 20%, 30% DOPC).

  • Hydration: Hydrate the lipid films in excess buffer (e.g., 150 mM NaCl) to ensure the HII​ phase reaches maximum swelling.

  • SAXS Measurement: Subject the samples to Small-Angle X-ray Scattering (SAXS) at a controlled temperature.

  • Lattice Calculation: Identify the Bragg peaks corresponding to the HII​ phase to calculate the lattice parameter d .

  • Curvature Derivation: Calculate the radius of curvature Rw​ of the lipid-water interface from d and the known lipid volume fractions.

  • Extrapolation: Plot the measured curvature J=1/Rw​ against the DOPC molar fraction. Extrapolate the data to 100% DOPC to find its theoretical J0​ .

  • Self-Validation Check: The extrapolation must yield a strictly linear fit. Any non-linearity indicates non-ideal mixing or phase separation, which invalidates the assumption that the lipids are homogeneously distributed in the HII​ lattice.

Protocol 2: Measuring Elastic Moduli via Micropipette Aspiration

Causality: Micropipette aspiration applies controlled suction to Giant Unilamellar Vesicles (GUVs). The experiment is split into two tension regimes. At low tension, the suction primarily smooths out the thermal undulations (flicker) of the membrane, isolating the bending modulus ( Kc​ )[6]. At high tension, the undulations are fully smoothed, and the suction physically stretches the distance between lipid molecules, isolating the area expansion modulus ( KA​ )[5].

Workflow GUV GUV Electroformation (DOPC) Aspiration Micropipette Aspiration (Suction Pressure) GUV->Aspiration LowTension Low Tension Regime (Measure Kc) Aspiration->LowTension Logarithmic Strain HighTension High Tension Regime (Measure KA) Aspiration->HighTension Linear Strain

Experimental workflow for determining DOPC bilayer elastic moduli via micropipette aspiration.

Step-by-Step Workflow:

  • Vesicle Generation: Electroform DOPC GUVs in a sucrose solution to allow them to settle at the bottom of an observation chamber filled with equiosmolar glucose (providing phase contrast).

  • Pipette Calibration: Mount a glass micropipette (radius Rp​≈3−5μm ) to a micromanipulator and a hydrostatic pressure system.

  • Aspiration: Capture a single GUV (radius Rv​ ) and apply a baseline suction pressure ( ΔP ).

  • Low-Tension Regime ( Kc​ ): Incrementally increase ΔP from 0.01 to 0.5 mN/m . Measure the projection length ( L ) of the vesicle inside the pipette. Plot the fractional area change ( α ) against ln(τ) , where tension τ=2(1−Rp​/Rv​)ΔPRp​​ . The slope yields Kc​ .

  • High-Tension Regime ( KA​ ): Increase ΔP further ( >0.5 mN/m ). Plot α directly against τ . The linear slope in this regime yields KA​ .

  • Self-Validation Check: After reaching maximum tension (before rupture), the pressure must be dropped back to baseline. If the projection length L returns exactly to its initial state, the deformation was purely elastic. Any hysteresis indicates plastic deformation, lipid loss into the pipette, or leakage, rendering the data point invalid.

References

  • [1] Effect of monolayer spontaneous curvature on constant tension-induced pore formation in lipid bilayers. The Journal of Chemical Physics. AIP Publishing. URL:[Link]

  • Monolayer spontaneous curvature of raft-forming membrane lipids. Soft Matter. RSC Publishing. URL:[Link]

  • [2] How cholesterol stiffens unsaturated lipid membranes. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [3] Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers. Biophysical Journal. URL:[Link]

  • [4] Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane. Chemistry and Physics of Lipids (via PMC). URL:[Link]

  • [6] Membrane Mechanical Properties of Synthetic Asymmetric Phospholipid Vesicles. Biophysical Journal (via PMC). URL:[Link]

  • [5] Apparent area expansion moduli (K app) of model membranes containing nonesterified fatty acids. Biophysical Journal. URL:[Link]

Sources

Exploratory

Dynamics of Ion-Zwitterion Interactions: A Mechanistic Guide to DOPC Lipid Bilayers

Executive Summary The interaction between physiological ions and zwitterionic lipid headgroups is a foundational mechanism governing cell membrane biophysics, liposomal drug delivery, and viral entry. While 1,2-dioleoyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The interaction between physiological ions and zwitterionic lipid headgroups is a foundational mechanism governing cell membrane biophysics, liposomal drug delivery, and viral entry. While 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is electrically neutral overall, its zwitterionic headgroup possesses a strong local dipole that dictates highly specific, non-Coulombic ion interactions. This whitepaper deconstructs the specific ion effects (Hofmeister series) at the DOPC-water interface, explaining the thermodynamic causality behind ion binding, the resulting structural membrane condensation, and providing field-proven, self-validating protocols for characterizing these systems.

The Structural Paradox of the DOPC Interface

DOPC is a benchmark unsaturated phospholipid. Despite a net-zero charge, liposomes composed of pure DOPC frequently exhibit a slightly negative zeta potential in physiological saline[1]. This apparent charge originates from the specific spatial arrangement of the phosphatidylcholine (PC) headgroup.

In a hydrated bilayer, the PC headgroup does not lie perfectly flat. The negatively charged phosphate group is buried deeper within the interfacial region, while the bulky, positively charged choline moiety extends further into the bulk water phase[1]. This charge separation generates a massive local electric field (often exceeding 10^8 V/m) that strongly orders interfacial water dipoles[2]. The orientation of these water molecules lowers the local dielectric constant and creates a selective thermodynamic landscape where specific ions can penetrate, while others are excluded.

Mechanistic Causality: The Hofmeister Effect in DOPC

The binding of alkali metal cations to DOPC does not follow simple electrostatic rules; it is governed by the delicate balance between an ion's bulk hydration energy and its binding affinity to lipid oxygen atoms.

Sodium (Na+) vs. Potassium (K+)

Molecular dynamics (MD) simulations and fluorescence spectroscopy reveal a striking difference between Na+ and K+[3][4].

  • Sodium (Na+): Exhibits a strong affinity for the DOPC headgroup, specifically localizing at the phosphate and carbonyl oxygens. In bulk water, Na+ has a hydration coordination number of 5. To bind to DOPC, Na+ must partially dehydrate, shedding one water molecule to coordinate with a lipid oxygen. The energetic penalty for this partial dehydration is remarkably low (1–2 kcal/mol), allowing Na+ to overcome the kinetic barrier and bind deeply[5].

  • Potassium (K+): Has a larger ionic radius and a lower charge density. The thermodynamics of shedding its hydration shell to interact with the dispersed charge of the phosphate group are unfavorable. Consequently, K+ remains fully hydrated and is largely excluded from the deep interfacial region[3][4].

Anion Co-Adsorption and Membrane Condensation

When Na+ binds to the deep phosphate/carbonyl region, it alters the local electrostatic potential. This neutralization allows counter-ions, such as Chloride (Cl-), to co-adsorb at the outer choline region to maintain interfacial neutrality[3].

The Macroscopic Consequence: The insertion of Na+ acts as an electrostatic "glue," screening the repulsion between adjacent PC headgroups. This leads to a structural condensation of the membrane: the area per lipid decreases, forcing the oleoyl acyl chains to pack more tightly and extend, thereby increasing the overall thickness of the bilayer[3]. Furthermore, this ion-lipid complexation rigidifies the headgroup region, slowing the lateral diffusion of the lipids by approximately 25% in 150 mM NaCl compared to neat water[3].

Divalent Cations (Ca2+)

Divalent cations like Calcium (Ca2+) exhibit an even more profound condensing effect. Ca2+ binds strongly to multiple phosphate groups simultaneously, acting as a cross-linker. This significantly increases membrane packing density and reduces area compressibility, a critical factor to consider when designing stable liposomal formulations for drug delivery[6].

IonBinding Bulk Bulk Aqueous Phase (Fully Hydrated Na+ / Cl-) Dehydration Partial Dehydration (Kinetic Barrier: 1-2 kcal/mol) Bulk->Dehydration Thermal Fluctuation Phosphate Phosphate & Carbonyl Binding (Na+ Localization) Dehydration->Phosphate Ion Pairing Choline Choline Binding (Cl- Co-adsorption) Phosphate->Choline Electrostatic Neutralization Membrane Membrane Rigidification (Decreased Area, Increased Thickness) Phosphate->Membrane Structural Condensation Choline->Membrane

Caption: Thermodynamic pathway of Na+ and Cl- co-adsorption leading to DOPC membrane condensation.

Quantitative Data Summary

The following table synthesizes the experimentally and computationally derived physical changes in DOPC bilayers upon the introduction of 150 mM NaCl.

Physical PropertyNeat Water (0 mM NaCl)Physiological Saline (150 mM NaCl)Relative ChangePrimary Driver
Area per Lipid (Ų) ~66.3~63.0-5.0% Na+ screening of phosphate repulsion[3]
Bilayer Thickness (Å) ~38.5~39.6+2.8% Acyl chain extension due to area reduction[3]
Lateral Diffusion (µm²/s) BaselineReduced-25.0% Headgroup rigidification via ion bridging[3]
Solvent Relaxation Time BaselineSlower-8.0% Restricted interfacial water mobility[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ orthogonal techniques. MD simulations provide atomistic resolution but rely heavily on force-field accuracy[7]. Therefore, they must be cross-validated against Small Angle X-ray Diffraction (SAXD) and Fluorescence Spectroscopy.

Protocol 1: All-Atom Molecular Dynamics (MD) Simulation of Ion Binding

Causality Note: We utilize the NPT ensemble (constant Number of particles, Pressure, and Temperature) rather than NVT. Allowing the simulation box volume to fluctuate is strictly required to observe the macroscopic condensation (reduction in area per lipid) driven by ion binding[8].

  • System Construction: Generate a symmetric bilayer of 128 DOPC molecules using CHARMM-GUI. Solvate with TIP3P water molecules ensuring a hydration level of >30 waters/lipid to achieve bulk-like behavior at the box edges.

  • Ion Addition: Replace random water molecules with Na+ and Cl- ions to achieve a 150 mM concentration.

  • Force Field Selection: Utilize Lipid21 (AMBER) or OPLS-aa, which have been specifically parameterized to capture the delicate balance of ion-lipid polarizabilities[8].

  • Minimization & Annealing: Perform steepest descent minimization. Heat the system to 393 K for 10 ns to eliminate artificial packing voids, then cool to the target physiological temperature (310 K)[8].

  • Equilibration (NPT): Run 100 ns of semi-isotropic NPT equilibration (coupling the X and Y dimensions together, independent of Z) using a Parrinello-Rahman barostat (1 bar) and Nose-Hoover thermostat.

  • Production & Analysis: Execute a 300 ns production run. Calculate the electron density profile along the Z-axis to extract the peak-to-peak distance (membrane thickness) and compute the area per lipid.

Protocol 2: SAXD and Fluorescence Cross-Validation
  • Vesicle Preparation: Extrude DOPC multilamellar vesicles (MLVs) through a 100 nm polycarbonate filter in both neat water and 150 mM NaCl buffer to create Large Unilamellar Vesicles (LUVs).

  • SAXD Measurement: Subject the LUVs to Small Angle X-ray Diffraction. The distance between the two electron-dense peaks (corresponding to the phosphate groups) provides the experimental bilayer thickness[3]. Validation: Compare this directly to the Z-axis electron density profile generated in Protocol 1.

  • Fluorescence Correlation Spectroscopy (FCS): Incorporate a fluorescent lipid probe (e.g., NBD-PC) at 0.1 mol%. Measure the lateral diffusion coefficient. Validation: A ~25% reduction in diffusion in the NaCl sample confirms the headgroup rigidification predicted by the MD ion-pairing models[3].

Protocol MD 1. MD Simulation (NPT Ensemble / Lipid21) Density Electron Density Profile & Area Calculation MD->Density Fluorescence 3. Fluorescence Spectroscopy (Lateral Diffusion) MD->Fluorescence Predicts Rigidification Validation Orthogonal Cross-Validation (Thickness & Condensation) Density->Validation Predicts Thickness SAXD 2. SAXD Experiment (Small Angle X-ray Diffraction) SAXD->Validation Measures Thickness Fluorescence->Validation Confirms Diffusion Drop

Caption: Self-validating workflow combining computational predictions with orthogonal physical measurements.

Implications for Drug Development

Understanding specific ion effects on DOPC is not merely an academic exercise; it is a critical parameter in pharmaceutical formulation:

  • LNP Stability: The choice of buffer salts during the diafiltration/dialysis of Lipid Nanoparticles directly impacts the packing parameter of the helper lipids (like DOPC). Using Na+ or Ca2+ rich buffers can induce membrane condensation, potentially altering the encapsulation efficiency of mRNA or small molecules[9][10].

  • Membrane Fusion: Viral capsids and liposomal delivery vehicles must overcome the hydration repulsion barrier to fuse with target cell membranes. The local ionic environment dictates the rigidity and hydration state of the DOPC headgroups, thereby modulating the energy barrier for membrane fusion[5].

References

  • Jungwirth, P. et al. (2009). Effects of alkali cations and halide anions on the DOPC lipid membrane. The Journal of Physical Chemistry A. [Link]

  • Parsons, D. F. et al. (2011). Ion specific effects: decoupling ion-ion and ion-water interactions. National Institutes of Health (PMC). [Link]

  • Cordomí, A., Edholm, O., & Perez, J. J. (2008). Effect of Ions on a Dipalmitoyl Phosphatidylcholine Bilayer. A Molecular Dynamics Simulation Study. The Journal of Physical Chemistry B. [Link]

  • Melcr, J. et al. (2018). Accurate Binding of Sodium and Calcium to a POPC Bilayer by Effective Inclusion of Electronic Polarization. ResearchGate / J PHYS CHEM B.[Link]

  • Martín-Molina, A. et al. (2012). Specific Ion Effects in Cholesterol Monolayers. National Institutes of Health (PMC).[Link]

  • Dickson, C. J. et al. (2022). Lipid21: Complex Lipid Membrane Simulations with AMBER. Journal of Chemical Theory and Computation. [Link]

  • Hung, F. et al. (2024). Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes. Langmuir / ChemRxiv. [Link]

  • Velikonja, A. et al. (2013). Monovalent Ions and Water Dipoles in Contact with Dipolar Zwitterionic Lipid Headgroups-Theory and MD Simulations. International Journal of Molecular Sciences (MDPI).[Link]

  • Dreier, L. B. et al. (2019). Unraveling the Origin of the Apparent Charge of Zwitterionic Lipid Layers. ACS Publications. [Link]

  • Hung, F. et al. (2025). Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes. Langmuir.[Link]

Sources

Foundational

DOPC as a Fundamental Component in Membrane Biophysics Research: A Technical Guide

Executive Summary In the realm of membrane biophysics and liposomal drug delivery, the selection of the foundational lipid matrix dictates the thermodynamic and mechanical properties of the resulting model membrane. 1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of membrane biophysics and liposomal drug delivery, the selection of the foundational lipid matrix dictates the thermodynamic and mechanical properties of the resulting model membrane. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) , commonly referred to as 18:1 (Δ9-Cis) PC, is the gold standard for modeling fluid-phase biological membranes. As a Senior Application Scientist, I frequently rely on DOPC to establish baseline liquid-disordered ( Ld​ ) phases. This whitepaper synthesizes the physicochemical causality behind DOPC's behavior and provides field-proven, self-validating protocols for vesicle engineering.

Physicochemical Profiling: The Causality of Fluidity

Understanding DOPC requires analyzing its molecular architecture. DOPC features a phosphatidylcholine headgroup attached to two 18-carbon acyl chains, each containing a cis-double bond at the 9th position [1].

The Causality of the Phase Transition Temperature ( Tm​ ): Saturated lipids like DPPC pack tightly into a solid gel ( So​ ) phase at room temperature ( Tm​=41∘C ). In contrast, the cis-double bonds in DOPC introduce a rigid 30-degree "kink" in the hydrocarbon tails. This steric hindrance prevents tight van der Waals packing between adjacent lipids, drastically lowering the energy required to melt the hydrocarbon chains [2]. Consequently, DOPC exhibits a main phase transition temperature of −17∘C [3].

Because DOPC is entirely in the liquid crystalline ( Lα​ or Ld​ ) phase at physiological and room temperatures, it provides an ideal, highly fluid matrix for studying membrane protein reconstitution, lipid raft formation, and nanoparticle-membrane interactions without the need for heated extrusion jackets [4].

Workflow 1: Extrusion of Large Unilamellar Vesicles (LUVs)

LUVs (typically 100–200 nm) are the workhorses of drug delivery and bulk biophysical assays. The following protocol guarantees monodisperse DOPC LUVs by leveraging mechanical shear.

G N1 Lipid Dissolution (Chloroform) N2 Solvent Evaporation (N2 Stream & Vacuum) N1->N2 N3 Hydration > Tm (Room Temp, PBS) N2->N3 N4 Freeze-Thaw Cycles (Liquid N2 / Warm Bath) N3->N4 N5 Polycarbonate Extrusion (11-21 Passes) N4->N5

Workflow for DOPC Large Unilamellar Vesicle (LUV) extrusion.

Step-by-Step Methodology & Mechanistic Logic
  • Lipid Film Formation: Dissolve DOPC in chloroform at 10–25 mg/mL in a glass vial. Evaporate the solvent under a gentle stream of Argon or Nitrogen.

    • Causality: Inert gas prevents the oxidation of the vulnerable cis-double bonds.

  • Desiccation: Place the vial in a vacuum desiccator for a minimum of 2 hours (preferably overnight).

    • Causality: Trace chloroform alters the membrane's bending rigidity and partitioning coefficients. Complete solvent removal is a non-negotiable prerequisite for reproducible biophysics [5].

  • Hydration: Add the desired aqueous buffer (e.g., 1x PBS) to achieve a final lipid concentration of 1–5 mg/mL. Vortex vigorously for 5 minutes.

    • Causality: Because DOPC's Tm​ is −17∘C , hydration can be performed at room temperature. The lipid sheets spontaneously swell and self-close to avoid hydrophobic exposure, forming Multilamellar Vesicles (MLVs) [5].

  • Freeze-Thaw Cycling (Self-Validation Step): Subject the MLVs to 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath.

    • Causality: Ice crystal formation physically fractures the nested bilayers of MLVs, reducing lamellarity. This prevents fouling of the polycarbonate membrane during the subsequent extrusion step.

  • Extrusion: Pass the suspension through a mini-extruder housing a 100 nm polycarbonate filter for an odd number of passes (typically 11 or 21).

    • Causality: An odd number of passes ensures the final LUV suspension exits into the clean "receiver" syringe, eliminating contamination from unextruded MLVs trapped in the "donor" syringe [5].

Workflow 2: Electroformation of Giant Unilamellar Vesicles (GUVs)

GUVs (10–100 µm) are cell-sized models observable under optical microscopy. Electroformation utilizes an alternating current (AC) field to gently peel lipid bilayers apart.

G S1 ITO Glass Preparation (Plasma Cleaning) S2 DOPC Deposition (1 mg/mL in Chloroform) S1->S2 S3 Vacuum Desiccation (Solvent Removal) S2->S3 S4 Sucrose Hydration & AC Field (10 Hz, 2-5V) S3->S4 S5 Frequency Drop (2 Hz) GUV Detachment S4->S5

Electroformation protocol for DOPC Giant Unilamellar Vesicles (GUVs).

Step-by-Step Methodology & Mechanistic Logic
  • Electrode Preparation: Clean Indium Tin Oxide (ITO) coated glass slides with ethanol and treat with air plasma for 1 minute.

    • Causality: Plasma cleaning increases the hydrophilicity of the ITO surface, promoting uniform spreading of the aqueous buffer beneath the lipid film [6].

  • Lipid Deposition: Spread 10–20 µL of a 1 mg/mL DOPC solution (spiked with 0.1 mol% fluorescent dye like DOPE-Rh) evenly across the conductive side of the ITO glass. Dry under vacuum for 2 hours.

  • Chamber Assembly: Seal two ITO slides (conductive sides facing inward) using a Teflon or silicone spacer. Fill the chamber with a 300 mM sucrose solution.

    • Causality: Hydrating with sucrose allows for downstream self-validation. When the GUVs are later diluted into an iso-osmolar glucose solution for microscopy, the density difference causes the GUVs to sink to the focal plane, while the refractive index difference provides excellent phase-contrast visibility [6].

  • Electroformation: Connect the ITO slides to a function generator. Apply a sinusoidal AC field at 10 Hz and 2 to 5 V (peak-to-peak) for 2 hours at room temperature.

    • Causality: The oscillating electric field induces electrohydrodynamic forces that overcome the inter-bilayer van der Waals attractions, swelling the film into giant, defect-free unilamellar vesicles [6].

  • Detachment: Lower the frequency to 2 Hz for 30 minutes.

    • Causality: Low-frequency oscillation induces mechanical vibration at the vesicle tether points, cleanly detaching the GUVs from the ITO surface into the bulk solution.

Advanced Application: Ternary Phase Separation (Lipid Rafts)

DOPC is rarely used in isolation for advanced cellular modeling; it is the foundational matrix for studying phase separation. When mixed with a high- Tm​ lipid (like DPPC or Sphingomyelin) and Cholesterol, the membrane segregates into distinct domains [7].

G DOPC DOPC (Tm = -17°C) Liquid Disordered (Ld) Mix Ternary Mixture (e.g., 1:1:1 Ratio) DOPC->Mix DPPC DPPC (Tm = 41°C) Solid Gel (So) DPPC->Mix Chol Cholesterol Fluidity Modulator Chol->Mix Rafts Lo / Ld Phase Coexistence (Lipid Rafts) Mix->Rafts

Ternary phase separation logic for modeling lipid rafts.

Mechanistic Insight: In a ternary system (e.g., DOPC/DPPC/Cholesterol at a 1:1:1 molar ratio), DOPC's bulky unsaturated chains exclude cholesterol. Conversely, cholesterol preferentially interacts with the saturated, straight chains of DPPC. This preferential affinity causes the DPPC and cholesterol to condense into tightly packed, floating "rafts" known as the Liquid Ordered ( Lo​ ) phase, which phase-separate from the highly fluid, DOPC-rich Liquid Disordered ( Ld​ ) background matrix [8]. This self-organizing system is the primary biophysical model for studying spatial organization in eukaryotic cell membranes.

Quantitative Data Summaries

Table 1: Physicochemical Properties of DOPC

ParameterValueBiophysical Implication
Acyl Chain Structure 18:1 (Δ9-Cis)Introduces steric kinks; prevents tight lipid packing.
Phase Transition ( Tm​ ) −17∘C Remains in a highly fluid ( Ld​ ) state at room/physiological temp.
Molecular Weight 786.11 g/mol Standard conversion metric for molar ratio calculations.
Net Charge (pH 7.4) Zwitterionic (Neutral)Prevents electrostatic repulsion during liposome aggregation studies.

Table 2: Comparative Protocol Parameters for DOPC Vesicles

VariableLUV ExtrusionGUV Electroformation
Vesicle Size 100 – 200 nm10 – 100 µm
Lipid Concentration 1 – 10 mg/mL1 mg/mL (film deposition)
Hydration Medium High ionic strength (e.g., PBS)Low ionic strength (e.g., Sucrose)
Energy Input Mechanical Shear (Pressure)Electrohydrodynamic (AC Field)
Operating Temperature Room Temperature ( 20∘C )Room Temperature ( 20∘C )

References

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA). Retrieved from:[Link]

  • Maja, L., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions. PMC. Retrieved from:[Link]

  • Pereno, V., et al. (2017). Electroformation of Giant Unilamellar Vesicles on Stainless Steel Electrodes. ACS Omega. Retrieved from:[Link]

  • UPCommons. Interaction between multicomponent lipid vesicle membranes. Retrieved from:[Link]

  • Gordon, V. D., et al. (2013). Large effect of membrane tension on the fluid–solid phase transitions of two-component phosphatidylcholine vesicles. PNAS. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Note: Reconstitution of Membrane Proteins in DOPC-Based Nanodiscs

The Biophysical Imperative for Nanodisc Reconstitution Membrane proteins account for approximately 30% of the human proteome and represent over half of all FDA-approved drug targets[1]. However, isolating these proteins...

Author: BenchChem Technical Support Team. Date: March 2026

The Biophysical Imperative for Nanodisc Reconstitution

Membrane proteins account for approximately 30% of the human proteome and represent over half of all FDA-approved drug targets[1]. However, isolating these proteins from their native cellular environment traditionally requires detergents, which strip away essential annular lipids and often force the proteins into non-native, unstable conformations[1].

Nanodisc technology circumvents this limitation by providing a soluble, nanoscale membrane assembly. A target membrane protein is transiently solubilized in detergent, mixed with phospholipids and an amphipathic Membrane Scaffold Protein (MSP), and then allowed to self-assemble into a discoidal bilayer upon detergent removal.

Why DOPC? 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is uniquely suited for structural and functional studies of eukaryotic membrane proteins. With two unsaturated oleoyl tails, DOPC possesses a phase transition temperature ( Tm​ ) of -17°C. This ensures that the reconstituted bilayer remains in a fluid, liquid-crystalline phase across standard experimental temperatures (4°C to 25°C), accurately mimicking the physiological fluidity required for the conformational dynamics of complex receptors and transporters[2].

Thermodynamic Drivers of Assembly

The reconstitution of membrane proteins into nanodiscs is not merely a mixing exercise; it is a thermodynamically driven self-assembly process. The core mechanism relies on the controlled removal of detergent. As detergent monomers are depleted, the hydrophobic effect forces the acyl chains of the DOPC lipids to associate with both the transmembrane domain of the target protein and the amphipathic helices of the MSP belt[3].

Understanding the properties of the detergent used is critical for establishing a self-validating protocol. Sodium cholate is the industry standard for lipid solubilization in nanodisc assembly because its high Critical Micelle Concentration (CMC) allows for rapid and complete removal via hydrophobic adsorption[3].

Table 1: Detergent Properties and Suitability for Nanodisc Assembly
DetergentCMC (mM)Micelle Size (kDa)Removal StrategySuitability for AssemblyCausality / Rationale
Sodium Cholate ~14.04 - 5Bio-Beads / DialysisExcellent High CMC allows rapid depletion of monomers, driving synchronous MSP-lipid assembly.
DDM ~0.17~70Bio-Beads (Extended)Moderate Low CMC slows removal; requires extended incubation, risking protein aggregation.
Triton X-100 ~0.20~90Bio-Beads (High Excess)Poor Sub-optimal adsorption to styrene-divinylbenzene beads[3].

Quantitative Parameters: Stoichiometry

The most critical parameter for a successful, monodisperse nanodisc preparation is the molar ratio of Lipid to MSP to Target Protein[3]. An incorrect ratio will result in either empty nanodiscs (excess MSP) or large liposomal aggregates (excess lipid)[4][5].

When incorporating a membrane protein, the number of lipids displaced by the protein's transmembrane domain must be subtracted from the standard "empty disc" ratio[4][5].

Table 2: DOPC-to-MSP Stoichiometry Guidelines
MSP VariantDisc DiameterDOPC:MSP Ratio (Empty Disc)DOPC:MSP Ratio (Loaded Disc)*Target Protein:MSP Ratio
MSP1D1 9.7 nm65:155:1 to 60:10.1:1 to 0.5:1
MSP1E3D1 12.9 nm130:1110:1 to 120:10.1:1 to 0.5:1

*Note: "Loaded Disc" ratios are empirical starting points assuming a standard single-span or small multi-span transmembrane protein displacing ~10-20 lipids per disc[4][6].

Workflow Visualization

Workflow Solubilization Target Protein Solubilization (in Detergent Micelles) Mixing Stoichiometric Mixing (Incubation at 20°C for 1h) Solubilization->Mixing LipidPrep DOPC Lipid Preparation (Cholate Solubilized) LipidPrep->Mixing MSP Membrane Scaffold Protein (Purified MSP Addition) MSP->Mixing DetRemoval Detergent Removal (Bio-Beads SM-2 Adsorption) Mixing->DetRemoval Initiates Assembly Assembly Thermodynamic Self-Assembly (Loaded DOPC Nanodiscs) DetRemoval->Assembly Purification Size Exclusion Chromatography (Quality Control & Isolation) Assembly->Purification

Workflow of membrane protein reconstitution into DOPC nanodiscs.

Self-Validating Reconstitution Protocol

Phase 1: DOPC Lipid Micellization

Objective: Convert multilamellar lipid vesicles into uniform detergent-lipid mixed micelles.

  • Drying: Dispense the required volume of DOPC (dissolved in chloroform) into a clean glass tube. Dry the lipid under a gentle stream of nitrogen gas to form a thin film, then place in a vacuum desiccator for at least 4 hours (preferably overnight) to remove all residual organic solvent[3]. Causality: Trace chloroform will denature the target membrane protein upon mixing.

  • Solubilization: Resuspend the dried DOPC film in a buffer containing sodium cholate. The cholate concentration must be exactly twice the final lipid concentration (e.g., 100 mM cholate for 50 mM DOPC)[3].

  • Clarification: Vortex, heat briefly under warm tap water, and sonicate in an ultrasonic bath until the solution transitions from opaque to completely clear[3]. Validation: A clear solution confirms the complete transition from liposomes to mixed micelles.

Phase 2: Stoichiometric Complexation

Objective: Establish the thermodynamic starting conditions for assembly.

  • Mixing: In a standard microcentrifuge tube, combine the cholate-solubilized DOPC, the purified MSP, and the detergent-solubilized target membrane protein.

  • Ratio Calculation: Use the ratios established in Table 2. For a standard MSP1D1 assembly, mix at a molar ratio of 0.2 Target Protein : 1 MSP1D1 : 60 DOPC.

  • Incubation: Incubate the mixture for 1 hour at 20°C with gentle end-over-end rotation[2]. Causality: Because DOPC has a Tm​ of -17°C, 20°C is well above the phase transition temperature, ensuring the lipids are fluid enough to dynamically pack around the protein.

Phase 3: Detergent Adsorption

Objective: Force the self-assembly of the nanodisc complex.

  • Bead Preparation: Wash Bio-Beads SM-2 (Bio-Rad) with methanol, followed by extensive washing with Milli-Q water and assembly buffer to remove manufacturing residues. Remove excess buffer so the beads are damp[3].

  • Adsorption: Add 0.5 g of damp Bio-Beads per 1 mL of the reconstitution mixture[3].

  • Assembly: Incubate the suspension on an orbital shaker for 2 to 4 hours at 20°C[2][3]. Causality: The porous styrene-divinylbenzene beads act as a thermodynamic sink, rapidly sequestering the cholate and forcing the MSP and DOPC to collapse into a discoidal bilayer to shield their hydrophobic surfaces.

Phase 4: Quality Control & Isolation (Self-Validation)

Objective: Purify the loaded nanodiscs and validate the stoichiometry.

  • Harvesting: Carefully remove the liquid phase from the Bio-Beads using a fine-tipped pipette or a spin-filter.

  • Size Exclusion Chromatography (SEC): Inject the sample onto a high-resolution SEC column (e.g., Superdex 200 Increase 10/300 GL) equilibrated in a detergent-free buffer[2][4].

  • Chromatographic Validation:

    • Success Indicator: A single, symmetric Gaussian peak eluting at the expected molecular weight (~150 kDa for empty MSP1D1; higher for loaded discs)[4][7].

    • Failure Indicator (Void Volume Peak): Indicates massive aggregation or liposome formation. Correction: Increase the MSP-to-Lipid ratio.

    • Failure Indicator (Trailing Shoulder): Indicates a surplus of empty nanodiscs or free MSP. Correction: Decrease the MSP-to-Lipid ratio.

Sources

Application

Application Note: Step-by-Step Guide to Forming a DOPC Supported Lipid Bilayer on Mica

Target Audience: Biophysicists, Surface Scientists, and Drug Development Professionals Application Areas: Atomic Force Microscopy (AFM), Quartz Crystal Microbalance with Dissipation (QCM-D), and Single-Molecule Fluoresce...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Biophysicists, Surface Scientists, and Drug Development Professionals Application Areas: Atomic Force Microscopy (AFM), Quartz Crystal Microbalance with Dissipation (QCM-D), and Single-Molecule Fluorescence Microscopy.

Introduction & Mechanistic Overview

Supported Lipid Bilayers (SLBs) serve as robust, mathematically planar models of cellular membranes, enabling high-resolution interrogation of lipid-protein interactions, drug partitioning, and membrane dynamics[1]. 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a highly favored zwitterionic phospholipid for SLB formation because its low gel-to-fluid phase transition temperature ( Tm​=−16.5∘C ) ensures it remains in a highly biologically relevant fluid phase at room temperature[1].

Muscovite mica is the gold-standard substrate for SLB formation due to its ability to be cleaved into an atomically flat surface (RMS roughness < 0.1 nm), providing an ideal background for nanoscale topographies[2][3]. The formation of an SLB via vesicle fusion is driven by a thermodynamic cascade: Small Unilamellar Vesicles (SUVs) adsorb to the substrate, deform under adhesion forces, and rupture when the membrane curvature stress exceeds the critical lytic tension. The ruptured edges then fuse with neighboring patches to form a continuous, defect-free bilayer[4].

Mechanism A 1. SUV Adsorption (Electrostatic Bridging) B 2. Vesicle Deformation (Curvature Stress) A->B C 3. Vesicle Rupture (Lytic Tension Exceeded) B->C D 4. Edge-Induced Fusion (Continuous SLB) C->D

Caption: Mechanistic pathway of SUV fusion on a solid hydrophilic support.

Materials and Reagents

ComponentSpecification / Purpose
Lipid DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in chloroform[5].
Substrate V1 Grade Muscovite Mica (provides an atomically flat, hydrophilic surface)[2].
Vesicle Buffer 10 mM HEPES, 150 mM NaCl, pH 7.4 (Maintains physiological osmolarity)[1].
Fusion Buffer 10 mM HEPES, 150 mM NaCl, 2 mM CaCl2​ , pH 7.4 (Divalent cations bridge charges)[1][6].
Equipment Mini-extruder, 100 nm polycarbonate membranes, Hamilton syringes, Nitrogen gas ( N2​ ), Vacuum desiccator[7].

Experimental Protocol

The following self-validating protocol ensures the reproducible formation of a continuous DOPC bilayer.

Phase 1: Lipid Film Preparation

Causality Insight: Residual organic solvents alter lipid packing and can denature membrane proteins. Complete solvent removal is non-negotiable[5].

  • Aliquot: Transfer the desired volume of DOPC dissolved in chloroform (typically 10-20 mg/mL) into a clean, acid-washed glass vial[5].

  • Evaporation: Gently evaporate the chloroform using a steady stream of dry Nitrogen ( N2​ ) or Argon gas. Why N2​ ? DOPC contains unsaturated double bonds; inert gas prevents lipid oxidation during drying[5].

  • Desiccation: Place the vial in a vacuum desiccator in the dark for a minimum of 2 hours (or overnight) to sublimate any deeply trapped residual solvent[5][7].

Phase 2: SUV Generation (Hydration & Extrusion)

Causality Insight: Monodisperse SUVs possess high curvature stress, making them thermodynamically primed to rupture upon contact with the mica surface[4]. 4. Hydration: Rehydrate the dried lipid film with Vesicle Buffer to a final concentration of 1-2 mg/mL. Because DOPC's Tm​ is well below room temperature, hydration can be performed safely at 20−25∘C [1]. 5. Vortexing: Vortex the suspension vigorously for 5-10 minutes. The solution will appear milky and opaque, indicating the formation of Multilamellar Vesicles (MLVs)[5]. 6. Extrusion: Assemble a mini-extruder with a 100 nm polycarbonate filter. Pass the MLV suspension through the filter 11 to 21 times [7].

  • Critical Step: Always use an odd number of passes. This ensures the final SUV suspension ends up in the receiving syringe, leaving large, unextruded contaminants behind in the donor syringe[7]. The solution should transition from opaque to slightly translucent.

Phase 3: Substrate Preparation & Vesicle Fusion
  • Cleaving Mica: Adhere a piece of standard transparent tape to the top of the mica disc and pull it off swiftly. This strips away the top phyllosilicate layer, exposing a pristine, atomically flat, and highly hydrophilic surface[2][3].

  • Incubation: Immediately deposit 50-100 μL of the Fusion Buffer onto the cleaved mica, followed by 50 μL of the SUV suspension.

    • Causality Insight: While DOPC can fuse in pure water, mica is negatively charged and DOPC is zwitterionic. The addition of Ca2+ in the Fusion Buffer acts as an electrostatic bridge, significantly lowering the energy barrier for vesicle adsorption and accelerating rupture kinetics[1][6].

  • Fusion: Incubate the system in a humidified chamber at room temperature for 30–45 minutes to allow complete edge-induced fusion[4].

Phase 4: Buffer Exchange (Washing)

Causality Insight: The SLB is held together by hydrophobic forces. Passing the bilayer through the air-water interface introduces immense surface tension that will instantly peel the bilayer off the substrate[4]. 10. Washing: Gently flush the sample chamber with 1-2 mL of Vesicle Buffer (calcium-free) to remove unfused, bulk-phase vesicles. Strict Rule: The mica surface must remain completely submerged in buffer at all times[4].

Workflow L1 DOPC in Chloroform L2 Dry under N2 & Vacuum (Lipid Film) L1->L2 Evaporation (Remove Solvent) L3 Hydrate in Buffer (MLV Suspension) L2->L3 Vortexing > Tm L4 Extrusion (100nm) (SUV Suspension) L3->L4 Mechanical Force (Sizing) L5 Incubate on Cleaved Mica (Vesicle Fusion) L4->L5 Ca2+ Mediation L6 Buffer Exchange (Remove Excess SUVs) L5->L6 Wash (Strictly No Air Exposure)

Caption: Step-by-step workflow for DOPC SLB preparation via vesicle fusion.

Quantitative Quality Control Parameters

To validate the successful formation of a single, continuous DOPC bilayer, compare your analytical readouts against these established biophysical benchmarks:

ParameterExpected ValuePrimary Analytical Method
Bilayer Thickness 4.6 ± 0.2 nmAFM (Force-Distance Curves)[1]
Breakthrough Force ( FB​ ) 3.1 ± 0.3 nNAFM Force Spectroscopy[1]
Surface Roughness (RMS) < 0.2 nmAFM (Topography)[4]
Lateral Diffusion ( D ) ~1 - 4 μm2/s FRAP / Single-Molecule Tracking[2]

Troubleshooting & Critical Parameters

  • Incomplete Coverage (Patchy Bilayer): Usually caused by insufficient vesicle concentration, expired/oxidized lipids, or lack of divalent cations. Ensure Ca2+ or Mg2+ is present during the incubation phase[1][6].

  • High Surface Corrugation / Trapped Vesicles: If AFM or QCM-D indicates a thickness > 6 nm, unfused vesicles are likely adhered to the SLB. Increase the washing volume and flow rate, or increase the incubation temperature slightly to promote complete rupture[1][4].

  • Bilayer Destruction: If the bilayer is completely absent during imaging, verify that the sample was never exposed to air during the washing steps. A single micro-bubble passing over the surface is enough to strip the SLB[4].

References

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. nih.gov.
  • Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging. nih.gov.
  • Avanti Polar Lipids - Nanobiotec. unicamp.br.
  • Preparation of small unilamellar vesicles. lbl.gov.
  • Effect of Ca2+ on Vesicle Fusion on Solid Surface: An In vitro Model of Protein-Accelerated Vesicle Fusion. researchgate.net.
  • Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy. radiologykey.com.
  • Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. acs.org.

Sources

Method

Advanced Characterization of DOPC Liposomes: Protocols for Size Distribution and Concentration Determination

Introduction & Scientific Rationale 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a ubiquitous, unsaturated phospholipid widely utilized in the formulation of liposomal drug delivery systems and biomimetic membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a ubiquitous, unsaturated phospholipid widely utilized in the formulation of liposomal drug delivery systems and biomimetic membrane models. Because DOPC has a low transition temperature (liquid-crystalline phase at room temperature), it readily forms highly fluid, flexible bilayers.

For any liposomal formulation, determining the exact size distribution and lipid concentration is critical. Size dictates the in vivo pharmacokinetics, biodistribution, and cellular uptake mechanisms, while concentration determines the encapsulation efficiency and therapeutic dosing [5].

This application note provides a self-validating, step-by-step framework to accurately quantify DOPC liposome size using Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA), alongside lipid mass quantification using the colorimetric Stewart Assay.

Analytical Workflow

G cluster_size Size & Particle Concentration cluster_lipid Lipid Mass Concentration A DOPC Liposome Formulation & Extrusion B Quality Control Analytical Pipeline A->B C1 Dynamic Light Scattering (DLS) Ensemble Z-Average & PDI B->C1 C2 Nanoparticle Tracking Analysis (NTA) Single-Particle Tracking & Count B->C2 D1 Stewart Assay Colorimetric (485 nm) B->D1 D2 Phosphorus Assay Molybdenum Blue (882 nm) B->D2 E Data Integration: Lamellarity & Payload Estimation C1->E C2->E D1->E D2->E

Analytical workflow for DOPC liposome size and concentration characterization.

Module 1: Size Distribution Analysis

To achieve a comprehensive size profile, it is best practice to use orthogonal techniques. DLS provides an ensemble measurement heavily weighted by larger particles (scattering intensity is proportional to d6 ), making it highly sensitive to aggregation. NTA tracks the Brownian motion of individual particles, providing a high-resolution size distribution and a direct measurement of particle concentration[6, 7].

Data Presentation: DLS vs. NTA for Liposomes

ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)Measurement PrincipleEnsemble fluctuation of scattered lightSingle-particle video tracking (Brownian motion)Primary OutputZ-average (hydrodynamic radius), PDIHigh-resolution size distribution, Particle CountOptimal DilutionLow to moderate (avoids multiple scattering)Extremely high ( 107 108 particles/mL)Refractive Index SensitivityLow impact on Z-averageHigh impact; DOPC liposomes <50 nm are hard to detectBest Used ForRoutine QC, detecting trace aggregatesHeterogeneous samples, calculating particle concentration

Protocol 1.1: Dynamic Light Scattering (DLS)

Causality Check: Dust particles scatter light intensely. All buffers must be filtered through a 0.22 µm membrane prior to sample dilution to prevent artifactual aggregate peaks.

  • Buffer Preparation: Filter the dispersant buffer (e.g., PBS or 10 mM Tris, pH 7.4) through a 0.22 µm syringe filter.

  • Sample Dilution: Dilute the DOPC liposome stock 1:10 to 1:100 in the filtered buffer. The goal is to achieve a count rate of 150–250 kcps to avoid multiple scattering effects that artificially reduce the apparent size.

  • Equilibration: Transfer 1 mL of the diluted sample into a clean polystyrene or quartz cuvette. Place in the DLS instrument (e.g., Zetasizer) and equilibrate to 25°C for 120 seconds.

  • Measurement: Run 3 consecutive measurements (10–15 runs per measurement, 10 seconds per run) using a backscattering angle of 173° [5].

  • Quality Control: A Polydispersity Index (PDI) ≤0.3 indicates a homogeneous, monodisperse liposome population suitable for drug delivery [5].

Protocol 1.2: Nanoparticle Tracking Analysis (NTA)

Causality Check: DOPC liposomes have a refractive index (~1.45) very close to that of water (~1.33). Because they scatter less light than metallic nanoparticles, the camera level must be optimized carefully, and particles below 50 nm may fall below the limit of detection unless fluorescently labeled [7].

  • Serial Dilution: NTA requires a highly specific concentration range to track particles accurately without overlapping diffraction limits. Serially dilute the liposome sample in freshly filtered buffer to a final concentration of ∼107 to 108 particles/mL (typically a 10,000× to 1,000,000× dilution) [6, 7].

  • System Flush: Flush the NTA fluidic cell with 5 mL of filtered buffer to establish a particle-free baseline.

  • Sample Introduction: Load the sample using a syringe pump set to a constant flow rate (e.g., 1.5 µL/min). Expert Insight: Measuring under continuous flow prevents photobleaching and ensures a statistically robust sampling of the entire population [6].

  • Video Capture: Capture a minimum of 5 videos, each 60 seconds in duration, at 25°C.

  • Analysis: Process the videos using the NTA software to generate a size distribution histogram and total particle concentration (particles/mL).

Module 2: Lipid Concentration Determination

While NTA provides particle concentration, it does not provide the lipid mass concentration. For DOPC, the Stewart Assay is the gold standard for rapid, routine quantification.

Causality Check: The Stewart assay relies on the ability of phospholipids to form a colored complex with ammonium ferrothiocyanate. Unlike the Bartlett Phosphorus Assay—which requires harsh dry-ashing at 550°C to digest lipids into inorganic phosphate [3]—the Stewart assay is performed at room temperature and is insensitive to inorganic phosphates, meaning PBS can be used as a formulation buffer [1, 2].

Protocol 2.1: The Stewart Assay for DOPC

Note: This assay is highly accurate for phosphatidylcholines (like DOPC) but cannot quantify phosphatidylglycerol (PG) [1].

Reagent Preparation:

  • Ammonium Ferrothiocyanate Solution (0.1 M): Dissolve 27.03 g of ferric chloride hexahydrate ( FeCl3​⋅6H2​O ) and 30.40 g of ammonium thiocyanate ( NH4​SCN ) in double-distilled water. Volumize to 1 Liter. This reagent is stable at room temperature for several months [1, 2].

Standard Curve Generation:

  • Prepare a DOPC stock solution in chloroform at 0.1 mg/mL.

  • In glass centrifuge tubes, prepare a standard curve by aliquoting varying volumes of the DOPC standard (e.g., 0, 10, 20, 30, 40, 50 µg of lipid).

  • Bring the total volume of the organic phase in each tube to 2.0 mL using pure chloroform.

Sample Measurement:

  • Extraction: Pipette a known volume of your aqueous DOPC liposome suspension (e.g., 10–50 µL) into a glass centrifuge tube. Add chloroform to bring the organic volume to 2.0 mL.

  • Complexation: Add 2.0 mL of the Ammonium Ferrothiocyanate reagent to the tube.

  • Vortexing: Vortex vigorously for 20 to 60 seconds. The biphasic mixture will temporarily emulsify, allowing the DOPC to complex with the iron reagent and partition into the lower organic (chloroform) phase [1, 2].

  • Phase Separation: Centrifuge the tubes at 1000 rpm (~300 x g) for 10 minutes to achieve complete phase separation [1].

  • Quantification: Carefully extract the lower chloroform layer using a glass Pasteur pipette. Transfer to a quartz cuvette and measure the optical density (absorbance) at 485 nm using a spectrophotometer [1, 2].

  • Calculation: Interpolate the absorbance of your unknown samples against the DOPC standard curve to determine the total lipid concentration in mg/mL.

Module 3: Data Synthesis & Quality Control

By synthesizing the data from NTA and the Stewart Assay, researchers can derive critical structural insights about their liposomes:

  • Lamellarity Estimation: By knowing the total lipid mass (Stewart Assay) and the total number of particles and their average surface area (NTA/DLS), you can calculate the theoretical number of lipid molecules per vesicle. Comparing this to the theoretical packing density of a DOPC bilayer (area per lipid ≈0.63−0.72 nm 2 ) allows you to estimate whether the liposomes are unilamellar or multilamellar.

  • Encapsulation Efficiency (EE): Accurate lipid concentration is the denominator in determining the Drug-to-Lipid ratio, a critical metric for optimizing the therapeutic payload of the formulation.

References

  • Source: Encapsula's Scientific Blog (liposomes.org)
  • Title: Light Scattering as an Easy Tool to Measure Vesicles Weight Concentration Source: MDPI URL
  • Title: FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Title: Design of liposomes as drug delivery system for therapeutic applications Source: UMinho URL
  • Title: Characterizing the size and concentration of liposomes using NanoSight Pro Source: Malvern Panalytical URL
  • Title: Nanoparticle Tracking Analysis (NTA)
Application

Cryo-TEM imaging protocol for DOPC liposome morphology

Application Note & Protocol Topic: Cryo-TEM Imaging Protocol for DOPC Liposome Morphology Audience: Researchers, scientists, and drug development professionals. Introduction: Visualizing Liposomes in their Native State 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Cryo-TEM Imaging Protocol for DOPC Liposome Morphology

Audience: Researchers, scientists, and drug development professionals.

Introduction: Visualizing Liposomes in their Native State

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is a common unsaturated phospholipid used in the formulation of liposomes for research and drug delivery applications. The morphology of these liposomes—their size, shape, and lamellarity (the number of lipid bilayers)—is a critical quality attribute that directly influences their in vivo behavior, stability, and efficacy as delivery vehicles.[1][2] Cryogenic Transmission Electron Microscopy (Cryo-TEM) has become the gold standard for characterizing these nanostructures because it allows for direct visualization of liposomes in their fully hydrated, near-native state.[3][4]

Unlike conventional electron microscopy techniques that require dehydration and staining, which can introduce artifacts and distort the delicate lipid structures, cryo-TEM preserves the liposomes by rapidly freezing them in a thin layer of non-crystalline, vitreous ice.[1][4][5] This process, known as vitrification, provides an almost instantaneous snapshot of the liposomes in their aqueous environment.[5] The resulting high-resolution images enable accurate measurement of particle size distribution, bilayer thickness, and the unambiguous determination of whether vesicles are unilamellar, multilamellar, or multivesicular.[6][7] This application note provides a comprehensive, field-proven protocol for the preparation and imaging of DOPC liposomes using cryo-TEM.

Part A: DOPC Liposome Preparation

The quality of the final Cryo-TEM images is fundamentally dependent on the quality of the initial liposome preparation. The following protocol describes the formation of unilamellar DOPC vesicles of a defined size using the lipid film hydration and extrusion method.

Materials & Reagents
Reagent/MaterialSpecificationsVendor Example
DOPC Powder>99% PurityAvanti Polar Lipids
ChloroformHPLC GradeSigma-Aldrich
Hydration Buffere.g., Phosphate-Buffered Saline (PBS) or HEPES bufferVaries
Rotary Evaporator---Buchi
Mini-Extruder---Avanti Polar Lipids
Polycarbonate Membranes100 nm pore sizeWhatman/GE Healthcare
Glass Vials & Syringes---VWR
Protocol 1: Preparation of Unilamellar DOPC Liposomes
  • Lipid Film Formation:

    • Dissolve a known quantity of DOPC powder in chloroform in a round-bottom flask. A typical starting concentration is 10-20 mg/mL.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask under a gentle stream of nitrogen gas to evaporate the chloroform, creating a thin, uniform lipid film on the flask wall.

    • Rationale: A thin, even film is crucial for efficient and uniform hydration. A thick film can lead to the formation of large, multilamellar vesicles (MLVs) that are difficult to downsize.

  • Overnight Vacuum Desiccation:

    • Place the flask under high vacuum for at least 4 hours (preferably overnight) to remove any residual chloroform.

    • Rationale: Residual solvent can alter the properties of the lipid bilayer and affect liposome stability.

  • Hydration:

    • Gently add the desired hydration buffer (e.g., PBS) to the flask. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer at a temperature above the lipid's phase transition temperature (for DOPC, this is -17°C, so room temperature is sufficient).[8][9] This will cause the lipid film to swell and detach, forming a heterogeneous suspension of MLVs.

    • Expert Tip: To improve hydration efficiency, include several glass beads in the flask during agitation to gently mechanically disrupt the lipid film.

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

    • Rationale: This process helps to break down large lipid aggregates and promotes the formation of smaller vesicles, which facilitates the subsequent extrusion step.[10]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane 11-21 times.

    • Rationale: Extrusion forces the liposomes through a defined pore size, resulting in a more homogenous population of large unilamellar vesicles (LUVs) with a narrow size distribution.[10] An odd number of passes ensures the final sample is collected in the opposite syringe.

Part B: Cryo-TEM Grid Preparation (Vitrification)

This is the most critical step in the entire workflow. The goal is to create a thin film of the liposome suspension across the holes of a TEM grid and freeze it so rapidly that ice crystals cannot form.

Workflow for DOPC Liposome Vitrification

G cluster_prep Grid Preparation cluster_vitrification Vitrification Process cluster_storage Post-Vitrification GlowDischarge Glow Discharge TEM Grid ApplySample Apply 3-4 µL Liposome Suspension to Grid GlowDischarge->ApplySample Hydrophilic Surface Blot Blot Excess Liquid (Automated Plunger) ApplySample->Blot Forms Thin Film Plunge Plunge-Freeze in Liquid Ethane Blot->Plunge Creates Vitreous Ice Store Store Grid in Liquid Nitrogen Plunge->Store Preserves Sample

Caption: Vitrification workflow for preparing DOPC liposome samples for Cryo-TEM.

Protocol 2: Vitrification of DOPC Liposomes
  • Glow Discharge the Grids:

    • Use holey carbon grids (e.g., Quantifoil® R 1.2/1.3).

    • Place the grids in a glow discharge system and treat for 30-60 seconds.

    • Rationale: Glow discharging renders the carbon surface hydrophilic, which is essential for the even spreading of the aqueous sample and the formation of a thin film across the grid holes.[11]

  • Prepare the Plunge-Freezing Apparatus:

    • Set up an automated vitrification apparatus (e.g., a Vitrobot). Set the environmental chamber to room temperature and 100% humidity.

    • Cool a container of liquid ethane with liquid nitrogen.

    • Rationale: The controlled environment prevents sample evaporation and premature drying.[12] Liquid ethane is a highly efficient cryogen that ensures a freezing rate fast enough to prevent crystalline ice formation.[1]

  • Sample Application and Plunging:

    • Secure the glow-discharged grid in the tweezers of the vitrification apparatus.

    • Apply 3-4 µL of the DOPC liposome suspension to the grid.

    • The apparatus will then automatically blot away the excess liquid with filter paper, leaving a thin film.

    • Immediately following blotting, the apparatus plunges the grid into the liquid ethane.

    • Expert Tip: The blotting time is a critical parameter that needs to be optimized. A longer blot time results in a thinner ice layer, which is better for imaging but can exclude larger liposomes.[13] Start with a blot time of 2-4 seconds and adjust as needed.

  • Storage:

    • Quickly transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage.

Part C: Cryo-TEM Imaging & Data Acquisition

Imaging vitrified samples requires a specialized transmission electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperatures.

Recommended Cryo-TEM Imaging Parameters
ParameterRecommended SettingRationale
Microscope Voltage 200-300 kVHigher voltage provides better image contrast and reduces beam-induced damage.
Magnification 20,000x - 50,000xSufficient to resolve the lipid bilayer while providing a large enough field of view to capture a population of liposomes.
Electron Dose Low-Dose Mode (<20 e⁻/Ų)Liposomes are extremely sensitive to radiation damage. A low electron dose is critical to prevent structural damage and preserve the integrity of the vesicles.[5][6]
Defocus Range -1.5 to -3.0 µmA slight underfocus is necessary to generate phase contrast, which makes the outlines of the liposomes visible against the background ice.
Detector Direct Electron DetectorOffers higher sensitivity and signal-to-noise ratio compared to older CCD cameras, which is ideal for low-dose imaging.

Part D: Data Analysis & Interpretation

Cryo-TEM images provide a wealth of qualitative and quantitative information about the DOPC liposome population.

Key Morphological Features to Analyze
  • Lamellarity: Directly observe whether the liposomes are unilamellar (a single bilayer), multilamellar (multiple, concentric bilayers), or multivesicular (containing smaller vesicles inside).[7]

  • Size and Shape: The vesicles should appear roughly spherical. Automated or manual particle picking can be used to measure the diameter of a large population of liposomes (ideally >500) to generate a statistically significant size distribution.[1] This data can be compared with results from other techniques like Dynamic Light Scattering (DLS).[1][14]

  • Bilayer Integrity and Thickness: The lipid bilayer should appear as two distinct, parallel dark lines against the lighter gray of the vitrified ice. The thickness of the DOPC bilayer can be measured and should be uniform around the vesicle.[8][9]

  • Sample Homogeneity: Assess the overall image for signs of aggregation, fusion, or the presence of non-liposomal structures.

Identifying Common Artifacts
  • Crystalline Ice: Appears as dark, crystalline patterns that obscure the sample. This results from slow freezing and indicates a failed vitrification.[15]

  • Broken or Fused Liposomes: Can be caused by excessive shear forces during blotting or sample preparation issues.

  • Thick Ice: If the ice is too thick, the electron beam cannot penetrate it effectively, resulting in a dark image with poor contrast. This is often due to insufficient blotting.[5]

G cluster_unilamellar Unilamellar Vesicle (LUV) cluster_multilamellar Multilamellar Vesicle (MLV) cluster_multivesicular Multivesicular Vesicle (MVV) LUV Single Bilayer MLV_outer Outer Bilayer MLV_inner Inner Bilayers MVV_outer Outer Bilayer MVV_inner1 Inner Vesicle MVV_inner2 Inner Vesicle

Caption: Conceptual diagram of different liposome morphologies observed by Cryo-TEM.

Conclusion

Cryo-TEM is an indispensable tool for the structural characterization of DOPC liposomes, providing direct visual evidence of their key morphological attributes. By following a meticulous protocol from liposome formulation through to vitrification and low-dose imaging, researchers can obtain high-fidelity images that are crucial for quality control, formulation development, and understanding structure-function relationships in drug delivery systems. The insights gained from this technique are unparalleled by bulk measurement methods and are essential for the successful translation of liposomal nanomedicines.[16]

References

  • bioRxiv. Liposome Encapsulation Enables Near-Native Cryo-EM Structural Determination by Shielding Macromolecules from Non-Physiological I. bioRxiv.org. Available at: [Link].

  • ASTM International. Standard Practice for Performing Cryo-Transmission Electron Microscopy of Liposomes. 2023. Available at: [Link].

  • JEOL Ltd. Liposome | Amazing microscopic world. Available at: [Link].

  • NanoImaging Services. Liposome Formulation Characterization Services. Available at: [Link].

  • bioRxiv. Cryo-EM sample preparation method for extremely low concentration liposomes. 2018. Available at: [Link].

  • Creative Biostructure. Cryo-EM Applications in Lipid Nanoparticle Characterization. Available at: [Link].

  • International Journal of Pharmaceutical Sciences. Cryo–TEM Analysis of Liposomes. 2026. Available at: [Link].

  • Portland Press. Visualizing lipid membrane structure with cryo-EM: past, present, and future. 2023. Available at: [Link].

  • National Center for Biotechnology Information. Cryo-EM sample preparation method for extremely low concentration liposomes. Available at: [Link].

  • Mtoz Biolabs. Liposomes Structure Characterization Service | Cryo-EM. Available at: [Link].

  • Frontiers. Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology. 2018. Available at: [Link].

  • National Center for Biotechnology Information. Visualizing lipid membrane structure with cryo-EM: Past, present, and future. Available at: [Link].

  • MDPI. Quantitative Cryo-TEM Reveals New Structural Details of Doxil-Like PEGylated Liposomal Doxorubicin Formulation. 2021. Available at: [Link].

  • Ultramicroscopy. Cryo-EM sample preparation method for extremely low concentration liposomes. 2023. Available at: [Link].

  • ResearchGate. Cryo-TEM images of empty liposomes (DOPC/Chol/DSPE-PEG2K, 85/10/5 by mol%). Available at: [Link].

  • CORE. Cryo-transmission electron microscopy of a superstructure of fluid dioleoylphosphatidylcholine (DOPC) membranes. Available at: [Link].

  • NanoImaging Services. From Ice Contamination to Carbon Artifacts: A Guide to Understanding & Overcoming TEM Imaging Challenges. 2024. Available at: [Link].

  • NanoImaging Services. Selecting a Cryo-LNP Characterization Workflow EM. Available at: [Link].

  • bioRxiv. Cryo-EM sample preparation method for extremely low concentration liposomes. 2018. Available at: [Link].

  • NanoImaging Services. Lipid Nanoparticle characterization with cryo-TEM. 2023. Available at: [Link].

  • National Center for Biotechnology Information. Cryo-transmission electron microscopy of a superstructure of fluid dioleoylphosphatidylcholine (DOPC) membranes. Available at: [Link].

  • ResearchGate. Cryo-TEM images and analyses for 0.25 wt % DOPC with 1 wt % d-C 18.... Available at: [Link].

  • Oxford Academic. High-Throughput Toolkit for Cryo-EM Analysis of Lipid Nanoparticles Using Machine Learning | Microscopy and Microanalysis. 2025. Available at: [Link].

  • ASTM International. E3143 Standard Practice for Performing Cryo-Transmission Electron Microscopy of Liposomes. 2023. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low encapsulation efficiency in DOPC vesicles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with DOPC (1,2-dioleoyl-sn-glycero-3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) vesicles.

DOPC is a zwitterionic, unsaturated lipid with a very low phase transition temperature ( Tm​=−17∘C ). While this makes DOPC vesicles highly fluid and excellent for cellular uptake, this inherent membrane fluidity often results in poor retention and low encapsulation efficiency (EE) for various cargoes.

Below is our comprehensive diagnostic workflow, followed by in-depth troubleshooting Q&As, validated protocols, and quantitative benchmarks.

DiagnosticWorkflow Start Low Encapsulation Efficiency (EE) Detected CargoType Identify Cargo Type Start->CargoType Hydrophilic Hydrophilic (Aqueous Core) CargoType->Hydrophilic Hydrophobic Hydrophobic (Lipid Bilayer) CargoType->Hydrophobic HydrophilicFix1 Check Lipid Composition (Add Cholesterol to DOPC) Hydrophilic->HydrophilicFix1 HydrophilicFix2 Switch to Active Loading or Freeze-Thaw Method Hydrophilic->HydrophilicFix2 HydrophobicFix1 Optimize Drug:Lipid Ratio (< 0.05 w/w typically) Hydrophobic->HydrophobicFix1 HydrophobicFix2 Ensure Complete Solvent Evaporation Hydrophobic->HydrophobicFix2 Measurement Verify EE Measurement (Separation & Lysis) HydrophilicFix2->Measurement HydrophobicFix1->Measurement

Diagnostic workflow for troubleshooting low encapsulation efficiency.

Part 1: Core Troubleshooting Guides

Q1: Why is my encapsulation efficiency (EE) so low (<10%) when passively loading hydrophilic small molecules into DOPC liposomes? Analysis & Causality: DOPC has two mono-unsaturated oleoyl chains. The "kinks" in these cis-double bonds prevent tight lipid packing, resulting in a highly fluid and permeable membrane at room temperature. When passively loading small hydrophilic molecules via thin-film hydration, the trapped aqueous volume is mathematically small, and the high membrane fluidity allows these small molecules to rapidly diffuse out (leak) during downsizing and purification steps. Solution:

  • Modify Lipid Composition: Incorporate Cholesterol (e.g., DOPC:Chol at a 70:30 or 50:50 molar ratio). Cholesterol fills the interstitial spaces between the unsaturated acyl chains of DOPC, decreasing membrane fluidity and permeability, which significantly improves the retention of hydrophilic compounds[1].

  • Change Loading Strategy: If the molecule is an amphipathic weak acid or base, abandon passive loading and switch to Active Loading using a transmembrane gradient. This can concentrate the drug inside the vesicle up to 100-fold[2].

Q2: I am trying to encapsulate a large protein (e.g., BSA) into DOPC vesicles, but the EE is abysmal. How can I improve it without denaturing the protein? Analysis & Causality: Proteins are bulky macromolecules sensitive to organic solvents and shear stress. Passive thin-film hydration fails because proteins cannot efficiently partition into the rapidly closing vesicles, and mechanical extrusion causes steric exclusion of the protein. Solution: Utilize the Freeze-Thaw (FT) Active Loading Method . Repeated cycles of freezing and thawing temporarily disrupt the lipid bilayer, creating transient physical defects that allow large macromolecules to enter the aqueous core. This method significantly increases the EE of proteins in liposomes while maintaining vesicle sizes below 200 nm[3].

Q3: How do I know if my low EE is a formulation problem or an analytical artifact? Analysis & Causality: A frequent pitfall is the incomplete separation of free drug from encapsulated drug, or premature leakage during the separation process. For example, if you use prolonged overnight dialysis for a leaky DOPC formulation, the drug will diffuse out of the liposomes into the dialysate, leading to a falsely low EE reading[]. Solution:

  • Rapid Separation: Use Size Exclusion Chromatography (SEC) or rapid spin columns instead of dialysis to minimize the time liposomes spend in a non-equilibrium state[5].

  • Complete Lysis: Ensure the liposomes are fully lysed (e.g., using 1% Triton X-100 or methanol) before quantifying the encapsulated fraction. Incomplete lysis yields falsely low readings[].

Part 2: Validated Experimental Protocols

Protocol A: Freeze-Thaw Method for High-Efficiency Protein Encapsulation

Self-Validating Step: Dynamic Light Scattering (DLS) measurements taken before and after the FT cycles ensure that the vesicles have not permanently aggregated, validating the structural integrity of the liposomes.

  • Lipid Film Preparation: Dissolve DOPC and Cholesterol (2:1 molar ratio) in chloroform in a round-bottom flask. Evaporate under a nitrogen stream and dry under a vacuum for 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a physiological buffer (e.g., PBS, pH 7.4) containing the target protein (e.g., 1 mg/mL BSA). Vortex gently to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 10 cycles of freezing in liquid nitrogen for 3 minutes, followed by thawing in a water bath at 40°C for 3 minutes. (Mechanistic note: Ice crystal formation and subsequent melting induce transient membrane ruptures, drawing the protein inward via osmotic equilibration).

  • Extrusion: Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form uniform large unilamellar vesicles (LUVs).

  • Separation: Purify the protein-loaded liposomes from free protein using a Sephadex G-50 SEC column[5].

Protocol B: Active Loading of Weak Bases via Transmembrane Ammonium Sulfate Gradient
  • Gradient Establishment: Hydrate the DOPC/Chol lipid film with 250 mM ammonium sulfate ( (NH4​)2​SO4​ ). Extrude to 100 nm.

  • Buffer Exchange: Pass the liposomes through an SEC column pre-equilibrated with PBS (pH 7.4). This creates a steep gradient where [(NH4​)2​SO4​]in​≫[(NH4​)2​SO4​]out​ .

  • Drug Incubation: Add the weak base drug (e.g., Doxorubicin) to the external buffer. Incubate at room temperature (or 37°C to accelerate diffusion) for 1-2 hours.

  • Trapping Mechanism: The neutral drug diffuses across the DOPC bilayer. Inside the aqueous core, it reacts with NH4+​ , becomes protonated, and forms an insoluble precipitate with SO42−​ , locking it securely inside the vesicle[6].

ActiveLoading Ext External Phase (pH 7.4) Neutral Drug (D) Membrane DOPC Lipid Bilayer (Permeable to Neutral D) Ext->Membrane Diffusion Int Internal Aqueous Core Ammonium Sulfate Gradient Membrane->Int Entry Trapped Protonated Drug (DH+) Precipitates with SO4(2-) Int->Trapped Protonation & Precipitation

Mechanism of active loading using a transmembrane ammonium sulfate gradient.

Part 3: Quantitative Data & Benchmarks

Table 1: Comparison of Encapsulation Efficiencies (EE) by Method and Cargo Type in Phosphatidylcholine Vesicles

Loading MethodCargo TypeTypical EE (%)Key Determinant for DOPC Vesicles
Passive (Thin-Film Hydration) Hydrophilic (Small)5 - 15%High leakage due to low Tm​ and high fluidity. Requires Cholesterol addition.
Passive (Thin-Film Hydration) Hydrophobic80 - 95%Drug-to-lipid ratio; limited by membrane saturation.
Active (pH/Ion Gradient) Amphipathic Weak Bases> 90%Transmembrane gradient stability; highly efficient and stable.
Active (Freeze-Thaw) Hydrophilic Macromolecules20 - 45%Number of FT cycles; relies on transient membrane disruption.

Part 4: Frequently Asked Questions (FAQs)

Q: Does the size of my DOPC liposomes affect encapsulation efficiency? A: Yes. For passive loading of hydrophilic drugs, EE is directly proportional to the trapped aqueous volume. Larger vesicles (e.g., LUVs at 200 nm) have a higher trapped volume-to-lipid ratio than small unilamellar vesicles (SUVs at 50 nm), generally yielding higher EE. However, larger vesicles may have faster clearance rates in vivo.

Q: I am using a probe sonicator to downsize my liposomes. Could this be destroying my drug? A: Absolutely. Probe sonication generates intense localized heat and cavitation forces, which can easily denature proteins, degrade sensitive APIs, and induce lipid oxidation (especially problematic for the unsaturated double bonds in DOPC). We strongly recommend membrane extrusion for sensitive cargoes[5].

Q: How do I calculate the Encapsulation Efficiency precisely? A: Use the following formula after separating the free drug from the liposomes:

EE(%)=(Total Amount of Drug AddedAmount of Encapsulated Drug​)×100

Ensure you lyse the purified liposomes (e.g., with 1% Triton X-100) to release the drug before taking your spectrophotometric or chromatographic reading[].

References

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis, Characterization, and Separation of Loaded Liposomes for Drug Delivery. University of South Florida (USF).[Link]

  • Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. National Center for Biotechnology Information (PMC).[Link]

  • Development and Characterization of the Solvent-Assisted Active Loading Technology (SALT) for Liposomal Loading of Poorly Water-Soluble Compounds. National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance the Stability of DOPC/DOPE Formulations

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) formulations. This resource is designed to provide in-depth, field-proven insights and practical solutions to common stability challenges encountered during experimental work. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

The Challenge of DOPC/DOPE Stability: A Tale of Two Lipids

At the heart of many stability issues lies the fundamental molecular geometry of DOPC and DOPE. DOPC, with its cylindrical shape, readily forms stable lipid bilayers.[1][2] In contrast, DOPE possesses a smaller, conical headgroup, which predisposes it to form non-bilayer structures, specifically the inverted hexagonal (HII) phase.[1][2][3] While this "fusogenic" property of DOPE is often desirable for facilitating endosomal escape of therapeutic cargo, it is also a primary source of instability in liposomal formulations.[1][3] This guide will address how to harness the benefits of DOPE while mitigating its inherent instability.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental problems.

Issue 1: My DOPC/DOPE liposomes are aggregating and precipitating out of solution.

Question: I've just prepared my DOPC/DOPE liposomes, but I'm observing visible aggregation and sometimes even precipitation. What's causing this and how can I prevent it?

Answer: Aggregation is a frequent challenge, primarily stemming from insufficient repulsive forces between individual liposomes.[4] Here’s a breakdown of the likely causes and their solutions:

  • Cause A: Near-Neutral Surface Charge: Both DOPC and DOPE are zwitterionic at physiological pH, resulting in a nearly neutral surface charge.[1] This lack of electrostatic repulsion allows van der Waals forces to draw the vesicles together, leading to aggregation. A zeta potential close to zero is a strong indicator of this problem.[1]

    • Solution: Incorporate Charged Lipids. Introduce a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation.

      • To impart a negative charge , consider using 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or 1,2-dioleoyl-sn-glycero-3-phosphoserine (DOPS).

      • For a positive charge , 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a common choice. A zeta potential of at least ±30 mV is generally considered sufficient for good electrostatic stability.[5]

  • Cause B: High Ionic Strength of the Buffer: High salt concentrations in your buffer can shield the surface charge of the liposomes, diminishing the electrostatic repulsion between them and promoting aggregation.[5]

    • Solution: Optimize Buffer Ionic Strength. Start with a buffer of low to moderate ionic strength, such as 10 mM phosphate buffer with 150 mM NaCl.[5] If aggregation persists, consider reducing the salt concentration.

  • Cause C: Presence of Divalent Cations: Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can interact with and neutralize the surface charge of negatively charged lipid headgroups, leading to aggregation.[4][6]

    • Solution: Use a Chelating Agent. If the presence of divalent cations is unavoidable in your experimental setup, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester these ions.[6]

  • Cause D: The Inherent Instability of DOPE: A high molar ratio of DOPE can drive the formulation towards the unstable HII phase, causing the liposomes to lose their structure and aggregate.[3]

    • Solution: Optimize the DOPC:DOPE Ratio & Add a Stabilizer. Ensure you have a sufficient amount of a bilayer-forming lipid like DOPC. While a 70:30 DOPC:DOPE molar ratio is common, you may need to increase the proportion of DOPC.[1] Additionally, incorporating cholesterol at 20-50 mol% can significantly stabilize the bilayer structure.[3][7]

Diagram: The Role of Surface Charge in Liposome Stability

cluster_0 Low Zeta Potential (< ±30mV) cluster_1 High Zeta Potential (> ±30mV) L1 Liposome L2 Liposome L1->L2 Aggregation Attractive Forces > Repulsive Forces Attractive Forces > Repulsive Forces L3 Liposome L4 Liposome Repulsive Forces > Attractive Forces Repulsive Forces > Attractive Forces

Caption: Electrostatic repulsion preventing liposome aggregation.

Issue 2: My encapsulated drug is leaking out of the liposomes.

Question: I'm observing significant leakage of my encapsulated payload over a short period. How can I improve the retention of my drug?

Answer: Drug leakage is a clear sign of a compromised or overly permeable lipid bilayer.[4] The following factors are likely contributors:

  • Cause A: High Membrane Fluidity: DOPC and DOPE both have unsaturated oleoyl chains, which results in a low phase transition temperature (Tm) and a highly fluid membrane at room and physiological temperatures. This fluidity can increase the permeability of the bilayer to your encapsulated drug.

    • Solution: Incorporate Cholesterol. Cholesterol is a crucial component for modulating membrane fluidity. It inserts into the lipid bilayer, filling the gaps between phospholipid molecules and thereby reducing the permeability and increasing the stability of the membrane.[7] A common starting point is a 2:1 molar ratio of total phospholipid to cholesterol.[7][8]

  • Cause B: Chemical Degradation of Lipids: The ester bonds in phospholipids are susceptible to hydrolysis, and the double bonds in the oleoyl chains are prone to oxidation.[9][10][11] This chemical breakdown creates lysolipids and other byproducts that can disrupt the bilayer integrity and cause leakage.[9][12]

    • Solution: Control Storage Conditions and Add Antioxidants.

      • Temperature: Store liposome suspensions at 4-8°C.[12] Avoid freezing, as ice crystal formation can rupture the vesicles.[12] If freezing is necessary, use cryoprotectants.

      • pH: Maintain the pH of your suspension as close to neutral (pH 7.0-7.4) as possible to minimize acid/base-catalyzed hydrolysis.[12]

      • Oxygen: To prevent oxidation, prepare buffers with degassed water and consider purging the headspace of your storage vials with an inert gas like nitrogen or argon.[6][9][13] Incorporating a lipid-soluble antioxidant such as α-tocopherol into the formulation can also be beneficial.[6]

Diagram: Chemical Degradation Pathways of Phospholipids

Phospholipid Phospholipid Hydrolysis Hydrolysis Phospholipid->Hydrolysis Water, pH extremes Oxidation Oxidation Phospholipid->Oxidation Oxygen, Metal Ions Lysolipid Lysolipid Hydrolysis->Lysolipid Fatty_Acid Free Fatty Acid Hydrolysis->Fatty_Acid Oxidized_Products Oxidized Acyl Chains Oxidation->Oxidized_Products Leakage Membrane Destabilization & Drug Leakage Lysolipid->Leakage Oxidized_Products->Leakage

Caption: Key chemical degradation pathways affecting liposome stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for long-term stability of DOPC/DOPE formulations?

A1: For long-term storage, lyophilization (freeze-drying) is the most effective method to prevent chemical degradation like hydrolysis and oxidation.[14] It is crucial to use a cryoprotectant, such as sucrose or trehalose, to protect the liposomes from mechanical stress during the freezing and drying process.[14][15][16] These sugars form a glassy matrix that preserves the vesicle structure.[15] The lyophilized powder is significantly more stable than aqueous suspensions and can be stored for extended periods, often at -20°C or below, before being reconstituted for use.[14][17]

Q2: My formulation is pH-sensitive. How does pH affect the stability of DOPC/DOPE liposomes?

A2: The stability of DOPC/DOPE liposomes can be highly pH-dependent, especially when formulated for pH-responsive drug release. DOPE's tendency to form the HII phase is exacerbated in acidic environments (pH 5.5-6.5), which is a property leveraged for endosomal drug release.[18] However, this also means that even slight deviations from a neutral pH during preparation or storage can lead to premature destabilization.[18][19] For non-pH-sensitive formulations, maintaining a pH between 6.5 and 7.5 is generally recommended to minimize hydrolysis and ensure consistent surface charge.[5] Extreme pH values can accelerate lipid hydrolysis.[5]

Q3: I need to freeze my liposome samples. What is the best protocol?

A3: Freezing aqueous liposome suspensions without a cryoprotectant is generally not recommended as it can lead to vesicle fusion and leakage.[12] If you must freeze your samples, follow these guidelines:

  • Add a Cryoprotectant: Before freezing, add a cryoprotectant like sucrose or trehalose to the liposome suspension. A final concentration of 20% (w/v) sugar has been shown to be effective.[14][17]

  • Control the Freezing Rate: The rate of freezing can impact stability. Fast freezing, such as quenching in liquid nitrogen, tends to form smaller ice crystals which may cause less mechanical damage to the liposomes compared to slow freezing.[20]

  • Thawing: Thaw the samples rapidly at room temperature or in a 25°C water bath.[21]

Parameter Recommendation Rationale
Storage Temperature (Aqueous) 4-8°CMinimizes hydrolysis and oxidation without freeze-thaw damage.[12]
Storage (Long-Term) Lyophilization with cryoprotectantPrevents hydrolysis and oxidation, ensuring maximum shelf-life.[13][14]
pH of Buffer 6.5 - 7.5Minimizes acid/base-catalyzed hydrolysis of ester bonds.[5]
Zeta Potential > ±30 mVProvides sufficient electrostatic repulsion to prevent aggregation.[5]
Cholesterol Content 20-50 mol%Decreases membrane fluidity and permeability, enhancing stability.[3][7]

Experimental Protocols

Protocol 1: Preparation of Stable DOPC/DOPE/Cholesterol/DOPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of negatively charged, stabilized unilamellar vesicles.

  • Lipid Dissolution: In a round-bottom flask, dissolve DOPC, DOPE, Cholesterol, and DOPG in a desired molar ratio (e.g., 55:20:20:5) in chloroform or a chloroform:methanol (2:1, v/v) mixture.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept below the phase transition temperature of the lipids. This will create a thin, uniform lipid film on the flask's inner surface.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent. This step is critical for proper liposome formation.

  • Hydration: Hydrate the lipid film with your chosen aqueous buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4). The volume should result in the desired final lipid concentration. Vortex the flask intermittently until all the lipid film is suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To create unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Perform 11-21 passes to ensure a narrow size distribution.

  • Characterization: Analyze the final liposome suspension for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) and for surface charge using Zeta Potential measurement.

References

  • BenchChem. (n.d.). Aggregation issues with dioleoyl lecithin liposomes and how to solve them.
  • ResearchGate. (2017, November 6). Why are lipsomes consiting of DOPC and DOPE instable?
  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of ph, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305–312.
  • Patsnap. (2025, October 10). Exploring Thermal Stability in Lipid Nanoparticle Systems.
  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016, December 30).
  • Webb, M. S., & Bally, M. B. (2013).
  • Al-Halifa, S., Ghaffar, K. A., & Al-Ghamdi, M. S. (2022, October 6). Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines. PMC.
  • Guo, X., & Szoka, F. C. (2003). Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid. PMC.
  • Rivel, T., Moles, E., Hama, A., & Gaudin, A. (2019). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. PMC.
  • Helix Biotech. (2024, September 17). How is Lipid Nanoparticle Stability Maintained in Storage?
  • Evans, K. O., & Compton, D. L. (2018, November 9).
  • Cho, S. M., et al. (n.d.). pH-dependent release property of dioleoylphosphatidyl ethanolamine liposomes. Korean J. Chem. Eng.
  • Alvi, M., et al. (2022, May 26). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. MDPI.
  • Saadeldin, I. M., et al. (2026, January 18). Cryopreservation technology for improving the stability of liposomes and its precise drug monitoring in clinical drug research. PMC.
  • Tarakina, A., et al. (2022, May 25). The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells. MDPI.
  • Crowe, J. H., et al. (n.d.).
  • ResearchGate. (2017, December 22). DOPC and DOPE challenging for liposome formation? How to concentrate Liposomes with reconstituted protein?
  • Susa, F., et al. (2022). Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches.
  • BenchChem. (n.d.). Strategies to improve the stability of cephalin-containing liposomes.
  • BenchChem. (n.d.). Technical Support Center: Enhancing In-Vivo Performance of DOPE Formulations.
  • Encapsula NanoSciences. (n.d.). Hydrolysis and Oxidation of Liposomes.
  • Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes?
  • Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release.
  • Alavi, M., et al. (2021, July 15).
  • Quora. (2013, December 21). How to prevent liposome aggregation.
  • Sharma, G., & Anabousi, S. (2010, December 17). Stability Aspects of Liposomes.
  • Gattefosse. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.

Sources

Troubleshooting

Effect of buffer pH and ionic strength on DOPC liposome integrity

Welcome to the Technical Support Center for DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposome preparation and characterization. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposome preparation and characterization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common issues related to the effect of buffer pH and ionic strength on DOPC liposome integrity.

Troubleshooting Guide

This guide addresses common problems encountered during DOPC liposome experiments, with a focus on issues arising from buffer conditions.

Problem: My DOPC liposome suspension is showing signs of aggregation or precipitation.

Visible cloudiness, precipitation, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS) are all indicators of liposome aggregation.[1] This is a frequent challenge that can stem from several factors related to the formulation and buffer environment.[2]

Troubleshooting_Aggregation start Aggregation Observed check_zeta Measure Zeta Potential start->check_zeta zeta_low Is |Zeta Potential| < 30 mV? check_zeta->zeta_low add_charge Incorporate Charged Lipids (e.g., DOPG, DOTAP) zeta_low->add_charge Yes check_ph Verify Buffer pH zeta_low->check_ph No stable Stable Liposome Suspension add_charge->stable ph_extreme Is pH outside 5.5-7.5 range? check_ph->ph_extreme adjust_ph Adjust pH to 6.5-7.4 ph_extreme->adjust_ph Yes check_ionic Assess Ionic Strength ph_extreme->check_ionic No adjust_ph->stable ionic_high Is Ionic Strength > 150 mM? check_ionic->ionic_high reduce_ionic Decrease Salt Concentration ionic_high->reduce_ionic Yes ionic_high->stable No reduce_ionic->stable

Potential Causes and Solutions:

  • Low Surface Charge: DOPC is a zwitterionic phospholipid, meaning it has both a positive and a negative charge, resulting in a net neutral charge at physiological pH.[3] This can lead to insufficient electrostatic repulsion between liposomes, causing them to aggregate.[2] While pure DOPC liposomes can be stable, a zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[4]

    • Solution: Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using dioleoylphosphatidylglycerol (DOPG) or dioleoylphosphatidylserine (DOPS). For a positive charge, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a suitable option.[2]

  • Inappropriate pH: The pH of the buffer can influence the surface charge and chemical stability of the liposomes.[5] Extreme pH values can lead to the hydrolysis of the phospholipid ester bonds, which can destabilize the liposome and lead to leakage and aggregation.[][7] For DOPC liposomes, a pH range of 5.5 to 7.5 generally results in consistent size and surface charge.[2]

    • Solution: Ensure your hydration buffer is within the optimal pH range for your specific formulation.[2] For most applications, a pH between 6.5 and 7.4 is recommended to maintain stability.

  • High Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of the liposomes, a phenomenon known as the charge screening effect.[2] This reduces the electrostatic repulsion between them, leading to aggregation.[2][8] While some salt is often necessary to mimic physiological conditions, excessive amounts can be detrimental.

    • Solution: Use a buffer with a low to moderate ionic strength. A common starting point is 10 mM phosphate buffer with 150 mM NaCl.[2] If aggregation is observed, consider reducing the salt concentration.

Problem: My encapsulated drug is leaking from the DOPC liposomes.

Drug leakage can be a significant issue, compromising the efficacy of the liposomal formulation.

Potential Causes and Solutions:

  • pH-Induced Instability: As mentioned, pH values outside the optimal range can cause hydrolysis of the phospholipid, increasing the permeability of the bilayer and leading to drug leakage.[][7]

    • Solution: Maintain the pH of your formulation within a stable range, typically 6.5-7.4.

  • Ionic Strength Effects: High ionic strength can alter the packing of the lipid bilayer, potentially increasing its permeability.[8] Ions can interact with the phospholipid headgroups, affecting membrane properties.[9]

    • Solution: Optimize the ionic strength of your buffer. While physiological ionic strength (around 150 mM) is often desired, you may need to evaluate a range of concentrations to find the best balance between stability and in vivo relevance.

  • Suboptimal Lamellarity: The number of lipid bilayers (lamellarity) can influence drug retention. Multilamellar vesicles (MLVs) may offer better retention for some drugs compared to small unilamellar vesicles (SUVs).

    • Solution: The preparation method significantly impacts lamellarity.[10] The thin-film hydration method without extrusion typically produces MLVs.[11] If you are using extrusion to create SUVs, consider the trade-off between size homogeneity and potential leakage.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the zeta potential of pure DOPC liposomes?

Since DOPC is zwitterionic, its zeta potential is not strongly dependent on pH within the range of roughly 4 to 9.[12] However, at very low or very high pH values, the surface charge can be affected. At acidic pH, protonation of the phosphate group can occur, leading to a more positive surface charge. Conversely, at alkaline pH, deprotonation of the choline group can result in a more negative surface charge.[12] For liposomes composed solely of DOPC, the size and surface charge remain relatively constant between pH 5.5 and 7.5.[2]

Q2: What is the effect of increasing ionic strength on the size of DOPC liposomes?

Increasing the ionic strength of the buffer can lead to a decrease in the hydrodynamic diameter (size) of the liposomes. This is due to the screening of the surface charge, which reduces electrostatic repulsion between the phospholipid headgroups, allowing for tighter packing of the lipid molecules.[8] However, if the ionic strength is too high, it can lead to aggregation, which would be observed as a significant increase in the apparent size.[2]

Q3: Can I use buffers other than phosphate-buffered saline (PBS) for my DOPC liposome preparation?

Yes, other buffers such as HEPES, Tris, and citrate can be used. The choice of buffer will depend on the specific requirements of your experiment, including the desired pH and the compatibility with your encapsulated molecule and downstream applications. It is important to consider the potential interactions of the buffer ions with the lipid headgroups.[9] Regardless of the buffer used, it is crucial to ensure its pH and ionic strength are optimized for liposome stability.

Q4: How can I monitor the integrity of my DOPC liposomes in response to changes in buffer conditions?

Several techniques can be used to assess liposome integrity:

  • Dynamic Light Scattering (DLS): To monitor changes in size and polydispersity index (PDI), which can indicate aggregation.[13]

  • Zeta Potential Measurement: To evaluate changes in surface charge.[14]

  • Encapsulation Efficiency and Leakage Assays: Using a fluorescent dye (e.g., calcein) to quantify the amount of encapsulated material that has leaked out.[15]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To directly visualize the morphology and lamellarity of the liposomes.

Quantitative Data Summary

The following table summarizes the general effects of buffer pH and ionic strength on key DOPC liposome parameters.

ParameterEffect of Decreasing pH (Acidic)Effect of Increasing pH (Alkaline)Effect of Increasing Ionic Strength
Size (Hydrodynamic Diameter) Minimal change in the 5.5-7.5 range; potential for aggregation at very low pH.[2][16]Minimal change in the 5.5-7.5 range; potential for aggregation at very high pH.[2]Can lead to a slight decrease in size due to charge screening, but excessive levels cause aggregation.[2][8]
Zeta Potential May become slightly more positive due to phosphate group protonation.[12]May become slightly more negative.[12]The magnitude of the zeta potential generally decreases (moves towards neutral) due to charge screening.[17]
Stability & Integrity Reduced stability below pH ~4 due to phospholipid hydrolysis.[7]Reduced stability at very high pH due to hydrolysis.[2]High ionic strength can decrease stability by promoting aggregation.[18]
Drug Leakage Increased leakage at extreme pH due to bilayer destabilization.[]Increased leakage at extreme pH due to bilayer destabilization.[]Can increase leakage by altering lipid packing and bilayer permeability.[8]

Experimental Protocol: Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reliable method for preparing unilamellar DOPC liposomes of a defined size.[2][19]

Protocol_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing cluster_characterization Characterization dissolve 1. Dissolve DOPC in Chloroform evaporate 2. Evaporate Solvent to Form Thin Film dissolve->evaporate dry 3. Dry Film Under Vacuum evaporate->dry hydrate 4. Hydrate with Buffer dry->hydrate extrude 5. Extrude Through Polycarbonate Membrane hydrate->extrude characterize 6. Analyze Size, PDI, and Zeta Potential extrude->characterize

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DOPC in chloroform in a round-bottom flask.[20] b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature slightly above room temperature to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.[11] c. Continue to dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.[1]

  • Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition temperature (for DOPC, room temperature is sufficient as its Tm is -17°C), to the flask.[10][20] b. Gently agitate the flask to hydrate the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).[1]

  • Extrusion (Sizing): a. Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).[20] b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will produce a more translucent suspension of unilamellar vesicles (LUVs) with a more uniform size distribution.[10]

  • Characterization: a. Analyze the final liposome suspension using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI). A low PDI (<0.2) indicates a monodisperse sample.[13] b. Measure the zeta potential to assess the surface charge and predict colloidal stability.

References

  • Roy, B., Guha, P., et al. (2016). Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug. Journal of Oleo Science. Available at: [Link]

  • Scheu, M., et al. (2017). Characterization of the interface of binary mixed DOPC:DOPS liposomes in water: The impact of charge condensation. AIP Publishing. Available at: [Link]

  • Ruiz-Castillo, M. L., et al. (2015). Zeta potential of DOPC liposomes ( ) and PEI polymers. ResearchGate. Available at: [Link]

  • Gjetaj, K., et al. (2022). Influence of pH on liposome stability. ResearchGate. Available at: [Link]

  • Vierira, A. H., et al. (2022). Effect of Ionic Strength on Ibuprofenate Adsorption on a Lipid Bilayer of Dipalmitoylphosphatidylcholine from Molecular Dynamics Simulations. The Journal of Physical Chemistry B. Available at: [Link]

  • Redondo-Morata, L., et al. (2012). Effect of Ion-Binding and Chemical Phospholipid Structure on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. PMC. Available at: [Link]

  • Quora. (2013). How to prevent liposome aggregation. Available at: [Link]

  • Sułkowski, W. W., et al. (1994). Influence of lipid composition and ionic strength on the physical stability of liposomes. PubMed. Available at: [Link]

  • Li, L., et al. (2012). Influence of polymer size, liposomal composition, surface charge, and temperature on the permeability of pH-sensitive liposomes containing lipid-anchored poly(2-ethylacrylic acid). PubMed. Available at: [Link]

  • Cheng, X., et al. (2017). Probing Lipid Bilayers under Ionic Imbalance. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The effect of pH on surface charges of plain liposomes. Diamonds, LP540. Available at: [Link]

  • Zhang, J. A., & Pawelchak, J. (2000). Effect of pH, ionic strength and oxygen burden on the chemical stability of EPC/cholesterol liposomes under accelerated conditions. Part 1: Lipid hydrolysis. PubMed. Available at: [Link]

  • Roy, B., et al. (2016). Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug. Semantic Scholar. Available at: [Link]

  • Gennis, R. B. (2018). Membrane–Ion Interactions. PMC. Available at: [Link]

  • Alsop, R. J., et al. (2018). Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior. PMC. Available at: [Link]

  • Gjetaj, K., et al. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Treatment of Ionic Strength in Biomolecular Simulations of Charged Lipid Bilayers. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH and ionic strength on phospholipid nanomechanics and on deposition process onto hydrophilic surfaces measured by AFM. Available at: [Link]

  • van der Meel, R., et al. (2020). Self-limiting aggregation of phospholipid vesicles. Soft Matter. Available at: [Link]

  • Gjetaj, K., et al. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Academia.edu. Available at: [Link]

  • Crommelin, D. J. A. (1984). Influence of lipid composition and ionic strength on the physical stability of liposomes. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Dara, A., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. Available at: [Link]

  • Webb, M. S., et al. (2002). Cationic poly(ethyleneglycol) lipids incorporated into pre-formed vesicles enhance binding and uptake to BHK cells. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Aggregation of vesicles composed of DOPC:Chol (43:57 mol ratio) at.... Available at: [Link]

  • Varma, D. M., et al. (2019). Interaction of Small Ionic Species With Phospholipid Membranes: The Role of Metal Coordination. Frontiers in Chemistry. Available at: [Link]

  • Connell, S. D., et al. (2013). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PMC. Available at: [Link]

  • Gjorgieva, M., & D. (2017). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Scott, H. L., et al. (2021). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. PMC. Available at: [Link]

  • Siegel, G. J., et al. (1999). Phospholipid Bilayers. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]

  • Umek, N., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. Available at: [Link]

  • University of South Florida. (2023). Synthesis, Characterization, and Separation of Loaded Liposomes for Drug Delivery. Digital Commons @ USF. Available at: [Link]

  • Preprints.org. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Available at: [Link]

  • Kaur, H., et al. (2024). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B. Available at: [Link]

  • Das, S., et al. (2024). Ion-Mediated Structural Discontinuities in Phospholipid Vesicles. Langmuir. Available at: [Link]

Sources

Optimization

Overcoming challenges in membrane protein reconstitution into DOPC bilayers

Welcome to the Technical Support Center for membrane protein reconstitution. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for membrane protein reconstitution. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in navigating the thermodynamic and kinetic complexities of embedding purified membrane proteins into 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) bilayers.

Reconstituting membrane proteins is not merely a procedural task; it is an exercise in managing hydrophobic mismatch and phase equilibria. This guide moves beyond basic instructions to explain the causality behind experimental choices, ensuring your protocols become self-validating systems.

Core Workflow: DOPC Proteoliposome Assembly

The most robust approach for integrating transmembrane proteins into DOPC bilayers is the detergent-mediated reconstitution method . This relies on the controlled destabilization of pre-formed liposomes, followed by the gradual extraction of detergent to drive the spontaneous assembly of the protein into the lipid matrix.

ReconstitutionWorkflow P Purified Membrane Protein (in Detergent Micelles) M Protein-Lipid-Detergent Mixed Micelles P->M Mix at optimal LPR L DOPC Lipid Film (Hydration & Extrusion) D Detergent-Destabilized DOPC Liposomes L->D Add Detergent (e.g., Triton X-100/OG) D->M R Detergent Removal (Bio-Beads / Dialysis) M->R Incubation V Functional Proteoliposomes (DOPC Bilayer) R->V Gradual Extraction

Workflow for detergent-mediated reconstitution of membrane proteins into DOPC bilayers.

Standard Operating Procedure: Detergent-Mediated Reconstitution

This step-by-step methodology is engineered to provide checkpoints for validation at every stage, ensuring high insertion efficiency and minimal protein aggregation.

Step 1: DOPC Vesicle Preparation Dissolve DOPC in chloroform. Dry the lipid under a gentle stream of nitrogen gas to form a thin film, followed by overnight vacuum desiccation. Causality: Trace chloroform disrupts lipid packing and can denature sensitive extramembrane domains. Complete solvent removal is non-negotiable.

Step 2: Hydration and Extrusion Hydrate the lipid film in your target assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a concentration of 10–20 mg/mL. Subject the suspension to 5 freeze-thaw cycles, then extrude 11–21 times through a 100 nm polycarbonate membrane to form uniform Large Unilamellar Vesicles (LUVs).

Step 3: Liposome Destabilization Titrate your chosen detergent (e.g., Triton X-100 or Octyl Glucoside) into the LUV suspension. Monitor the optical density at 540 nm. Stop the addition just past the onset of solubilization (the Rsat​ point) but before complete micellization[1]. Causality: Destabilizing the pre-formed DOPC bilayer lowers the thermodynamic energy barrier for protein insertion without completely destroying the lamellar structure, preventing the formation of purely mixed micelles which are harder to reseal.

Step 4: Protein-Lipid Mixing Add the purified, detergent-solubilized membrane protein to the destabilized liposomes at an empirically determined Lipid-to-Protein Ratio (LPR), typically ranging from 1:50 to 1:2000[2][3]. Incubate at room temperature for 30–60 minutes to allow the mixed micelles to equilibrate.

Step 5: Detergent Removal (Bio-Bead Method) Add pre-washed Bio-Beads SM-2 in staged increments (e.g., 150 mg per 5 mL sample). Rotate at 4°C. Add fresh batches of 150 mg at 30 min, 2 hours, and leave overnight[1]. Causality: Staged addition prevents the rapid stripping of detergent monomers. Rapid depletion forces the highly hydrophobic transmembrane domains to self-associate (aggregate) rather than partitioning smoothly into the DOPC acyl core[4].

Step 6: Harvest and Validation Remove Bio-Beads via gravity filtration. Harvest the resulting proteoliposomes by ultracentrifugation (100,000 × g for 60 min at 4°C). Resuspend the pellet in a detergent-free buffer[3]. Validate unilamellarity via Dynamic Light Scattering (DLS) and protein incorporation via SDS-PAGE.

Quantitative Parameters for DOPC Reconstitution

The success of your reconstitution relies heavily on precisely controlling the physical chemistry of your lipids and detergents. Use the following table to benchmark your experimental design.

ParameterTypical Range / ValueMechanistic Purpose & Impact
Lipid-to-Protein Ratio (LPR) 50:1 to 2000:1 (molar)Balances protein density against vesicle stability. Too low causes steric clashes and aggregation; too high yields empty liposomes[2][3].
DOPC Phase Transition ( Tm​ ) -17 °CEnsures the bilayer is in a highly fluid, liquid-crystalline phase at standard working temperatures (4°C to 37°C), aiding protein insertion.
Octyl Glucoside (OG) CMC ~20-25 mM (0.73%)High-CMC detergent easily removed by dialysis. At ~0.75%, it permeabilizes liposomes for efficient mixing and equilibration[5].
Triton X-100 CMC ~0.2-0.3 mM (0.015%)Low-CMC detergent. Cannot be efficiently dialyzed; requires hydrophobic adsorption (Bio-Beads) for complete removal[6].
Bio-Bead Dosing 150 mg / 5 mL (staged)Gradual removal prevents sudden hydrophobic mismatch, ensuring the protein integrates into the bilayer rather than precipitating[1].

Troubleshooting Guides & FAQs

When experiments fail, a logical deduction process is required. The following decision tree and FAQ section address the most common failure modes in DOPC reconstitution.

TroubleshootingTree Start Issue Detected: Low Protein Activity CheckAgg Is Protein Aggregated? (Check via DLS/SEC) Start->CheckAgg AggYes Yes: Slow Detergent Removal & Increase LPR CheckAgg->AggYes Yes AggNo No: Check Liposome Integrity CheckAgg->AggNo No CheckLeak Are Liposomes Leaky? (Check via Assay) AggNo->CheckLeak LeakYes Yes: Extend Dialysis/Bio-Beads to Remove Residual Detergent CheckLeak->LeakYes Yes LeakNo No: Optimize Lipid Composition (Add Cholesterol/POPC) CheckLeak->LeakNo No

Logical decision tree for troubleshooting common DOPC proteoliposome reconstitution failures.

Q1: My protein is aggregating during the reconstitution process. What are the likely causes and solutions?

A: Aggregation is typically driven by a kinetic mismatch between the rate of detergent removal and the rate of protein insertion into the DOPC bilayer. If detergent is removed too rapidly, the hydrophobic transmembrane domains are exposed to the aqueous buffer before they can partition into the lipid acyl chains, leading to irreversible self-association[4]. Solution: Slow down the detergent removal process. If using Bio-Beads, reduce the initial mass added and increase the number of staged additions over 48-72 hours[1]. Additionally, ensure your initial Lipid-to-Protein Ratio (LPR) is sufficiently high (e.g., >1:500) to provide adequate lipid surface area for insertion[6].

Q2: After detergent removal, my DOPC liposomes are "leaky" and fail to retain internal buffer gradients. Why?

A: Leakiness is almost always a symptom of residual detergent intercalated within the DOPC bilayer. Detergents like Octyl Glucoside (OG) at concentrations near their Critical Micelle Concentration (CMC) (e.g., 0.75%) disrupt lipid packing, causing the internal and external aqueous compartments to equilibrate[5]. Solution: Extend the detergent removal phase. For dialyzable detergents like OG or SDS, ensure multiple buffer exchanges over at least 3 days, aiming for a residual concentration in the low nanomolar range[7]. For low-CMC detergents like Triton X-100, ensure fresh Bio-Beads are added in the final 24 hours of incubation[6].

Q3: How do I determine the optimal Lipid-to-Protein Ratio (LPR) for my specific membrane protein?

A: The optimal LPR is highly protein-dependent and dictates the thermodynamic equilibrium of the system. A ratio that is too low (high protein density) can induce vesicle fusion or protein precipitation, while a ratio that is too high yields mostly empty liposomes[4]. Solution: Perform an empirical screen ranging from 50:1 to 2000:1 (molar ratio)[2][3]. Evaluate the resulting proteoliposomes using Dynamic Light Scattering (DLS) to check for uniform size distribution (unilamellarity) and ultracentrifugation followed by SDS-PAGE to quantify insertion efficiency.

Q4: Does the choice of DOPC specifically introduce any unique challenges?

A: DOPC is a highly fluid lipid with a low phase transition temperature ( Tm​ = -17 °C) and a cylindrical geometry that strongly favors lamellar (bilayer) phase formation. While this fluidity is excellent for maintaining the conformational dynamics of many proteins, pure DOPC bilayers can sometimes be mechanically less stable than those containing cholesterol or sphingomyelin[6]. Solution: If mechanical instability or excessive fluidity is causing your protein to lose structural integrity, consider doping the DOPC matrix with 10-20% cholesterol or a higher- Tm​ lipid like POPC to increase membrane packing order and thickness.

References

  • BenchChem. Troubleshooting issues with membrane protein reconstitution in (Rac)-POPC.
  • Bio-protocol. Liposome reconstitution.
  • ResearchGate. Questions about liposome preparation and membrane protein reconstitution?
  • BenchChem. Application Notes and Protocols for Reconstitution of Membrane Proteins.
  • PMC (Biochemistry). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR.
  • eLife. The Peptidisc, a simple method for stabilizing membrane proteins in detergent-free solution.
  • MDPI (Membranes). Reconstitution of Functional Integrin αIIbβ3 and Its Activation in Plasma Membrane-Mimetic Lipid Environments.

Sources

Troubleshooting

Technical Support Center: Preventing Lipid Oxidation in Unsaturated DOPC Samples

Welcome to the Lipid Handling Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible liposome data, leaky membranes, or failed drug-encapsulation pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipid Handling Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible liposome data, leaky membranes, or failed drug-encapsulation profiles. Often, these issues trace back to a silent, progressive culprit: lipid autoxidation .

While 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is more stable than highly polyunsaturated lipids, its monounsaturated oleoyl chains ( Δ 9 double bonds) remain highly susceptible to oxidative degradation[1]. This guide provides a self-validating framework to understand, prevent, and quantify DOPC oxidation in your workflows.

I. The Mechanism of DOPC Oxidation

To stop oxidation, you must understand its propagation. Lipid autoxidation is a free-radical chain reaction. Because DOPC is monounsaturated, it does not form the conjugated dienes typical of polyunsaturated fatty acids (PUFAs); instead, it forms allylic hydroperoxides that eventually cleave into membrane-disrupting secondary products like aldehydes[1][2][3].

DOPC_Oxidation DOPC Intact DOPC Lipid (18:1 Monounsaturated) Initiation Initiation Phase (ROS, UV, Metals) DOPC->Initiation Radical Lipid Radical (L•) Initiation->Radical Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) (Allylic Hydroperoxides) Peroxyl->Hydroperoxide Propagation Secondary Secondary Products (Membrane Disruption) Hydroperoxide->Secondary Argon Argon/N2 Purging Argon->Radical Blocks O2 Chelation EDTA/DTPA Chelation Chelation->Initiation Blocks Metals Antioxidant α-Tocopherol / BHT Antioxidant->Peroxyl Scavenges

Mechanism of DOPC autoxidation and targeted preventative interventions.

II. Troubleshooting & FAQs

Q: My DOPC liposomes are aggregating, and the original dry film looked slightly yellow. What happened? A: Yellowing is a macroscopic indicator of advanced lipid oxidation, specifically the formation of secondary oxidation products like diketones and malondialdehyde[4][5]. When DOPC oxidizes, the lipid tails undergo structural cleavage. This alters the critical packing parameter of the lipid bilayer, causing membrane defects, increased permeability, and eventual liposome aggregation[3]. Actionable Fix: Never use yellowed lipids. Always store DOPC in chloroform at -20°C in amber ampoules. Once opened, displace the headspace with Argon before resealing.

Q: Can I use the standard 234 nm UV-Vis assay to check my DOPC for oxidation? A: No. This is a common biophysical pitfall. The 234 nm absorbance assay measures conjugated dienes, which only form in polyunsaturated fatty acids (PUFAs) that possess methylene-interrupted double bonds[2][4]. Because DOPC has monounsaturated oleoyl chains, it forms allylic hydroperoxides but cannot form conjugated dienes[1]. You must use a lipid hydroperoxide assay (like the FOX assay) or the TBARS assay to detect secondary oxidation products[5][6].

Q: Should I store my DOPC as a dry film to avoid solvent degradation? A: Absolutely not. Storing lipids as a dry film drastically increases the surface area exposed to residual oxygen, accelerating autoxidation. Furthermore, without a solvent matrix, intermolecular radical propagation is highly efficient. Store DOPC as a solution in chloroform at -20°C. Only dry the exact amount needed immediately prior to hydration.

Q: How do I choose between BHT and α -tocopherol (Vitamin E) for my formulation? A: The choice depends strictly on your downstream application:

  • BHT (Butylated hydroxytoluene): A highly effective synthetic antioxidant. It is ideal for analytical standards or in vitro biophysical assays. BHT is typically used at 0.1 to 1 mol% and provides robust protection against lipid degradation[6][7].

  • α -Tocopherol: The biologically relevant choice for in vivo or cell-culture applications. It acts as a radical scavenger in the hydrophobic core of the bilayer[8]. However, at concentrations above 2-5 mol%, α -tocopherol can disrupt the lipid bilayer and act as a pro-oxidant if not paired with a water-soluble co-antioxidant (like Vitamin C) to regenerate the tocopheroxyl radical[5].

Q: My buffers are sterile, but my aqueous DOPC liposomes oxidize within days. Why? A: Aqueous buffers often contain trace amounts of transition metals (like Fe 2+ , Fe 3+ , or Cu 2+ ). These metals are potent catalysts that initiate lipid peroxidation via the Fenton reaction[6]. Actionable Fix: Always add a metal chelator, such as 100 µM EDTA or DTPA, to your hydration buffer[8].

III. Quantitative Data: Antioxidant Selection

Table 1: Comparison of Antioxidant Efficacies in Model Lipid Systems

AntioxidantTypeRecommended Conc.Primary MechanismBest Use Case
BHT Synthetic0.1 - 1.0 mol%Peroxyl radical scavengerAnalytical storage, biophysics[7]
α -Tocopherol Natural Lipophilic0.5 - 2.0 mol%Radical scavenger (bilayer core)In vivo formulations, cell culture[8]
Ascorbic Acid Natural Hydrophilic1.0 - 5.0 mMRegenerates α -tocopherolCo-antioxidant in aqueous phase[5]
EDTA / DTPA Chelator100 µMSequesters transition metalsAll aqueous liposome buffers[8]
IV. Step-by-Step Methodologies
Protocol 1: Preparation of Oxidation-Resistant DOPC Liposomes

This protocol utilizes a self-validating approach to ensure the structural integrity of the lipid bilayer is maintained from stock to final vesicle.

  • Lipid Aliquoting: Transfer the desired volume of DOPC (in chloroform) to a clean glass round-bottom flask. Causality: Glass prevents the leaching of plasticizers (like phthalates) which destabilize membranes.

  • Antioxidant Addition: Add α -tocopherol or BHT to a final concentration of 0.2 mol% relative to the total DOPC concentration[7][9].

  • Solvent Evaporation: Dry the lipid mixture under a gentle, steady stream of high-purity Argon to form a thin film. Causality: Argon is heavier than Nitrogen and highly effective at displacing oxygen from the flask during the vulnerable drying phase.

  • Desiccation: Place the flask in a vacuum desiccator in the dark for 2 hours. Causality: Removes trace chloroform, which can generate reactive phosgene gas over time and initiate oxidation.

  • Buffer Preparation: Prepare the hydration buffer (e.g., PBS) containing 100 µM DTPA or EDTA[8]. Degas the buffer by sonicating under vacuum for 15 minutes.

  • Hydration & Extrusion: Hydrate the lipid film with the degassed buffer. Vortex and extrude as normal. Purge the headspace of the final storage vial with Argon before capping.

Protocol 2: TBARS Assay for DOPC Oxidation Detection

Because DOPC does not form conjugated dienes, the Thiobarbituric Acid Reactive Substances (TBARS) assay is required to quantify malondialdehyde (MDA), a secondary oxidation product[5][6].

  • Reagent Preparation: Prepare the TBA reagent by dissolving 0.4% (w/v) 2-thiobarbituric acid in 0.2 M hydrochloric acid[5].

  • Sample Protection: To 100 µL of your aqueous DOPC liposome sample, immediately add 100 µL of ethanol containing 0.1% BHT. Validation Step: The BHT prevents artificial, heat-induced lipid oxidation during the assay's boiling step[5].

  • Derivatization: Add 600 µL of the TBA reagent to the sample mixture.

  • Incubation: Incubate the mixture in a heat block at 95°C for 15 minutes to allow the pink MDA-TBA chromophore to develop[5].

  • Cooling & Measurement: Cool the tubes on ice for 5 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated lipids. Measure the absorbance of the supernatant at 532 nm.

  • Analysis: Compare the absorbance against a standard curve generated using 1,1,3,3-tetramethoxypropane (which hydrolyzes to MDA)[5].

Table 2: TBARS Oxidation Thresholds for DOPC

MDA Concentration (nmol / mg lipid)Lipid StatusAction Required
< 0.5 nmol Pristine / IntactSafe for sensitive in vivo use.
0.5 - 2.0 nmol Mild OxidationAcceptable for basic biophysics; do not use for drug release kinetics.
> 2.0 nmol Severely OxidizedDiscard stock. Bilayer mechanics are compromised.
V. References
  • Navigating the complexity of lipid oxidation and antioxidation cirad.fr URL: [Link]

  • Oxidative stability of O/W and W/O/W emulsions: effect of lipid composition and antioxidant polarity unav.edu URL:[Link]

  • Critical evaluation of methods for the measurement of oxidative rancidity in vegetable oils Journal of Food and Drug Analysis URL:[Link]

  • The Structural Integrity of the Model Lipid Membrane during Induced Lipid Peroxidation: The Role of Flavonols in the Inhibition of Lipid Peroxidation MDPI URL:[Link]

  • Lipid antioxidants: free radical scavenging versus regulation of enzymatic lipid peroxidation CDC Stacks URL: [Link]

  • The role of lipid oxidation pathway in reactive oxygen species-mediated cargo release from liposomes PMC URL:[Link]

  • Bioanalytical Techniques to Investigate the Consequences of Photosensitized Lipid Oxidation on Lipid Bilayer Formation and Structure Lehigh Preserve URL:[Link]

  • Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement MDPI URL:[Link]

  • Studies on lipid oxidation in fish phospholipid liposomes PubMed URL: [Link]

  • Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature PMC URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Colloidal Stability of DOPC-Based Lipid Nanoparticles (LNPs)

Welcome to the Formulation Support Center. DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a highly unsaturated zwitterionic helper lipid widely used in LNP and liposomal formulations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a highly unsaturated zwitterionic helper lipid widely used in LNP and liposomal formulations. With a low phase transition temperature (Tm ≈ -17°C), DOPC imparts significant membrane fluidity, which is highly advantageous for endosomal escape and intracellular payload delivery. However, this same fluidity inherently compromises long-term colloidal stability, leading to aggregation, fusion, and payload leakage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve these challenges for researchers and drug development professionals.

Core Troubleshooting & FAQs: Resolving DOPC Instability

Q1: My DOPC-based LNPs show rapid size growth and aggregation when diluted in PBS or cell culture media. Why is this happening, and how can I fix it? Mechanistic Cause: DOPC promotes highly fluid lamellar phases. When introduced to physiological buffers with high ionic strength (like PBS or cell media), the electrostatic double layer surrounding the LNPs is compressed. Without sufficient steric hindrance, the highly fluid DOPC membranes undergo rapid inter-particle fusion and 1[1]. Self-Validating Solution:

  • Optimize PEGylation: Incorporate 1.5 mol% to 3.0 mol% of a PEGylated lipid (e.g., DSPE-mPEG2000 or DOPE-PEG2000). The PEG corona provides a steric hydration barrier that physically prevents lipid bilayers from coming into close enough proximity to fuse, optimizing2[2].

  • Modulate Surface Charge: If using a purely neutral DOPC system, consider doping with a small molar percentage of an anionic lipid (e.g., DSPG) to maintain a slight net charge that provides electrostatic repulsion and 3[3].

Q2: We are experiencing significant payload (mRNA/siRNA) leakage during 4°C storage over a 2-week period. How do we tighten the membrane? Mechanistic Cause: The two unsaturated oleoyl tails of DOPC create "kinks" in the lipid bilayer, reducing the packing density of the hydrophobic core. This loose packing allows small molecules and nucleic acids to slowly diffuse out of the LNP over time. Self-Validating Solution:

  • Increase Cholesterol Content: Cholesterol acts as a bidirectional membrane fluidity modulator. In DOPC membranes, cholesterol inserts itself into the interstitial spaces created by the unsaturated tails, increasing the packing parameter and mechanical rigidity of the membrane, thereby improving4[4]. Aim for a cholesterol molar ratio of 35-45%.

  • Saturated Lipid Blending: Replace 10-20% of the DOPC with a saturated lipid like DSPC (Tm = 55°C). This creates microdomains of higher rigidity, reducing the overall permeability of the LNP.

Q3: Our DOPC LNPs crash out of solution (form visible precipitates) after lyophilization and reconstitution. What is the correct freeze-drying approach? Mechanistic Cause: The freezing process generates ice crystals that exert severe mechanical stress on the fluid DOPC bilayer, stripping away the hydration shell and forcing particles into direct contact, leading to irreversible fusion. Self-Validating Solution:

  • Implement Cryoprotectants: You must perform a buffer exchange into a solution containing a disaccharide cryoprotectant (e.g., 10% w/v Sucrose or Trehalose) prior to lyophilization. These sugars replace the water molecules in the lipid hydration shell through hydrogen bonding, maintaining the structural integrity of the PEG and DOPC headgroups in the dried state.

Standardized Microfluidic Formulation Protocol

To ensure reproducible LNP generation, the following microfluidic mixing protocol is recommended for DOPC-based systems. This workflow is designed to be a self-validating system, where the transition from acidic to neutral pH acts as the definitive trigger for stable particle formation.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the lipid mixture (Ionizable Lipid : DOPC : Cholesterol : DSPE-PEG2000 at a molar ratio of 50:10:38.5:1.5) in anhydrous ethanol. Ensure the final lipid concentration is between 10-15 mM.

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA) in an acidic buffer (e.g., 50 mM Citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipids are fully protonated for efficient electrostatic complexation with the negatively charged RNA, a critical requirement for 5[5].

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer (e.g., staggered herringbone micromixer) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

  • Quenching & Dialysis: Immediately dilute the effluent 1:3 in 1X PBS (pH 7.4) to quench the reaction and neutralize the pH. Transfer the solution to a 100 kDa MWCO dialysis cassette and dialyze against 1X PBS at 4°C for 18 hours. This removes residual ethanol and raises the pH, driving the core to become hydrophobic and solidifying the LNP structure.

  • Sterile Filtration & Storage: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter. Store at 4°C for short-term use or proceed to lyophilization (with sucrose) for long-term storage.

LNP_Workflow Lipid Lipid Mix (Ethanol) Ionizable, DOPC, Chol, PEG Mixing Microfluidic Mixing FRR 3:1, TFR 12 mL/min Lipid->Mixing RNA RNA Payload (Aqueous) Citrate Buffer, pH 4.0 RNA->Mixing Assembly Electrostatic Assembly Protonated Lipids + RNA Mixing->Assembly Quench Quenching & Dialysis Buffer Exchange to PBS (pH 7.4) Assembly->Quench Steric PEG Corona Formation Steric Stabilization Quench->Steric Ethanol Removal Filtration Sterile Filtration 0.22 µm PES Steric->Filtration Storage Final Stable DOPC-LNP Ready for Assay/Storage Filtration->Storage

Microfluidic workflow for assembling stable DOPC-based LNPs, highlighting stabilization steps.

Quantitative Data: Formulation Optimization Matrix

The following table summarizes the causal impact of lipid molar ratios on the physical characteristics and colloidal stability of DOPC-LNPs.

ComponentTarget Molar RatioMechanistic Role & Impact on StabilityOptimal Readout (DLS)
Ionizable Lipid 45 - 50%Drives RNA encapsulation. Too high (>55%) causes toxicity and cationic aggregation.Encapsulation > 90%
DOPC 10 - 15%Promotes endosomal escape via fluidity. >20% leads to rapid fusion and payload leakage.PDI < 0.15
Cholesterol 35 - 40%Fills gaps between DOPC unsaturated tails. Increases packing parameter and prevents leakage.Stable size at 4°C
DSPE-PEG2000 1.5 - 2.5%Provides steric hydration layer. <1% causes aggregation in PBS; >3% inhibits cellular uptake.Size: 60 - 80 nm

Mechanistic Pathway: The Fluidity vs. Stability Trade-off

Understanding the dual nature of DOPC is critical for rational LNP design. The diagram below illustrates the divergent pathways triggered by DOPC's unsaturated tails and how formulation interventions restore equilibrium.

Mechanistic_Pathway DOPC High DOPC Content (Unsaturated Tails) Fluidity Increased Membrane Fluidity Low Phase Transition (Tm) DOPC->Fluidity Fusogenicity Enhanced Fusogenicity with Endosomal Membrane Fluidity->Fusogenicity In Vivo Benefit Instability Reduced Colloidal Stability Loose Lipid Packing Fluidity->Instability In Vitro/Storage Cost Escape Successful Endosomal Escape & Cytosolic Delivery Fusogenicity->Escape Aggregation Particle Fusion, Aggregation & Payload Leakage Instability->Aggregation Cholesterol Intervention 1: Add Cholesterol Increases Packing Parameter Aggregation->Cholesterol PEG Intervention 2: Add PEG-Lipid Provides Steric Barrier Aggregation->PEG Restored Restored Colloidal Stability Maintained Efficacy Cholesterol->Restored PEG->Restored

Mechanistic trade-off of DOPC in LNPs: balancing membrane fluidity with colloidal stability.

References

  • Lipid-based colloidal nanoparticles for applications in targeted vaccine delivery.National Institutes of Health (NIH).
  • Comparative Study of PEGylated and Conventional Liposomes as Carriers for Shikonin.MDPI.
  • The influence of dioleoylphosphatidylcholine (DOPC) on the lipid sponge phase system.Frontiers.
  • Stability Criterion for the Assembly of Hybrid Lipid-Polymer-Nucleic Acid Nanoparticles.bioRxiv.
  • Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm.PNAS.

Sources

Troubleshooting

Advanced Technical Support Center: Characterizing and Minimizing Batch-to-Batch Variability in DOPC Liposomes

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with batch-to-batch variability when scaling up or reproducing lipid nanoparticle (LNP) and l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with batch-to-batch variability when scaling up or reproducing lipid nanoparticle (LNP) and liposome formulations.

When working with DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), variability is often rooted in the lipid's intrinsic biophysical properties. DOPC is an unsaturated phospholipid with a very low phase transition temperature ( Tm​≈−17∘C ). Because it remains in a highly fluid, liquid-crystalline state at room temperature, it is exquisitely sensitive to processing parameters. Minor deviations in hydration time, extrusion pressure, or microfluidic mixing rates can drastically alter vesicle size, lamellarity, and polydispersity index (PDI)[1].

This guide provides a self-validating, mechanistically grounded framework to characterize and minimize variability in your DOPC formulations.

Formulation Workflows: Top-Down vs. Bottom-Up

To minimize variability, you must select the appropriate manufacturing workflow. Traditional "Top-Down" methods (like extrusion) are accessible but prone to user variability[2]. "Bottom-Up" methods (like microfluidics) offer superior reproducibility through controlled fluid dynamics[3].

G cluster_TFH Top-Down: Thin-Film Hydration cluster_Microfluidics Bottom-Up: Microfluidics Start DOPC Lipid in Organic Solvent TFH Solvent Evaporation & Hydration (Forms Heterogeneous MLVs) Start->TFH MF Staggered Herringbone Mixing (Controlled FRR & TFR) Start->MF Extrusion Polycarbonate Extrusion (11-21 Passes) TFH->Extrusion DLS DLS & Zeta Potential (Size, PDI, Charge Validation) Extrusion->DLS MF->DLS QC Batch Release / QC DLS->QC

Workflow comparison of Top-Down vs. Bottom-Up DOPC liposome formulation methods.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must include built-in validation checkpoints. Below are the optimized methodologies for DOPC liposome generation.

Protocol A: Thin-Film Hydration & Extrusion (Top-Down)

This method is ideal for bench-scale formulations but requires strict adherence to physical parameters to avoid batch-to-batch discrepancies.

  • Lipid Film Formation : Dissolve DOPC in chloroform at 10-25 mg/mL in a round-bottom flask. Evaporate the solvent using a rotary evaporator under a gentle nitrogen stream, followed by high vacuum for at least 2 hours[4].

    • Mechanistic Rationale: DOPC must be fully monomeric. Residual chloroform alters the dielectric constant of the subsequent aqueous buffer, thermodynamically destabilizing the self-assembly process and leading to variable multilamellar vesicle (MLV) sizes.

  • Hydration : Hydrate the film with your aqueous buffer (e.g., 1x PBS, pH 7.4). Vortex vigorously for 5 minutes[4].

    • Validation Checkpoint: The suspension must appear milky and opaque, indicating the successful formation of giant MLVs. If translucent, incomplete hydration has occurred.

  • Freeze-Thaw Cycling : Subject the MLVs to 3-5 cycles of freezing in liquid nitrogen and thawing in a warm water bath[5].

    • Mechanistic Rationale: This step fractures the MLVs and equilibrates the solute concentration between the inner and outer aqueous compartments, reducing lamellarity and preventing membrane rupture during extrusion.

  • Extrusion : Pass the suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane for exactly 11 to 21 passes[4][6].

    • Mechanistic Rationale: You must use an odd number of passes. This ensures the final extrudate ends up in the receiver syringe. If an even number is used, the final product remains in the donor syringe, which is contaminated with large, unextruded MLVs that will spike your PDI[7].

    • Validation Checkpoint: Dynamic Light Scattering (DLS) must show a Z-average size of ~100-120 nm with a PDI < 0.15.

Protocol B: Microfluidic Mixing (Bottom-Up)

Microfluidics relies on chaotic advection (e.g., Staggered Herringbone Mixers) to rapidly mix an organic lipid stream with an aqueous stream, offering superior batch-to-batch consistency[8][9].

  • Preparation of Phases : Dissolve DOPC in pure ethanol (Organic Phase). Prepare 1x PBS (Aqueous Phase)[10].

  • Setting Parameters : Load phases into syringes. Set the Flow Rate Ratio (FRR) to 3:1 or 5:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12-15 mL/min[3][11].

    • Mechanistic Rationale: Liposome formation is driven by the rapid diffusion of ethanol into the aqueous phase, increasing the polarity of the solvent environment. A high FRR and TFR ensure the polarity shift happens faster than the lipid disks can grow, forcing them to close into small, uniform Unilamellar Vesicles (SUVs)[3].

  • Solvent Removal : Immediately dialyze the output against 1x PBS to remove residual ethanol.

    • Mechanistic Rationale: Ethanol fluidizes the DOPC membrane. Prolonged exposure post-formation leads to Ostwald ripening and vesicle fusion, destroying batch consistency[8].

    • Validation Checkpoint: Post-dialysis DLS should yield a highly monodisperse population (PDI < 0.1).

Quantitative Data: Impact of Process Parameters

To minimize variability, you must understand how process levers control Critical Quality Attributes (CQAs)[12]. The table below summarizes expected outcomes based on process variations.

Manufacturing MethodKey ParameterParameter ValueExpected Z-Average Size (nm)Expected PDIBatch-to-Batch Variance
Extrusion Number of Passes1-5 passes150 - 250 nm> 0.30High
Extrusion Number of Passes11-21 passes100 - 120 nm< 0.15Low[7]
Microfluidics FRR (Aq:Org)1:1150 - 200 nm~ 0.25Moderate[3]
Microfluidics FRR (Aq:Org)3:1 to 5:160 - 90 nm< 0.10Very Low[11]
Microfluidics TFR< 2 mL/min100 - 140 nm> 0.20Moderate[11]

Troubleshooting Guide & FAQs

Q1: My DOPC liposomes have a consistently high Polydispersity Index (PDI > 0.2) after extrusion. How do I fix this? Answer: A high PDI indicates a heterogeneous size distribution. In extrusion, this is almost always caused by one of three things:

  • Even number of passes: As explained in Protocol A, stopping on an even number leaves your sample in the donor syringe, contaminating it with large MLVs[7]. Always perform an odd number of passes (e.g., 11 or 21)[4].

  • Membrane fouling or rupture: DOPC is highly fluid, but if you push the syringe too fast, the localized pressure can tear the 100 nm polycarbonate membrane, allowing giant vesicles to pass through. Maintain a steady, moderate pressure.

  • Bypassing the O-ring: Ensure the extruder's internal O-rings are seated correctly. If they are worn, the lipid suspension will bypass the membrane entirely.

Q2: I am using a microfluidic micromixer, but my batch sizes vary week-to-week. What is causing this? Answer: Assuming your FRR and TFR are locked in, the hidden variable is often the temperature . Because DOPC's Tm​ is -17°C, fluctuations in ambient room temperature alter the viscosity of the ethanol and aqueous phases. This slightly changes the actual flow rates delivered by the syringe pumps and alters the diffusion rate of the solvent. Implement strict temperature controls (e.g., a constant 20°C) for all fluid lines and syringes[3].

Q3: How can I minimize the chemical degradation of DOPC to ensure batch-to-batch reproducibility over time? Answer: The oleoyl chains (18:1) in DOPC contain double bonds that are highly susceptible to lipid peroxidation. Batch variability often arises because the lipid stock ages and oxidizes between experiments.

  • Actionable Fix: Always dry DOPC films under a stream of inert gas (Nitrogen or Argon)[5]. Store powdered or chloroform-dissolved lipids at -20°C in amber vials purged with Argon. When hydrating, you can include a metal chelator (like 0.1 mM EDTA) in your aqueous buffer to sequester trace heavy metals that catalyze oxidation.

Q4: Why does my encapsulation efficiency (EE%) for hydrophilic drugs drop when I scale up my DOPC formulation? Answer: Scaling up thin-film hydration often results in thicker, uneven lipid films on larger flasks. Thicker films hydrate poorly, creating fewer, larger MLVs with lower trapped aqueous volume. To solve this, utilize a Quality by Design (QbD) approach[12]: switch to microfluidics for continuous, scalable manufacturing. If you must use thin-film hydration, increase the surface area of your evaporation flask or use glass beads to maximize the thin film's surface area, ensuring instantaneous and uniform hydration.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of the Lipids: DOPC vs. DPPC for Optimal Drug Delivery Systems

A Senior Application Scientist's Guide to Selecting the Right Phospholipid For researchers, scientists, and drug development professionals, the choice of excipients is a critical decision that profoundly impacts the effi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Right Phospholipid

For researchers, scientists, and drug development professionals, the choice of excipients is a critical decision that profoundly impacts the efficacy, stability, and in vivo performance of drug delivery systems. Among the foundational building blocks of lipid-based nanoparticles, particularly liposomes, the selection of the primary phospholipid is paramount. This guide provides a comprehensive comparative analysis of two of the most commonly employed phosphatidylcholines: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). We will delve into their fundamental physicochemical differences and elucidate how these molecular distinctions translate into tangible performance variations in drug delivery applications.

The central thesis of this guide is that the choice between DOPC and DPPC is not arbitrary but rather a strategic decision dictated by the specific therapeutic objective. The inherent fluidity of DOPC-based systems contrasts sharply with the rigidity of their DPPC counterparts, a direct consequence of the saturation of their acyl chains. This fundamental difference governs critical parameters such as drug retention, release kinetics, and the interaction of the nanocarrier with biological environments.

The Molecular Architects: Understanding the Structural and Physicochemical Divergence

The performance of DOPC and DPPC in drug delivery is intrinsically linked to their molecular structures. DOPC possesses two unsaturated oleoyl chains, each containing a cis-double bond, which introduces a "kink" in the fatty acid tail.[1][2] Conversely, DPPC is a saturated phospholipid with two straight 16-carbon palmitic acid chains.[3] This seemingly subtle difference in acyl chain saturation has profound implications for lipid packing and, consequently, the physical state of the resulting lipid bilayer.

dot graph "Structural_Comparison" { rankdir="TB"; node [shape=box, style=rounded]; subgraph "cluster_DOPC" { label="DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)"; bgcolor="#F1F3F4"; DOPC_Head [label="Phosphocholine Headgroup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DOPC_Glycerol [label="Glycerol Backbone", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DOPC_Tails [label="Two Unsaturated Oleoyl Chains (18:1)\n(with cis-double bonds)", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DOPC_Head -> DOPC_Glycerol; DOPC_Glycerol -> DOPC_Tails; } subgraph "cluster_DPPC" { label="DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)"; bgcolor="#F1F3F4"; DPPC_Head [label="Phosphocholine Headgroup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPPC_Glycerol [label="Glycerol Backbone", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DPPC_Tails [label="Two Saturated Palmitoyl Chains (16:0)\n(straight chains)", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DPPC_Head -> DPPC_Glycerol; DPPC_Glycerol -> DPPC_Tails; } } Caption: Structural comparison of DOPC and DPPC molecules.

The most critical differentiator between these two lipids is their phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid, gel-like state (Lβ) to a more fluid, liquid-crystalline state (Lα).[4][5]

PropertyDOPCDPPCSignificance in Drug Delivery
Acyl Chain Composition Two oleoyl chains (18:1, cis-9)[2]Two palmitoyl chains (16:0)[3]The double bonds in DOPC's chains create kinks, leading to looser packing and higher membrane fluidity. The straight, saturated chains of DPPC allow for tight packing and a more rigid membrane.[2][6]
Phase Transition Temp (Tm) ~ -17°C[7]~ 41°C[3][5][8]DOPC is in a fluid state at physiological temperatures (37°C), promoting flexibility and fusion.[1] DPPC is in a rigid, gel state at physiological temperatures, which enhances stability and drug retention.[3][9]
Membrane Fluidity at 37°C High (Liquid-crystalline phase)Low (Gel phase)High fluidity (DOPC) can facilitate faster drug release and cellular uptake.[1][6] Low fluidity (DPPC) is ideal for sustained-release formulations and improved stability.[6][9]
Bilayer Rigidity LowHighDOPC's low rigidity is beneficial for applications requiring membrane fusion, such as gene delivery.[6] DPPC's high rigidity contributes to greater stability and slower drug leakage.[6][9]

Table 1: Comparative Physicochemical Properties of DOPC and DPPC.

Performance in Liposomal Formulations: A Comparative Overview

The choice between DOPC and DPPC directly influences the critical quality attributes of liposomal drug products, including stability, drug encapsulation efficiency, and release kinetics.

Stability and Drug Retention

Liposomes formulated with saturated phospholipids with higher phase transition temperatures, such as DPPC, generally exhibit greater stability and drug retention compared to those made with unsaturated phospholipids like DOPC.[7] The tightly packed acyl chains in DPPC bilayers at physiological temperatures create a less permeable membrane, effectively minimizing premature drug leakage.[9][10] In contrast, the fluid nature of DOPC membranes can lead to a more rapid release of encapsulated cargo.[6] The inclusion of cholesterol is a common strategy to modulate membrane fluidity and enhance the stability of liposomes, particularly those formulated with lower Tm lipids.

Liposome CompositionStorage Temperature (°C)Drug Retention after 24h (%)
DSPC/Cholesterol37~85[7]
DPPC/Cholesterol37~61[7]
DMPC/Cholesterol37<50[7]

Table 2: Comparison of drug retention in liposomes formulated with different saturated phospholipids. (DSPC and DMPC are included for contextual comparison of acyl chain length effects).

Drug Encapsulation Efficiency (EE)

The efficiency with which a drug is encapsulated within a liposome is dependent on both the drug's properties and the lipid bilayer's characteristics. While high encapsulation efficiencies of over 90% have been achieved for certain drugs using various phospholipids, the choice between DOPC and DPPC can influence the optimal drug-to-lipid ratio and overall loading capacity.[7] For some drugs, the more rigid structure of DPPC-based liposomes has been shown to achieve higher encapsulation efficiency compared to more fluid formulations.[7] However, for other molecules, the fluidity of DOPC membranes may be advantageous. It has been noted that for the protein superoxide dismutase (SOD), DPPC liposomes exhibited about 20% higher encapsulation efficiency than DSPC liposomes.[11]

Cellular Interaction and Drug Release

The fluidity of the liposomal membrane plays a crucial role in its interaction with cells and the subsequent release of the therapeutic agent. The fluid nature of DOPC liposomes can facilitate membrane fusion and more efficient cellular uptake, which is particularly advantageous for applications like gene delivery.[1][6] This fluidity also tends to lead to a faster drug release profile.[6]

Conversely, the rigidity of DPPC liposomes results in a slower, more sustained release of the encapsulated drug.[6] This characteristic is highly desirable for long-circulating formulations and controlled-release applications. The stability of DPPC-based systems also makes them more resilient to interactions with blood components.[10]

Experimental Protocols: A Guide to Liposome Preparation and Characterization

To ensure the reproducibility and scientific validity of research in this field, standardized protocols are essential. Below are detailed methodologies for the preparation of liposomes using the thin-film hydration method followed by extrusion, a robust and widely used technique for producing unilamellar liposomes with a controlled size distribution.[12][13]

Protocol 1: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

dot graph "Liposome_Preparation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica"]; start [label="Start: Dissolve Lipids in Organic Solvent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; film_formation [label="Lipid Film Formation\n(Rotary Evaporation or Nitrogen Stream)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; drying [label="High Vacuum Drying\n(Remove Residual Solvent)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hydration [label="Hydration with Aqueous Buffer\n(Formation of Multilamellar Vesicles - MLVs)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; extrusion [label="Extrusion through Polycarbonate Membrane\n(Size Reduction to Unilamellar Vesicles - LUVs)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Characterize and Store Liposomes", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> film_formation; film_formation -> drying; drying -> hydration; hydration -> extrusion; extrusion -> end; } Caption: Workflow for preparing unilamellar liposomes.

Materials:

  • DOPC or DPPC

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or a gentle stream of nitrogen gas

  • High vacuum pump

  • Liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve the desired amount of DOPC or DPPC in chloroform in a round-bottom flask.[12][13] Gently swirl the flask to ensure complete dissolution. Remove the organic solvent using a rotary evaporator under reduced pressure or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask.[12][13][14]

  • Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[12][13]

  • Hydration: Pre-heat the hydration buffer to a temperature above the Tm of the lipid. This is particularly critical for DPPC (a recommended temperature is approximately 45-50°C).[12][15] For DOPC, hydration can be performed at room temperature. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film.[12] Agitate the flask by hand-swirling or vortexing to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs) and a milky suspension.[12]

  • Extrusion (Size Reduction): Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[12] Pre-heat the extruder to the same temperature as the hydration buffer.[12] Pass the MLV suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[12] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of unilamellar liposomes and a more translucent suspension.[12]

  • Storage: Store the final liposome suspension at 4°C. It is recommended to use the liposomes within a few days of preparation for optimal stability.[12]

Protocol 2: Determination of Encapsulation Efficiency by HPLC

Materials:

  • Prepared liposome formulation

  • Appropriate solvent to lyse the liposomes (e.g., methanol, Triton X-100)

  • Mobile phase for HPLC

  • HPLC system with a suitable detector

Procedure:

  • Separation of Free Drug: Remove unencapsulated drug from the liposome suspension using a size-exclusion chromatography column or by dialysis.

  • Quantification of Encapsulated Drug: Lyse a known volume of the purified liposome sample by adding a suitable solvent to disrupt the lipid bilayer and release the encapsulated drug.[7] Analyze the lysed sample by a validated HPLC method to determine the concentration of the encapsulated drug.[7]

  • Quantification of Total Drug: Determine the total drug concentration in the initial, unpurified liposomal formulation.[7]

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Conclusion: Making an Informed Decision

The selection between DOPC and DPPC is a critical decision in the design of lipid-based drug delivery systems, with each offering a distinct set of advantages and disadvantages.

Choose DOPC for:

  • Applications requiring high membrane fluidity and flexibility.[1][6]

  • Formulations where rapid drug release is desired.[6]

  • Gene delivery systems that rely on membrane fusion for efficacy.[16]

Choose DPPC for:

  • Sustained-release drug delivery applications.[6]

  • Formulations where high stability and minimal drug leakage are paramount.[7][9]

  • Encapsulating drugs that benefit from a more rigid and ordered lipid bilayer.[7]

Ultimately, the optimal choice depends on a thorough understanding of the therapeutic goal, the physicochemical properties of the drug to be encapsulated, and the desired in vivo performance of the delivery system. By carefully considering the fundamental differences between these two workhorse phospholipids, researchers can rationally design more effective and targeted drug delivery vehicles.

References

  • Liposomes: Protocol - I. (n.d.). Nanobot. Retrieved from [Link]

  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020, April 20). PMC. Retrieved from [Link]

  • General preparation of liposomes using probe-tip sonication. (2020, April 13). Protocols.io. Retrieved from [Link]

  • Dipalmitoylphosphatidylcholine. (n.d.). Wikipedia. Retrieved from [Link]

  • Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. (2004, June 1). PMC. Retrieved from [Link]

  • Preparation procedure for Lip-Se liposomes. The DPPC, DSPG and Chol... (n.d.). ResearchGate. Retrieved from [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2020, January 20). MDPI. Retrieved from [Link]

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. (2014, October 22). PMC. Retrieved from [Link]

  • Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. (2020, March 16). PMC. Retrieved from [Link]

  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. (2015, March 15). PubMed. Retrieved from [Link]

  • Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. (2020, March 16). ACS Publications. Retrieved from [Link]

  • The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. (2008, October 19). Taylor & Francis Online. Retrieved from [Link]

  • Effect of lipid concentration and lipid type on protein encapsulation efficiency. (n.d.). ResearchGate. Retrieved from [Link]

  • DOPC. (n.d.). CD Bioparticles. Retrieved from [Link]

Sources

Comparative

The Canonical Raft Model: A Comparative Guide to DOPC/DPPC/Cholesterol Phase Behavior and Miscibility

As membrane biophysics has evolved, the quest to understand the lateral organization of the plasma membrane—specifically the formation of "lipid rafts"—has driven the development of highly calibrated synthetic lipid syst...

Author: BenchChem Technical Support Team. Date: March 2026

As membrane biophysics has evolved, the quest to understand the lateral organization of the plasma membrane—specifically the formation of "lipid rafts"—has driven the development of highly calibrated synthetic lipid systems. As a Senior Application Scientist, I frequently guide researchers through the selection of appropriate model membranes for drug delivery, membrane protein reconstitution, and molecular dynamics simulations.

This guide provides an in-depth, objective comparison of the canonical DOPC/DPPC/Cholesterol ternary mixture against alternative lipid systems. We will deconstruct the thermodynamic causality of its phase behavior, evaluate its performance against other mixtures, and provide a self-validating experimental protocol for mapping these phases in your own laboratory.

Mechanistic Overview: The Thermodynamics of Phase Separation

To utilize a model membrane effectively, one must understand the molecular logic driving its assembly. The DOPC/DPPC/Cholesterol system is the gold standard for studying micron-scale liquid-liquid phase separation (LLPS) because it reliably produces coexisting Liquid-Disordered (Ld) and Liquid-Ordered (Lo) phases at room temperature[1].

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): Featuring two unsaturated oleoyl tails, DOPC has a low melting temperature ( Tm​=−17∘C ). It introduces high conformational entropy, serving as the fluid matrix (Ld phase).

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine): With fully saturated palmitoyl tails, DPPC has a high melting temperature ( Tm​=41∘C ). In isolation at room temperature, it forms a rigid, tightly packed solid gel ( Lβ​ ) phase.

  • Cholesterol: The critical modulator. Cholesterol intercalates between lipid tails. It exerts a liquefying effect on the DPPC gel phase and a condensing effect on the DOPC fluid phase. When the concentration is high enough, it bridges the thermodynamic gap, converting the solid gel into the Liquid-Ordered (Lo) phase[2].

The orientation of the tie-lines within the Ld-Lo coexistence region of this ternary diagram is highly dependent on cholesterol concentration and temperature, which dictates the precise composition of the segregated domains[3].

PhaseLogic DOPC DOPC (Low-Tm, Unsaturated) Ld Liquid-Disordered (Ld) High Fluidity DOPC->Ld Drives fluidity DPPC DPPC (High-Tm, Saturated) Lo Liquid-Ordered (Lo) High Packing DPPC->Lo + Chol (Liquefies gel) Chol Cholesterol (Sterol Ring) Chol->Ld Limited partitioning Chol->Lo Condenses saturated tails Ld->Lo Liquid-Liquid Phase Separation (Rafts)

Logical flow of lipid interactions driving Lo and Ld phase separation in ternary mixtures.

Comparative Analysis: DOPC/DPPC/Chol vs. Alternative Systems

While DOPC/DPPC/Chol is the baseline, specific experimental demands—such as mimicking the outer mammalian leaflet or engineering Janus liposomes—often require alternative formulations.

DOPC/DPPC/Chol vs. DOPC/Sphingomyelin (SM)/Chol

Sphingomyelin (SM) is the biological high- Tm​ lipid found in native mammalian rafts. Compared to DPPC, SM acts as a stronger hydrogen-bond donor due to its sphingosine backbone. Experimental data shows that replacing DPPC with SM significantly extends the region of Ld/Lo phase coexistence across the ternary phase diagram, requiring less cholesterol to initiate domain assembly[4]. However, SM is highly susceptible to hydrolysis and is significantly more expensive, making DPPC the preferred choice for high-throughput biophysical assays and coarse-grained Martini force field simulations[5].

DOPC/DPPC/Chol vs. DOPC/DPPE/Chol

Phosphatidylethanolamine (PE) lipids possess a smaller headgroup, inducing negative spontaneous curvature. Substituting DPPC with DPPE completely obliterates liquid-liquid phase separation. Instead of an Lo phase, the system defaults to widespread solid-liquid (Gel/Ld) coexistence[6]. This proves that headgroup sterics are just as critical as acyl chain saturation in raft formation.

DOPC/DPPC/Chol vs. Binary Janus Systems

For researchers engineering anisotropic "Janus" liposomes, the DOPC/DPPC/Chol system is limited by DPPC's Tm​ (41°C), above which the domains coalesce[7]. Furthermore, DOPC is prone to oxidation. Alternative binary systems (e.g., mixing two low-melting lipids with differing chain lengths) are currently being explored to achieve cholesterol-free binary LLPS with broader temperature stability[7].

Quantitative Performance Summary
Lipid SystemPhase Behavior (at 25°C)Miscibility TransitionKey AdvantagesPrimary Limitations
DOPC/DPPC/Chol Ld + Lo Coexistence~30–35°CCanonical standard; highly accurate Martini CG parameters[5].DPPC Tm​ limits high-temperature stability[7].
DOPC/SM/Chol Ld + Lo Coexistence~40–45°CClosest mimic to native mammalian plasma membrane rafts.SM is expensive and prone to chemical hydrolysis.
DOPC/DPPE/Chol Ld + Solid (Gel)N/A (Solidifies)Excellent for studying membrane fusion and curvature.Obliterates liquid-liquid phase separation[6].
Binary Systems Ld + Solid (Gel)VariableUseful for engineering stable Janus liposomes[7].Lacks the biologically relevant Lo phase entirely.

Self-Validating Experimental Protocol: GUV Electroformation & Phase Mapping

To empirically validate the phase boundaries of your chosen lipid mixture, Giant Unilamellar Vesicles (GUVs) must be synthesized and analyzed via Confocal Fluorescence Microscopy. This protocol is designed as a self-validating system: each step includes a mechanistic checkpoint to prevent artifacts.

Materials Required
  • Lipids: DOPC, DPPC, Cholesterol (Avanti Polar Lipids).

  • Fluorescent Probe: DiI-C18 (partitions into Ld) or NBD-DPPE (partitions into Lo).

  • ITO-coated glass slides, vacuum desiccator, function generator.

Step-by-Step Methodology
  • Lipid Mixing & Dye Doping:

    • Action: Prepare a 1 mM lipid stock in chloroform at the desired molar ratio (e.g., 40:40:20 DOPC/DPPC/Chol). Add 0.5 mol% DiI-C18.

    • Causality: Chloroform ensures complete solvation. DiI-C18 is chosen because its bulky structure sterically clashes with the tightly packed Lo phase, ensuring it partitions exclusively into the Ld phase, providing stark visual contrast[4].

  • Film Deposition & Desiccation:

    • Action: Spread 10 µL of the lipid mixture onto the conductive side of an ITO-coated glass slide. Dry under a gentle N2​ stream, then place in a vacuum desiccator for exactly 2 hours.

    • Causality: Trace chloroform retention artificially fluidizes the membrane and depresses the miscibility transition temperature. Vacuum desiccation is the critical self-validating step to ensure the observed phase boundaries are purely lipid-driven.

  • Electroformation:

    • Action: Assemble a chamber with two ITO slides separated by a Teflon spacer. Fill with 300 mM sucrose solution. Apply a 10 Hz, 2.0 V AC field at 50°C for 2 hours.

    • Causality: The temperature must exceed the Tm​ of the highest-melting component (DPPC, 41°C). Hydrating below this temperature traps DPPC in a gel phase, yielding heterogeneous, defective vesicles rather than uniform GUVs.

  • Cooling & Phase Mapping:

    • Action: Gradually cool the chamber to 25°C ( <1∘C/min ). Image via confocal microscopy.

    • Causality: Slow cooling allows the lipids to reach thermodynamic equilibrium, forming large, easily resolvable micron-scale domains rather than kinetically trapped nanodomains.

GUV_Workflow Step1 1. Lipid Mixing (Chloroform + Dye) Step2 2. Desiccation (Remove Solvent) Step1->Step2 Step3 3. Electroformation (50°C, AC Field) Step2->Step3 Step4 4. Slow Cooling (<1°C/min) Step3->Step4 Step5 5. Confocal Imaging (Phase Mapping) Step4->Step5

Step-by-step workflow for GUV electroformation and thermodynamic phase mapping.

Conclusion

The DOPC/DPPC/Cholesterol ternary mixture remains the most rigorously validated model for studying liquid-liquid phase separation. While systems incorporating SM offer a closer biological mimic, and PE-containing systems highlight the role of curvature, the DPPC-based model provides unmatched thermodynamic predictability. By adhering to strict electroformation protocols—specifically regarding solvent evaporation and hydration temperatures—researchers can generate highly reproducible, artifact-free phase diagrams.

Sources

Validation

A Scientist's Guide to Membrane Fluidity: A Comparative Analysis of DOPC, POPC, and SOPC Bilayers

In the intricate world of membrane biophysics and drug delivery, the choice of lipid is paramount. It dictates the physical properties of the model membrane, influencing everything from protein interactions to nanopartic...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of membrane biophysics and drug delivery, the choice of lipid is paramount. It dictates the physical properties of the model membrane, influencing everything from protein interactions to nanoparticle stability. Among the most common zwitterionic phospholipids used to mimic eukaryotic cell membranes are 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC). While all share the same phosphocholine headgroup, their subtle differences in acyl chain composition lead to significant variations in membrane fluidity.

This guide provides a detailed comparison of the membrane fluidity of DOPC, POPC, and SOPC bilayers, grounded in experimental data and established biophysical principles. We will explore the structural basis for their differing properties, detail the methodologies used to measure fluidity, and offer insights into selecting the appropriate lipid for your research needs.

The Structural Determinants of Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer and is largely governed by the ability of individual lipid molecules to move laterally.[1] This freedom of movement is dictated by the packing density of the lipid acyl chains.[1][2] The key difference between DOPC, POPC, and SOPC lies in the length and saturation of these fatty acid tails.[3][4][5]

  • DOPC (18:1/18:1 PC): Possesses two unsaturated oleoyl chains, each 18 carbons long with a single cis double bond at the ninth carbon (Δ9).[3]

  • POPC (16:0/18:1 PC): Features a saturated 16-carbon palmitoyl chain at the sn-1 position and an 18-carbon monounsaturated oleoyl chain at the sn-2 position.[4][6]

  • SOPC (18:0/18:1 PC): Contains a saturated 18-carbon stearoyl chain at the sn-1 position and an 18-carbon monounsaturated oleoyl chain at the sn-2 position.[3][5]

The cis double bond in the oleoyl chain introduces a permanent kink.[1] In DOPC, the presence of two such kinks dramatically disrupts the orderly, tight packing that is possible with straight, saturated chains.[3] This creates more space between molecules, reduces van der Waals forces, and thereby increases membrane fluidity.[2] POPC and SOPC, having only one unsaturated chain, represent an intermediate state. The longer saturated stearoyl chain in SOPC allows for stronger van der Waals interactions compared to the shorter palmitoyl chain in POPC, resulting in tighter packing and lower fluidity.

G cluster_DOPC DOPC (18:1/18:1) cluster_POPC POPC (16:0/18:1) cluster_SOPC SOPC (18:0/18:1) DOPC Glycerol + PC Headgroup sn-1: Oleoyl (18:1) sn-2: Oleoyl (18:1) POPC Glycerol + PC Headgroup sn-1: Palmitoyl (16:0) sn-2: Oleoyl (18:1) SOPC Glycerol + PC Headgroup sn-1: Stearoyl (18:0) sn-2: Oleoyl (18:1)

Caption: Structural comparison of DOPC, POPC, and SOPC lipids.

Comparative Physical Properties

The structural differences manifest in key physical properties that are direct indicators of membrane fluidity. The most telling of these is the gel-to-liquid crystalline phase transition temperature (Tₘ). This is the temperature at which the bilayer transitions from a tightly packed, ordered gel phase to a disordered, fluid liquid-crystalline phase. A lower Tₘ indicates a greater inherent fluidity.

PropertyDOPCPOPCSOPCSignificance for Membrane Fluidity
Acyl Chain Composition Two oleoyl chains (18:1)One palmitoyl (16:0) and one oleoyl (18:1) chainOne stearoyl (18:0) and one oleoyl (18:1) chainThe two double bonds in DOPC create significant kinks, leading to the loosest packing and highest fluidity.[3] The longer saturated chain in SOPC allows for tighter packing than POPC.
Phase Transition Temp. (Tₘ) ~ -16.5 °C~ -2 °C[4]~ 6 °C[7]A lower Tₘ signifies a greater propensity to be in the fluid phase.[7] At physiological temperatures (e.g., 37°C), all are fluid, but their baseline fluidity differs.
Area per Lipid (at 30°C) ~72.2 Ų[8]~64.3 Ų~63.0 ŲA larger area per lipid indicates greater spacing between molecules, reflecting higher disorder and fluidity.[8]
Order Parameter (SCD) LowerIntermediateHigherA lower deuterium order parameter (SCD), measured by NMR, indicates higher acyl chain disorder and thus greater fluidity.

Experimental Methodologies for Quantifying Fluidity

Several robust biophysical techniques are employed to measure and compare the fluidity of lipid bilayers. The choice of method depends on the specific information required, from lateral diffusion rates to atomic-level dynamics.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a widely used microscopy technique to quantify the two-dimensional lateral diffusion of fluorescently labeled molecules within a membrane.[9][10] A faster diffusion coefficient (D) directly corresponds to higher membrane fluidity.

Principle of FRAP: A fluorescent probe is incorporated into the lipid bilayer. A high-intensity laser is used to irreversibly photobleach the probes in a small, defined region of interest (ROI). The rate at which surrounding, unbleached fluorescent probes diffuse into the bleached ROI is monitored over time using a low-intensity laser.[11][12] The kinetics of this fluorescence recovery are then fitted to a diffusion model to calculate the diffusion coefficient and the mobile fraction of the probes.[13]

FRAP_Workflow cluster_protocol FRAP Experimental Protocol A 1. Sample Preparation (e.g., Labeled GUVs or SLBs) B 2. Pre-Bleach Imaging (Acquire baseline fluorescence) A->B C 3. Photobleaching (High-intensity laser pulse on ROI) B->C D 4. Post-Bleach Imaging (Time-lapse acquisition of recovery) C->D E 5. Data Analysis (Fit recovery curve to calculate D) D->E

Caption: Generalized workflow for a FRAP experiment.

Abbreviated FRAP Protocol for Supported Lipid Bilayers (SLBs):

  • Preparation: Prepare small unilamellar vesicles (SUVs) of DOPC, POPC, or SOPC, including 0.5-1 mol% of a fluorescently labeled lipid (e.g., NBD-PE).

  • SLB Formation: Form an SLB on a clean glass coverslip via vesicle fusion.

  • Microscopy: Mount the sample on a confocal laser scanning microscope equipped for FRAP.

  • Pre-Bleach: Acquire an initial image of the SLB at low laser power.

  • Bleaching: Define a circular ROI (e.g., 5 µm diameter) and bleach it with a single, high-intensity laser pulse.

  • Recovery: Immediately begin acquiring a time-lapse series of images at low laser power to monitor fluorescence recovery into the ROI.

  • Analysis: Measure the mean fluorescence intensity in the ROI over time. Correct for background and photobleaching during acquisition. Fit the resulting recovery curve to the appropriate diffusion equation to extract the diffusion coefficient (D).

For bilayers of these lipids, one would expect the diffusion coefficients measured by FRAP to follow the trend: DDOPC > DPOPC > DSOPC .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful technique for probing the structure and dynamics of lipids in membrane environments without the need for fluorescent probes.[14][15] It provides atomic-level information on the order and motion of different segments of the lipid molecules.

Principle of NMR for Fluidity: Specifically, ²H (deuterium) and ³¹P (phosphorus) ssNMR are highly informative.

  • ²H ssNMR: By using lipids with deuterium labels at specific positions on the acyl chains, one can measure the deuterium order parameter (SCD). This parameter quantifies the motional restriction of the C-D bond vector. A lower SCD value corresponds to more isotropic, fluid-like motion and thus higher membrane fluidity.[16]

  • ³¹P ssNMR: The chemical shift anisotropy (CSA) of the phosphate headgroup is sensitive to its motion. In a fluid, liquid-crystalline (Lα) phase, rapid, anisotropic rotation of the lipid results in a characteristic "axially symmetric" powder pattern. The width of this pattern can provide qualitative information about the motional freedom of the headgroup, which is coupled to the dynamics of the acyl chains.[14]

Molecular Dynamics (MD) Simulations

MD simulations are a computational approach that uses classical mechanics to model the movement of every atom in a system over time.[17][18] By simulating a patch of a hydrated lipid bilayer, researchers can calculate key physical parameters that define fluidity.

Principle of MD for Fluidity: A simulation box containing a set number of lipids (e.g., 128) and water molecules is constructed.[18] After an equilibration period, a production run is performed, from which various properties are calculated:

  • Area per Lipid: The average surface area occupied by a single lipid molecule.

  • Order Parameters (SCD): Calculated directly from the simulation trajectory, providing a theoretical complement to NMR data.

  • Lateral Diffusion Coefficient: Calculated by tracking the mean squared displacement of lipids over time.

MD simulations consistently show that DOPC bilayers have a larger area per lipid, lower acyl chain order parameters, and faster lateral diffusion compared to POPC and SOPC, corroborating experimental findings.[17][19]

Synthesis and Conclusion: A Clear Hierarchy of Fluidity

The collective evidence from structural analysis, physical property measurements, and diverse experimental techniques establishes a clear and predictable hierarchy of membrane fluidity among these three common phospholipids:

DOPC > POPC > SOPC

  • DOPC is the most fluid lipid due to its two unsaturated oleoyl chains. The double kinks severely hinder packing, resulting in the lowest phase transition temperature, the largest area per lipid, and the highest lateral diffusion rates. It is the lipid of choice for applications requiring a highly dynamic and permeable membrane.

  • POPC offers an intermediate fluidity. Its combination of one saturated and one unsaturated chain provides a balance of properties that is often considered a good mimic for the average fluidity of many biological membranes.[4]

  • SOPC is the least fluid and most ordered of the three. The presence of a long, 18-carbon saturated stearoyl chain, in addition to the oleoyl chain, allows for more effective packing and stronger intermolecular forces than in POPC.[3][7] This makes SOPC suitable for studies where a more ordered or less permeable bilayer is desired, or for investigating the influence of saturated acyl chains on membrane properties.

For researchers and drug development professionals, understanding these differences is critical. The choice between DOPC, POPC, and SOPC will fundamentally alter the biophysical characteristics of a model membrane, impacting protein reconstitution, drug encapsulation efficiency, liposome stability, and the interpretation of biophysical data. This guide provides the foundational knowledge to make an informed decision, ensuring that the chosen lipid system is optimally suited for the scientific question at hand.

References

  • Grokipedia. POPC. Available from: [Link]

  • Wikipedia. Membrane fluidity. Available from: [Link]

  • Biological Physics Group. Structure and Interactions of Fully Hydrated Dioleoylphosphatidylcholine Bilayers. Available from: [Link]

  • ResearchGate. Effect of unsaturation and branched chains on lipid fluidity. Available from: [Link]

  • Creative Biostructure. Using NMR to Study Lipid Structures in Biological Membranes. Available from: [Link]

  • DIAL@UCLouvain. Measuring plasma membrane fluidity using confocal microscopy. Available from: [Link]

  • PMC. Beyond Fluidity: The Role of Lipid Unsaturation in Membrane Function. Available from: [Link]

  • Lifeasible. Detection of Plant Cell Membrane Fluidity. Available from: [Link]

  • ACS Publications. Evaluation of Lateral Diffusion of Lipids in Continuous Membranes between Freestanding and Supported Areas by Fluorescence Recovery after Photobleaching. Langmuir. Available from: [Link]

  • PMC. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Available from: [Link]

  • bioRxiv. Lipid acyl chain length and unsaturation modulate membrane surface charge and interactions with amphiphilic DNA nanoprobes. Available from: [Link]

  • Wikipedia. Fluorescence recovery after photobleaching. Available from: [Link]

  • LabXchange. Cholesterol and Its Influence on Membrane Fluidity. Available from: [Link]

  • AIP Publishing. Formation and Fluidity Measurement of Supported Lipid Bilayer on Polyvinyl Chloride Membrane. Available from: [Link]

  • ResearchGate. Chemical structure of palmitoyloleoylphosphatidylcholine (POPC) and liquid-crystallographic structure of dioleoylphosphatidylcholine (DOPC). Available from: [Link]

  • YouTube. Fluorescence Recovery After Photobleaching (FRAP) | CSIR NET | Biotechniques in 1 minute. Available from: [Link]

  • Springer Nature Experiments. NMR Spectroscopy of Lipid Bilayers. Available from: [Link]

  • PMC. Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains. Available from: [Link]

  • MDPI. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Available from: [Link]

  • ResearchGate. Structures of the lipid molecules: dioleoylphosphatidylcholine (DOPC). Available from: [Link]

  • Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains. Available from: [Link]

  • AIP Publishing. Hydration effect on the structure of dioleoylphosphatidylcholine bilayers. Available from: [Link]

  • PubMed. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Available from: [Link]

  • BMG Labtech. Membrane fluidity measurement using UV fluorescence polarization. Available from: [Link]

  • Creative Biostructure. Fluorescence Recovery After Photobleaching (FRAP). Available from: [Link]

  • Wikipedia. POPC. Available from: [Link]

  • PubMed. Novel properties of cholesterol-dioleoylphosphatidylcholine mixtures. Available from: [Link]

  • ResearchGate. Viscosity of SOPC and POPC lipid membrane (symbols) along with their. Available from: [Link]

  • Solution NMR investigations of integral membrane proteins. Available from: [Link]

  • PMC. Insight into the Putative Specific Interactions between Cholesterol, Sphingomyelin, and Palmitoyl-Oleoyl Phosphatidylcholine. Available from: [Link]

  • Wikipedia. Dipalmitoylphosphatidylcholine. Available from: [Link]

  • PharmaCompass.com. Popc;1-Palmitoyl-2-Oleoyl-Sn-Glycero-3-Phosphocholine. Available from: [Link]

  • PMC. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Available from: [Link]

  • MDPI. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules. Available from: [Link]

  • bioRxiv. Measuring membrane fluidity in live mycobacteria reveals subcellular lateral variation and pole-selective responses to mycomembrane. Available from: [Link]

  • PMC. Effects of Hydrophobic Gold Nanoparticles on Structure and Fluidity of SOPC Lipid Membranes. Available from: [Link]

  • PMC. Applications of NMR to membrane proteins. Available from: [Link]

  • Liposomes. CAS 7276-38-2 (1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine). Available from: [Link]

  • PMC. Domains in Binary SOPC/POPE Lipid Mixtures Studied by Pulsed Field Gradient 1H MAS NMR. Available from: [Link]

  • ResearchGate. Structural formulas of (a) 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), (b) 1,6-diphenyl-1,3,5-hexatriene (DPH) and (c) (TMA-DPH). Available from: [Link]

  • Molecular dynamics simulation studies of lipid bilayer systems. Available from: [Link]

  • PubChem. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available from: [Link]

  • ResearchGate. Phase transition temperature of DMPC and POPC as a function of. Available from: [Link]

  • Frontiers. The effects of molecular and nanoscopic additives on phospholipid membranes. Available from: [Link]

  • ResearchGate. Molecular Dynamics simulations of DPPC and DOPC bilayers with and without melatonin. Available from: [Link]

  • ACS Publications. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir. Available from: [Link]

  • Wikipedia. Phosphatidylcholine. Available from: [Link]

  • PubMed. Phospholipid studies of marine organisms: 26. Interactions of some marine sterols with 1-stearoyl-2-oleoyl phosphatidylcholine (SOPC) in model membranes. Available from: [Link]

  • PMC. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. Available from: [Link]

Sources

Comparative

Engineering LNP Fusogenicity: A Comparative Guide to DOPC vs. DOPE Helper Lipids

Lipid nanoparticles (LNPs) have fundamentally transformed the landscape of nucleic acid therapeutics. While ionizable lipids act as the primary drivers of RNA complexation and pH-responsiveness, "helper lipids" serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Lipid nanoparticles (LNPs) have fundamentally transformed the landscape of nucleic acid therapeutics. While ionizable lipids act as the primary drivers of RNA complexation and pH-responsiveness, "helper lipids" serve as the architectural foundation of the nanoparticle. They govern structural dynamics, in vivo stability, and intracellular trafficking.

Among unsaturated helper lipids, DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) share identical hydrophobic oleoyl tails but possess distinct headgroups. This single molecular variance fundamentally alters their thermodynamic phase behavior, dictating whether an LNP remains a highly stable circulating carrier or becomes a highly fusogenic delivery vehicle[1].

This guide provides an objective, data-driven comparison of DOPC and DOPE, equipping formulation scientists with the mechanistic insights and self-validating protocols needed to optimize mRNA delivery systems.

Mechanistic Divergence: Molecular Geometry and Phase Behavior

The causality behind the differing performance of DOPC and DOPE lies in their molecular packing parameters. Both lipids feature unsaturated acyl chains, granting them exceptionally low transition temperatures (Tm ≈ -17 °C for DOPC and -16 °C for DOPE). This ensures high fluidity and excellent miscibility with other LNP components at physiological temperatures, avoiding the phase separation often seen with high-Tm saturated lipids like DSPC[2].

However, their headgroup chemistry dictates entirely different geometric shapes:

  • DOPC (Stability-Driven): Features a bulky, highly hydrated phosphocholine headgroup. The cross-sectional area of the headgroup matches that of its lipid tails, creating a roughly cylindrical geometry . This geometry thermodynamically favors the formation of a flat, stable lamellar bilayer (Lα phase), which enhances the structural integrity of the LNP but inherently resists membrane disruption.

  • DOPE (Fusogenicity-Driven): Features a compact, minimally hydrated phosphoethanolamine headgroup. The cross-sectional area of its tails exceeds that of its headgroup, resulting in a conical geometry . In the acidic environment of the endosome, as the LNP's ionizable lipids become protonated, DOPE's conical shape induces severe negative membrane curvature. This drives a transition from a lamellar bilayer to an inverted hexagonal (HII) phase[1]. This non-lamellar structure is the critical mechanistic step for fusing with the endosomal membrane and releasing the mRNA payload into the cytosol. Furthermore, molecular dynamics simulations reveal that DOPE's headgroup strongly associates with ionizable lipids (e.g., DLin-MC3-DMA) at the LNP surface, priming the particle for this structural inversion, a phenomenon absent in DOPC[3].

G DOPC DOPC (Phosphocholine) GeomC Cylindrical Geometry (Large Headgroup) DOPC->GeomC DOPE DOPE (Phosphoethanolamine) GeomE Conical Geometry (Small Headgroup) DOPE->GeomE PhaseC Stable Lamellar Bilayer (Lα) GeomC->PhaseC PhaseE Inverted Hexagonal Phase (HII) GeomE->PhaseE OutC High Structural Stability Lower Endosomal Escape PhaseC->OutC OutE Membrane Destabilization High Endosomal Escape PhaseE->OutE

Mechanistic pathway from helper lipid molecular geometry to LNP biological performance.

Quantitative Performance Comparison

When selecting a helper lipid, formulation scientists must balance the need for extracellular stability against the requirement for intracellular payload release. The table below synthesizes the physicochemical and biological performance metrics of DOPC and DOPE.

ParameterDOPCDOPE
Headgroup Chemistry Phosphocholine (Bulky)Phosphoethanolamine (Compact)
Molecular Geometry CylindricalConical
Preferred Lipid Phase Lamellar Bilayer (Lα)Inverted Hexagonal (HII)
Transition Temp (Tm) -17 °C-16 °C
Primary Function Structural Integrity / StabilityFusogenicity / Endosomal Escape
Ionizable Lipid Affinity Low surface associationHigh surface association
mRNA Transfection Efficacy BaselineSignificantly Enhanced
Self-Validating Experimental Workflows

To objectively compare the impact of DOPC and DOPE, researchers must employ self-validating experimental systems. The following protocols isolate the variables of LNP assembly and endosomal fusion, ensuring that observed differences in efficacy are directly tied to lipid chemistry rather than formulation artifacts.

Protocol 1: Microfluidic Assembly and Quality Control of mRNA-LNPs

Causality: Microfluidic mixing at a controlled flow rate ratio forces rapid solvent exchange, precipitating the lipids around the mRNA in a highly reproducible manner[3].

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM citrate buffer at pH 4.0. (Why: The acidic pH ensures the ionizable lipid becomes fully protonated upon mixing, driving rapid electrostatic complexation with the negatively charged mRNA backbone).

  • Lipid Phase Preparation: Dissolve the ionizable lipid, helper lipid (DOPC or DOPE), cholesterol, and PEG-lipid in pure ethanol at a standard molar ratio (e.g., 50:10:38.5:1.5 mol%).

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 Flow Rate Ratio (Aqueous:Ethanol) and a Total Flow Rate of 12 mL/min.

  • Dialysis & Neutralization: Immediately dialyze the effluent against 1x PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette. (Why: This removes the ethanol and neutralizes the pH, trapping the mRNA inside the solid lipid core).

  • Internal Validation: Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Acceptable LNPs should be 80–100 nm with a PDI < 0.2. Quantify encapsulation efficiency using a RiboGreen assay; >90% is required to proceed to biological assays.

Protocol 2: FRET-Based Endosomal Lipid Mixing Assay

Causality: Cellular transfection assays measure the sum of cellular uptake, endosomal escape, and ribosomal translation. To isolate and validate the specific fusogenic contribution of DOPE versus DOPC, a Förster Resonance Energy Transfer (FRET) lipid mixing assay is utilized. This cell-free system directly quantifies membrane destabilization independent of cellular uptake rates.

G Step1 1. Prepare FRET Liposomes (Endosomal Mimic) Step2 2. Co-incubate with Unlabeled LNPs (pH 5.5) Step1->Step2 Step3 3. Membrane Fusion (Lipid Mixing) Step2->Step3 Step4 4. FRET Signal Recovery (Measure 520nm) Step3->Step4

Self-validating FRET lipid mixing workflow to quantify endosomal membrane fusion.

  • FRET Liposome Preparation: Formulate "endosomal mimic" liposomes using a mixture of DOPC, DOPE, Cholesterol, and an anionic lipid (e.g., BMP) to mimic the lipid composition of the late endosomal membrane.

  • Fluorophore Doping: Incorporate 1 mol% NBD-PE (FRET donor) and 1 mol% Rhodamine-PE (FRET quencher) into the liposomes. At this proximity, NBD fluorescence is heavily quenched.

  • Co-Incubation: Mix the FRET liposomes with unlabeled DOPC-LNPs or DOPE-LNPs in a buffer adjusted to pH 5.5. (Why: pH 5.5 mimics the acidic environment of the late endosome, triggering the protonation of the LNP's ionizable lipids).

  • Kinetic Readout: Monitor fluorescence recovery using a microplate reader (Excitation: 460 nm, Emission: 520 nm).

  • Data Interpretation: As the LNP fuses with the FRET liposome, the NBD and Rhodamine lipids diffuse apart across the newly fused membrane, relieving the quenching effect. DOPE-LNPs will demonstrate a rapid, significant spike in 520 nm fluorescence compared to DOPC-LNPs, directly validating DOPE's superior fusogenicity.

Conclusion

The selection between DOPC and DOPE is not arbitrary; it is a deliberate engineering choice dictated by the therapeutic bottleneck of your specific payload. DOPC provides superior structural rigidity and is excellent for applications where prolonged circulation, strict particle stability, or specific organ tropisms are the primary goals. Conversely, for mRNA delivery where endosomal entrapment is the primary barrier to efficacy, DOPE is the superior helper lipid. Its conical geometry and propensity to form the inverted hexagonal phase directly address the endosomal escape bottleneck, ensuring maximum cytosolic delivery of the therapeutic payload.

References
  • Source: insidetx.
  • Source: acs.
  • Title: (PDF)
  • Title: Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA)

Sources

Validation

Thermotropic Phase Behavior of DOPC and DSPC Liposomes: A Comparative DSC Analysis Guide

As liposomal formulations and lipid nanoparticles (LNPs) continue to dominate the landscape of advanced drug delivery, understanding the thermotropic phase behavior of constituent phospholipids is non-negotiable. The pha...

Author: BenchChem Technical Support Team. Date: March 2026

As liposomal formulations and lipid nanoparticles (LNPs) continue to dominate the landscape of advanced drug delivery, understanding the thermotropic phase behavior of constituent phospholipids is non-negotiable. The phase transition temperature ( Tm​ )—the point at which a lipid bilayer transitions from a highly ordered, solid-like gel phase ( Lβ′​ ) to a disordered, fluid liquid-crystalline phase ( Lα​ )—dictates a formulation's stability, drug release kinetics, and in vivo performance.

This guide provides an in-depth, objective comparison of two fundamental phosphatidylcholines: DOPC (unsaturated) and DSPC (saturated). Furthermore, it establishes a self-validating Differential Scanning Calorimetry (DSC) methodology to accurately characterize their thermodynamic profiles.

Physicochemical Foundations & Causality

The stark contrast in the thermal behavior of DOPC and DSPC is rooted entirely in their acyl chain chemistry.

DOPC features a cis-double bond at the ninth carbon of its 18-carbon chains. This double bond introduces a rigid "kink" in the hydrocarbon tail, preventing the lipid molecules from packing tightly against one another. The reduced van der Waals interactions mean less thermal energy is required to disrupt the ordered lattice, resulting in an exceptionally low Tm​ of approximately -17°C 1. Consequently, DOPC remains in a highly fluid state at physiological temperatures, making it ideal for flexible liposomes and specific siRNA delivery platforms.

Conversely, DSPC possesses fully saturated 18-carbon tails. These straight chains pack densely, maximizing hydrophobic interactions and requiring significant thermal energy to melt. This yields a high Tm​ of around 55°C 2. At physiological temperature (37°C), DSPC is locked in a rigid gel phase, which is why it serves as a cornerstone structural lipid in long-circulating liposomes and mRNA vaccines to prevent premature payload leakage 3.

Quantitative Comparison Table
ParameterDOPC (18:1)DSPC (18:0)
Systematic Name 1,2-dioleoyl-sn-glycero-3-phosphocholine1,2-distearoyl-sn-glycero-3-phosphocholine
Acyl Chain Structure Unsaturated (cis-double bond at C9)Fully Saturated
Phase Transition Temp ( Tm​ ) ~ -17°C~ 55°C
Physiological State (37°C) Liquid-Crystalline ( Lα​ )Solid Gel ( Lβ′​ )
Required Hydration Temp Room Temperature (20–25°C)> 60°C
Primary Application Fluid membranes, membrane dynamicsRigid LNPs, mRNA vaccines, stable drug retention

Differential Scanning Calorimetry (DSC) Methodology

DSC measures the differential heat flow required to increase the temperature of a sample compared to a reference. To capture accurate thermodynamic data (enthalpy ΔH and Tm​ ), the liposome preparation and scanning protocol must be rigorously controlled.

DSC_Workflow N1 1. Lipid Film Preparation (Solvent Evaporation) N2 2. Buffer Hydration (T > Tm) N1->N2 Add Aqueous Phase N3 3. Vesicle Extrusion (Size Homogenization) N2->N3 Maintain T > Tm N4 4. Sample Degassing (Vacuum / Sonication) N3->N4 Prevent Bubble Artifacts N5 5. DSC Scanning (Sample vs Reference) N4->N5 Load Calorimeter Cells N6 6. Thermogram Analysis (Tm, Enthalpy) N5->N6 Extract Heat Flow Data

Caption: Workflow for self-validating DSC analysis of liposomal phase transitions.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology ensures that artifacts are eliminated and data integrity is preserved.

Step 1: Lipid Film Preparation

  • Action: Dissolve the target lipid (DOPC or DSPC) in a chloroform/methanol mixture. Evaporate the solvent under a gentle stream of nitrogen, followed by overnight vacuum desiccation.

  • Causality: Residual organic solvents act as impurities that disrupt lipid packing, artificially broadening the transition peak and depressing the Tm​ .

  • Self-Validation Check: Weigh the flask before and after the vacuum step. A constant mass confirms total solvent removal.

Step 2: Hydration

  • Action: Add the aqueous buffer (e.g., 10 mM Tris, pH 7.4) to the lipid film. For DOPC, hydrate at room temperature. For DSPC, hydrate in a water bath set to 65°C (at least 10°C above its Tm​ ).

  • Causality: Lipids must be maintained in their disordered liquid-crystalline state to effectively form closed vesicles. If DSPC is hydrated below its Tm​ , the lipid remains crystalline; the film will not suspend properly, resulting in a heterogeneous mixture that will instantly clog extrusion membranes 4.

  • Self-Validation Check: The DSPC suspension at 65°C must appear as a uniform, milky dispersion without macroscopic floating lipid flakes.

Step 3: Extrusion

  • Action: Pass the hydrated suspension through a 100 nm polycarbonate membrane 11–15 times. Crucial: The extruder block must be pre-heated to 65°C for DSPC.

  • Causality: Multi-lamellar vesicles (MLVs) have broad, complex phase transitions. Extrusion forces the lipids into uniform Large Unilamellar Vesicles (LUVs), ensuring a sharp, reproducible endothermic peak on the DSC.

  • Self-Validation Check: The suspension will transition from opaque/milky to slightly translucent, visually confirming size reduction to the ~100 nm range.

Step 4: Degassing

  • Action: Degas both the liposome sample and the reference buffer under vacuum for 10-15 minutes prior to loading the calorimeter.

  • Causality: Dissolved gases expand upon heating. In a highly sensitive microcalorimeter, expanding micro-bubbles absorb heat, creating erratic, sharp endothermic spikes that completely obscure the lipid's thermodynamic signature.

Step 5: DSC Scanning

  • Action: Load the sample cell with the liposome suspension (typically 1-5 mM lipid) and the reference cell with the exact same batch of degassing buffer. Run a scan rate of 1°C/min (or 60 K/h) 5. For DSPC, scan from 25°C to 75°C. For DOPC, utilize a cooling/heating system to scan from -30°C to 20°C.

  • Self-Validation Check: Before running the lipid sample, perform a "Buffer vs. Buffer" baseline scan. The resulting thermogram must be a flat line ( ΔCp​≈0 ). Any deviation indicates cell contamination or thermal asymmetry, requiring immediate cleaning before proceeding.

Data Interpretation & Formulation Implications

When analyzing the resulting thermograms, the peak maximum represents the Tm​ , while the area under the curve represents the enthalpy ( ΔH ) of the transition.

Pure DSPC will exhibit a sharp, highly cooperative endothermic peak at ~55.5°C. In drug development, this sharp transition is exploited to create thermosensitive liposomes. By formulating DSPC with specific polymers or secondary lipids, researchers can design vesicles that remain tightly sealed at 37°C but rapidly melt and release their cytotoxic payload (e.g., Doxorubicin) when exposed to localized mild hyperthermia (40–43°C) at a tumor site.

Conversely, DOPC's transition at -17°C means a DSC scan at standard room temperatures will show a flat line, as the lipid is already fully melted. This inherent fluidity is leveraged when designing formulations that require high membrane flexibility, such as systems designed to fuse with target cell membranes or when encapsulating highly sensitive biologicals that cannot withstand the high-temperature processing required by saturated lipids.

References

  • Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing Source: researchgate.net URL:[Link]

  • Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation Source: d-nb.info (Pharmaceutics) URL:[Link]

Sources

Comparative

Comparing the Effect of Cholesterol on DOPC Versus DPPC Membrane Order

For researchers and drug development professionals engineering lipid nanoparticles (LNPs), liposomes, or studying cellular biophysics, understanding lipid phase behavior is non-negotiable. Cholesterol is a ubiquitous com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering lipid nanoparticles (LNPs), liposomes, or studying cellular biophysics, understanding lipid phase behavior is non-negotiable. Cholesterol is a ubiquitous component in these formulations, acting as a critical modulator of membrane fluidity, stability, and permeability. However, cholesterol does not exert a uniform effect across all phospholipids.

This guide provides an in-depth, objective comparison of how cholesterol modulates the membrane order of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) versus DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). By analyzing the causality behind these interactions and detailing the experimental workflows used to measure them, we provide a framework for rationally designing lipid-based delivery systems.

Mechanistic Foundations: The Dual Nature of Cholesterol

To understand cholesterol's impact, we must first examine the structural differences between the host lipids:

  • DOPC contains two unsaturated oleoyl tails (18:1). The cis-double bonds create "kinks" in the acyl chains, preventing tight packing. Consequently, DOPC exists in a highly fluid, Liquid-Disordered (Ld) phase at room temperature ( Tm​≈−17∘C ).

  • DPPC contains two saturated palmitoyl tails (16:0). These straight chains pack tightly, causing DPPC to exist in a rigid Solid Gel (So) phase at room temperature, only transitioning to an Ld phase above its melting temperature ( Tm​≈41∘C ).

The "Fluidity Buffer" Effect

Cholesterol features a rigid, planar tetracyclic steroid ring and a flexible isooctyl tail. Its interaction with phospholipids is governed by the Umbrella Model and steric hindrance . Because cholesterol has a small hydroxyl headgroup, the larger phosphatidylcholine (PC) headgroups must tilt and spread to shield cholesterol's hydrophobic body from water.

  • Effect on DOPC (The Condensing Effect): When cholesterol is added to fluid DOPC, its rigid sterol ring restricts the trans-gauche isomerizations of the unsaturated acyl chains. This forces the kinked tails to straighten and pack more closely, driving the membrane from a Liquid-Disordered (Ld) phase into a Liquid-Ordered (Lo) phase. Membrane thickness increases, and the area per lipid decreases .

  • Effect on DPPC (The Dual Effect): Below Tm​ (gel phase), cholesterol disrupts the highly ordered crystalline packing of DPPC's saturated chains, effectively fluidizing the membrane and shifting it to an Lo phase. Above Tm​ (fluid phase), cholesterol restricts chain mobility, ordering the membrane into an Lo phase, much like it does with DOPC .

PhaseTransitions DOPC DOPC (Unsaturated, Kinked) Ld_DOPC Liquid-Disordered (Ld) High Fluidity DOPC->Ld_DOPC DPPC DPPC (Saturated, Straight) So_DPPC Solid Gel (So) < 41°C Tight Packing DPPC->So_DPPC T < Tm Ld_DPPC Liquid-Disordered (Ld) > 41°C High Fluidity DPPC->Ld_DPPC T > Tm Chol Cholesterol (Rigid Sterol Ring) Lo_DOPC Liquid-Ordered (Lo) Increased Order & Thickness Chol->Lo_DOPC Lo_DPPC Liquid-Ordered (Lo) Intermediate Fluidity & Order Chol->Lo_DPPC Ld_DOPC->Lo_DOPC + Chol (Condensing Effect) So_DPPC->Lo_DPPC + Chol (Fluidizing Effect) Ld_DPPC->Lo_DPPC + Chol (Ordering Effect)

Caption: Cholesterol buffers membrane fluidity, driving both DOPC and DPPC into a Liquid-Ordered (Lo) phase.

Quantitative Data Comparison

The structural changes induced by cholesterol can be quantified using the orientational order parameter ( Sx−ray​ or SNMR​ ) and the area per lipid molecule. An order parameter of 0 indicates complete isotropic disorder, while 1 indicates perfect alignment with the membrane normal.

As demonstrated by Mills et al. using Wide Angle X-ray Scattering (WAXS), the addition of 40 mol% cholesterol to either fluid-phase DOPC or fluid-phase DPPC results in the orientational order parameter more than doubling .

Table 1: Biophysical Parameters of DOPC vs. DPPC Membranes
Lipid SystemPhase StateArea per Lipid (Ų)Orientational Order Parameter ( Sx−ray​ )Impact of 40% Cholesterol
Pure DOPC Liquid-Disordered (Ld)~72.4~0.25N/A
DOPC + 40% Chol Liquid-Ordered (Lo)~54.0~0.55High condensation; Sx−ray​ doubles.
Pure DPPC (>41°C)Liquid-Disordered (Ld)~64.0~0.30N/A
DPPC + 40% Chol Liquid-Ordered (Lo)~46.0~0.65Extreme tight packing; Sx−ray​ doubles.

Note: Data approximated for comparative fluid-phase baselines (DOPC at 30°C, DPPC at 45°C) based on synchrotron WAXS analysis .

Experimental Workflows & Self-Validating Protocols

To objectively measure these differences in membrane order, biophysicists rely on highly controlled, self-validating experimental systems. Below are the two gold-standard methodologies for quantifying cholesterol's effect on lipid packing.

Protocol 1: Wide Angle X-ray Scattering (WAXS) for Orientational Order

WAXS is utilized to measure the chain-chain correlation spacing and orientational distribution of lipid tails.

Step-by-Step Methodology:

  • Lipid Preparation & Validation: Co-dissolve the target PC (DOPC or DPPC) with cholesterol in a solvent mixture (1:1 chloroform/trifluoroethanol for DOPC; 3:1 chloroform/methanol for DPPC). Self-Validation Check: Run Thin-Layer Chromatography (TLC) to confirm lipid purity and the absence of oxidation before proceeding.

  • Substrate Orientation (Rock-and-Roll Method): Deposit the lipid solution onto a clean silicon substrate. Evaporate the solvent slowly within a fume hood while continuously rocking the substrate. This ensures the formation of uniformly oriented multilamellar stacks (~1,800 bilayers thick).

  • Hydration & Thermal Equilibration: Place the oriented sample in a custom x-ray hydration chamber. Equilibrate at 99.5% relative humidity. Set the temperature to ensure a fluid phase baseline (e.g., 30°C for DOPC, 45°C for DPPC).

  • WAXS Acquisition: Irradiate the sample using a synchrotron x-ray beam ( λ≈1.18 Å). Collect the 2D scattering pattern using a CCD area detector.

  • Data Integration: Integrate the wide-angle peak intensity along the azimuthal angle ( ϕ ). Fit the angular distribution to an analytical orientational distribution function to extract the average chain orientational order parameter ( Sx−ray​ ).

Workflow Prep Lipid Preparation (DOPC/DPPC + Chol) Orient Substrate Orientation (Rock-and-Roll Method) Prep->Orient Hydrate Full Hydration (Humidity Chamber) Orient->Hydrate WAXS WAXS Acquisition (Synchrotron Beam) Hydrate->WAXS Analyze Data Analysis (Sx-ray Order Parameter) WAXS->Analyze

Caption: Step-by-step WAXS workflow for determining acyl chain orientational order parameters in membranes.

Protocol 2: 2 H Solid-State NMR for Phase Boundary Mapping

Deuterium NMR is the premier technique for identifying Ld-Lo phase coexistence without the use of bulky fluorescent probes that might perturb the membrane .

Step-by-Step Methodology:

  • Isotope Labeling: Utilize chain-perdeuterated DPPC (DPPC-d62) to provide a background-free, non-perturbing deuterium signal.

  • Vesicle Formation: Mix DOPC, DPPC-d62, and cholesterol in desired molar ratios. Remove organic solvents under a stream of nitrogen, followed by overnight vacuum desiccation.

  • Hydration & MLV Generation: Hydrate the lipid film in deuterium-depleted buffer. Subject the mixture to five freeze-thaw cycles (liquid nitrogen to 50°C water bath) to form homogenous multilamellar vesicles (MLVs).

  • NMR Acquisition: Acquire 2 H NMR spectra using a quadrupolar echo pulse sequence.

  • Spectral Deconvolution: Analyze the quadrupolar splitting ( ΔνQ​ ). Self-Validation Check: A narrow splitting indicates the highly mobile Ld phase. A wider splitting indicates the restricted Lo phase. The presence of superimposed spectra with distinct edges confirms Ld-Lo phase coexistence.

Implications for Drug Development

The differential response of DOPC and DPPC to cholesterol dictates their utility in drug delivery:

  • LNP Formulations (RNA Delivery): DOPC is often utilized in LNPs because its kinked chains provide the necessary fluidity for endosomal escape. Adding cholesterol to DOPC tightens the membrane just enough to prevent premature leakage of the RNA payload while maintaining structural flexibility.

  • Liposomal Formulations (Small Molecules): DPPC/Cholesterol mixtures are the backbone of many FDA-approved liposomes (e.g., Doxil). The combination of DPPC's saturated chains and cholesterol creates a highly impermeable, rigid Lo phase that drastically extends circulation half-life and prevents the leakage of small-molecule chemotherapeutics in the bloodstream.

By selectively pairing cholesterol with either unsaturated (DOPC) or saturated (DPPC) lipids, formulators can precisely dial in the required membrane order, balancing payload retention with intracellular release.

References

  • Mills TT, Toombes GE, Tristram-Nagle S, Smilgies DM, Feigenson GW, Nagle JF. "Order parameters and areas in fluid-phase oriented lipid membranes using wide angle x-ray scattering." Biophysical Journal. 2008. [Link]

  • Róg T, Pasenkiewicz-Gierula M, Vattulainen I, Karttunen M. "Comparison of cholesterol and its direct precursors along the biosynthetic pathway: Effects of cholesterol, desmosterol and 7-dehydrocholesterol on saturated and unsaturated lipid bilayers." The Journal of Chemical Physics. 2008.[Link]

  • Davis JH, Clair JJ, Juhasz J. "Phase equilibria in DOPC/DPPC-d62/cholesterol mixtures." Biophysical Journal. 2009.[Link]

Validation

Validation of DOPC as a Model for Eukaryotic Cell Membranes: A Comparative Guide

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Introduction: The Challenge of Modeling Eukaryotic Membranes Eukaryotic c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Introduction: The Challenge of Modeling Eukaryotic Membranes

Eukaryotic cell membranes are highly complex, asymmetric, and dynamic structures composed of hundreds of different lipid species, sterols, and transmembrane proteins. To study membrane biophysics, drug partitioning, and targeted delivery (e.g., lipid nanoparticles), researchers rely on simplified synthetic models such as Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs).

For decades, DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) has served as the gold standard for modeling the fluid, liquid-disordered ( Ld​ ) phase of eukaryotic membranes. Featuring two unsaturated oleoyl chains (C18:1), DOPC remains highly fluid at physiological temperatures[1]. However, to ensure rigorous experimental design, scientists must objectively compare DOPC against other primary alternatives: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) .

This guide provides an authoritative comparison of these lipids, detailing the causality behind lipid selection, and outlines self-validating experimental protocols for membrane model preparation.

Biophysical Comparison: DOPC vs. POPC vs. DPPC

The selection of a base phospholipid fundamentally dictates the packing density, fluidity, and phase behavior of the resulting artificial membrane.

  • DOPC (Di-unsaturated): With double bonds in both acyl chains, DOPC creates a highly disordered, loosely packed membrane. It is widely used to study liquid-liquid phase separation (lipid rafts) because it provides maximum contrast when mixed with sphingomyelin and cholesterol (which form the liquid-ordered, Lo​ phase)[2].

  • POPC (Mixed-chain): Containing one saturated (palmitoyl) and one unsaturated (oleoyl) chain, POPC is often considered a more accurate mimic of the average bulk lipid composition of mammalian plasma membranes. The Ld​ phase of POPC is considerably more ordered than that of DOPC[3].

  • DPPC (Fully saturated): Lacking double bonds, DPPC packs tightly into a solid gel phase ( Lβ​ ) at room temperature, melting into a fluid phase only above 41°C[1]. It is primarily used in temperature-sensitive liposomal drug delivery systems.

Quantitative Data Summary
PropertyDOPCPOPCDPPC
Acyl Chain Structure 18:1 (Δ9-Cis) / 18:1 (Δ9-Cis)16:0 / 18:1 (Δ9-Cis)16:0 / 16:0
Phase Transition ( Tm​ ) ~ -20 °C[1]~ -2 °C~ 41 °C[4]
Phase at 25 °C Liquid Disordered ( Ld​ )Liquid Disordered ( Ld​ )Solid Gel ( Lβ​ )[5]
Area per Lipid (at 30 °C) ~ 72.1 Ų[6]~ 68.1 Ų~ 63.0 Ų (Fluid) / 48 Ų (Gel)
Primary Application Phase separation studies (High Lo​ / Ld​ contrast)[2]Bulk eukaryotic membrane mimic[7]Thermally triggered drug release[8]

Logical Framework for Lipid Selection

Choosing the correct lipid is a matter of aligning the biophysical properties of the molecule with the specific hypothesis being tested. The following decision tree illustrates the logical flow for selecting a membrane model.

G Start Select Eukaryotic Membrane Model Q1 Primary Experimental Goal? Start->Q1 Opt1 Study Lipid Rafts & Phase Separation (Lo/Ld) Q1->Opt1 Opt2 Mimic Average Bulk Plasma Membrane Q1->Opt2 Opt3 Thermally Triggered Release / Gel Phase Q1->Opt3 Res1 DOPC (Max contrast with Lo phase) Opt1->Res1 Res2 POPC (Mixed acyl chains) Opt2->Res2 Res3 DPPC (Tm = 41°C) Opt3->Res3

Caption: Logical decision tree for selecting the appropriate lipid model based on experimental goals.

ngcontent-ng-c1977314119="" class="ng-star-inserted">

Expert Insight: While DOPC is excellent for visualizing distinct phase boundaries in GUVs, its extreme disorder can artificially skew the partitioning of certain transmembrane proteins or drugs. If your molecule of interest is excluded from DOPC domains but you suspect it enters fluid domains in vivo, replacing DOPC with POPC will increase the lipid order of the Ld​ domains, better reflecting true cell-derived giant plasma membrane vesicles (GPMVs).

Experimental Workflows: Preparation and Validation

To ensure trustworthiness and reproducibility, any liposomal model must be prepared and validated using a closed-loop, self-validating system. The physical preparation (Thin-Film Hydration) must be directly verified by biophysical characterization (DLS and DSC).

Workflow Diagram

Workflow Step1 Lipid Dissolution (Chloroform) Step2 Solvent Evaporation (N2 Gas + Vacuum) Step1->Step2 Step3 Hydration > Tm (Aqueous Buffer) Step2->Step3 Step4 Extrusion (100nm Filter) Step3->Step4 Step5 Validation (DLS & DSC) Step4->Step5

Caption: Step-by-step experimental workflow for liposome preparation and biophysical validation.

Protocol 1: Preparation of Unilamellar Vesicles via Thin-Film Hydration

This protocol outlines the generation of 100 nm LUVs. The causality of each step is explained to ensure scientific integrity.

  • Lipid Dissolution: Dissolve the desired mass of DOPC (or POPC/DPPC) in a 3:1 (v/v) mixture of chloroform and methanol in a round-bottom flask[9].

    • Causality: Chloroform ensures complete solvation of the hydrophobic acyl chains, while methanol helps solubilize the zwitterionic phosphocholine headgroup.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200–300 mbar) at 35 °C until a thin, uniform lipid film forms on the flask walls[9].

  • Desiccation: Dry the film under a gentle stream of Nitrogen ( N2​ ) or Argon gas, followed by high vacuum for at least 2 hours[4].

    • Causality: DOPC contains highly reactive double bonds. Purging with inert gas prevents lipid peroxidation, which would otherwise alter membrane permeability and curvature. Vacuum removes trace cytotoxic solvents.

  • Hydration: Add the desired aqueous buffer (e.g., PBS or HEPES) to achieve a final lipid concentration of 1-10 mg/mL. Critical: The buffer must be pre-heated to at least 10 °C above the lipid's Tm​ [9].

    • Causality: Hydrating below the Tm​ prevents the lipids from entering the fluid phase required to self-assemble into closed vesicles. For DOPC/POPC, room temperature is sufficient. For DPPC, hydration must occur at ≥50°C [4].

  • Agitation: Vortex the suspension vigorously for 5–10 minutes to form Multilamellar Vesicles (MLVs). The solution will appear milky[4].

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane with 100 nm pores using a mini-extruder for an odd number of passes (e.g., 11 or 21 times)[4].

    • Causality: An odd number of passes ensures the final extruded volume ends up in the "clean" receiving syringe, preventing contamination by unextruded, large MLVs. The extrusion must also be performed above the lipid's Tm​ [8].

Protocol 2: Self-Validation via DLS and DSC

To guarantee the structural integrity of the model, the liposomes must be characterized immediately after preparation.

  • Dynamic Light Scattering (DLS):

    • Dilute the extruded LUVs 1:100 in filtered buffer to prevent multiple scattering events.

    • Measure the hydrodynamic diameter. A successful DOPC extrusion through a 100 nm filter should yield a Z-average size of ~110-130 nm with a Polydispersity Index (PDI) <0.1 [8].

    • Causality: A PDI >0.2 indicates vesicle aggregation or incomplete extrusion, rendering the model unreliable for quantitative permeability or binding assays.

  • Differential Scanning Calorimetry (DSC):

    • Load the liposome suspension into the sample cell of a microcalorimeter, with pure buffer in the reference cell[9].

    • Scan from -30 °C to 60 °C at a rate of 1 °C/min.

    • Causality: DSC validates lipid purity and successful hydration. For pure DPPC, you should observe a sharp endothermic peak at exactly 41.0 °C[4]. If the peak is broadened or shifted, it indicates lipid degradation (e.g., oxidation of DOPC) or residual solvent contamination.

Conclusion

DOPC remains an indispensable tool for modeling the eukaryotic cell membrane, particularly for studies requiring a highly fluid, liquid-disordered phase. However, its utility is maximized only when researchers understand its biophysical extremes. By objectively comparing DOPC against POPC and DPPC, and by employing rigorous, self-validating preparation protocols, scientists can ensure their artificial membrane models yield trustworthy, physiologically relevant data.

References

  • Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - Biological Physics Group. Carnegie Mellon University.
  • Order of lipid phases in model and plasma membranes. PNAS.
  • Order of lipid phases in model and plasma membranes. MPI-CBG Publications.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. National Institutes of Health (NIH).
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. National Institutes of Health (NIH).
  • Sterol Structure Determines Miscibility versus Melting Transitions in Lipid Vesicles. National Institutes of Health (NIH).
  • How Does Liquid-Liquid Phase Separation in Model Membranes Reflect Cell Membrane Heterogeneity? National Institutes of Health (NIH).
  • Application Notes and Protocols for the Preparation of Liposomes with (Rac)-DPPC-d6. Benchchem.
  • Phase equilibria in DOPC/DPPC: Conversion from gel to subgel in two component mixtures. AIP Publishing.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dioleoyl phosphatidylcholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dioleoyl phosphatidylcholine
© Copyright 2026 BenchChem. All Rights Reserved.